Pitavastatin 3-Ether Glucuronide
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJZHURUPDUSA-SEKOGJSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pitavastatin 3-Ether Glucuronide synthesis pathway
An In-Depth Technical Guide to the Synthesis of Pitavastatin 3-Ether Glucuronide
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for Pitavastatin 3-Ether Glucuronide (also known as Pitavastatin 3-O-Glucuronide), a relevant metabolite and potential impurity of the HMG-CoA reductase inhibitor, Pitavastatin. The primary metabolic route for Pitavastatin is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2][3] While the formation of an ester glucuronide leading to Pitavastatin lactone is the major pathway, the formation of an ether-linked glucuronide at the 3-position of the heptenoate side chain is also of significant interest for drug metabolism and safety studies.[4][5] This document details both biocatalytic (enzymatic) and chemical synthesis strategies, providing field-proven insights into experimental design, protocol execution, and analytical characterization for researchers and drug development professionals.
Introduction: The Significance of Pitavastatin Glucuronidation
Pitavastatin is a potent synthetic statin used to treat hypercholesterolemia.[2][6] Like all xenobiotics, it undergoes metabolic transformation to facilitate its excretion. Unlike many other statins that are extensively metabolized by the cytochrome P450 (CYP) system, Pitavastatin's clearance is dominated by glucuronidation.[7][8] This process involves the covalent linkage of glucuronic acid to the drug molecule, which significantly increases its water solubility and aids in its elimination.[9][10]
The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[11][12] For Pitavastatin, the key isoforms involved are UGT1A1, UGT1A3, and UGT2B7.[1][3][4][8][13] Understanding these metabolic pathways and having access to pure metabolite standards, such as Pitavastatin 3-Ether Glucuronide, is critical for:
-
Drug Metabolism and Pharmacokinetics (DMPK) Studies: To accurately quantify metabolic pathways and assess inter-individual variability.
-
Safety and Toxicology: To evaluate whether metabolites have pharmacological or toxicological activity.
-
Quality Control: To identify and quantify process-related impurities in the active pharmaceutical ingredient (API).[5]
This guide focuses specifically on the synthesis of the 3-ether glucuronide, a metabolite formed by conjugation at the secondary alcohol on the core statin side-chain.
The Core Synthesis Pathway: Enzymatic Glucuronidation
The biological synthesis of Pitavastatin 3-Ether Glucuronide is an enzymatic reaction catalyzed by UGTs. The reaction mechanism involves the nucleophilic attack of the 3-hydroxyl group of Pitavastatin on the C1 position of the glucuronic acid moiety of the activated cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA).
Enzymology and Mechanism
The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of drugs.[9][11] Studies have shown that UGT1A3 and UGT2B7 are principally responsible for the glucuronidation of Pitavastatin.[2][4] The reaction proceeds as follows:
Pitavastatin + UDP-Glucuronic Acid → (UGT Enzyme) → Pitavastatin 3-Ether Glucuronide + UDP
The causality behind this biotransformation is the body's mechanism to convert a lipophilic compound into a hydrophilic, excretable one. The addition of the highly polar glucuronic acid moiety achieves this goal effectively.
Step-by-Step Methodology (Conceptual):
-
Selective Protection: Protect the 5-hydroxyl and carboxylic acid groups of Pitavastatin. The 5-hydroxyl could be protected with a bulky silyl group (e.g., TBDPS) which may sterically hinder reaction at that site, while the carboxylic acid is converted to an ester (e.g., methyl or benzyl ester).
-
Glycosylation: React the selectively protected Pitavastatin with a suitable glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-trichloroacetimidoyl)-α-D-glucuronate, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). [14]This reaction must be performed under anhydrous conditions at low temperatures to control stereoselectivity.
-
Deprotection: Remove all protecting groups. This typically involves a two-step process: basic hydrolysis (e.g., with lithium hydroxide) to saponify the esters on the glucuronic acid moiety and the Pitavastatin backbone, followed by acidic workup or fluoride-based reagents (e.g., TBAF) to remove silyl ethers.
-
Purification: The final product is purified from reaction byproducts and remaining starting materials using reversed-phase preparative HPLC.
Analytical Characterization and Data
Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful synthesis. [15]The analysis will confirm the presence of a compound with the correct mass-to-charge ratio (m/z) for Pitavastatin 3-Ether Glucuronide and its characteristic fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used with a UV detector to assess the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. [5]Key diagnostic signals include the anomeric proton of the glucuronide moiety and shifts in the signals of the Pitavastatin backbone around the C3 position, confirming the ether linkage.
| Analysis Method | Expected Result | Purpose |
| LC-MS (ESI-) | [M-H]⁻ at m/z 586.2 | Confirmation of Molecular Weight |
| HPLC-UV | Purity > 95% | Quantitation of Purity |
| ¹H NMR | Anomeric proton (δ ~4.5-5.5 ppm, doublet) | Structural Elucidation |
| ¹³C NMR | Shift in C3 signal of Pitavastatin | Confirmation of Linkage Site |
Conclusion
The synthesis of Pitavastatin 3-Ether Glucuronide is a vital undertaking for advancing drug development and ensuring regulatory compliance. While biocatalytic methods offer the most direct route to producing an authentic metabolic standard, chemical synthesis provides a scalable alternative for obtaining larger quantities. The protocols and strategies outlined in this guide provide a robust framework for researchers, emphasizing the rationale behind experimental choices to ensure successful and reliable synthesis. The availability of this pure metabolite standard is indispensable for the comprehensive evaluation of Pitavastatin's pharmacokinetics, safety profile, and API quality.
References
-
ClinPGx. (n.d.). Pitavastatin Pathway, Pharmacokinetics. Retrieved from PharmGKB. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2008). UDP-glucuronosyltransferases: Their role in drug metabolism and etoxification. Current Drug Metabolism. [Link]
-
National Center for Biotechnology Information. (n.d.). Pitavastatin. PubChem Compound Database. [Link]
-
Goyal, A., & Nookala, V. (2023). Pitavastatin. In StatPearls. StatPearls Publishing. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2003). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Current drug metabolism, 4(1), 2003. [Link]
-
Zhang, T., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275–6284. [Link]
-
ResearchGate. (n.d.). Metabolic pathway for pitavastatin. [Link]
-
Drugs.com. (2023). Pitavastatin: Package Insert / Prescribing Information. [Link]
-
Fisher, M. B., et al. (2000). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. Drug Metabolism Reviews, 32(3-4), 243-269. [Link]
-
Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, January 23). YouTube. [Link]
-
Kaivosaari, S., et al. (2011). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Metabolism, 12(4), 365-376. [Link]
-
Kajinami, K., et al. (2011). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular Health and Risk Management, 7, 653–666. [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]
-
Huskey, S. E., et al. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Medicinal Chemistry Letters, 1(6), 253–257. [Link]
-
Simon, R. C., & Mutti, F. G. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences, 24(16), 12903. [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582. [Link]
-
The Australian National University. (2014). Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. [Link]
-
Stachulski, A. V., & Meng, D. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 930-974. [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. [Link]
-
Simon, R. C., & Mutti, F. G. (2023). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. Molecules, 28(16), 6123. [Link]
-
Simon, R. C., & Mutti, F. G. (2023). Synthesis of metabolites and metabolite-like compounds using biocatalytic systems. Preprints.org. [Link]
-
Hughes, D. L., et al. (2022). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au, 2(10), 2210–2226. [Link]
-
Li, Y., et al. (2022). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry, 94(35), 12051–12058. [Link]
-
Schwarz, J., et al. (2020). The Development of Biocatalysis as a Tool for Drug Discovery. CHIMIA International Journal for Chemistry, 74(5), 368-374. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. [Link]
-
ResearchGate. (n.d.). Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods. [Link]
-
ResearchGate. (n.d.). Analytical techniques for glucuronides according to category. [Link]
-
Nale, D., & Gaware, R. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3933-3974. [Link]
-
Ferrazzano, L., et al. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. ACS Omega, 5(46), 30064–30074. [Link]
-
Tosin, M., et al. (2006). Synthesis of α-Glucuronic Acid and Amide Derivatives in the Presence of a Participating 2-Acyl Protecting Group. Organic Letters, 8(16), 3505–3507. [Link]
-
Veeprho. (n.d.). Pitavastatin 3-Ether Glucuronide. [Link]
-
ResearchGate. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. [Link]
-
Der Pharma Chemica. (2017). A novel and efficient synthetic route for Pitavastatin calcium. [Link]
- Google Patents. (2013). US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
-
Qeios. (2024). Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. [Link]
-
I-Concept. (n.d.). UGT1A3: Significance and symbolism. [Link]
-
Canet, R. T., et al. (2018). Genetic variation in statin intolerance and a possible protective role for UGT1A1. Pharmacogenomics, 19(13), 1025-1035. [Link]
- Google Patents. (2012). US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof.
-
Al-Suwayeh, S. A., et al. (2020). Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceutics, 12(11), 1059. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 7. drugs.com [drugs.com]
- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 11. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin 3-Ether Glucuronide: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of a Key Pitavastatin Metabolite and Impurity
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Its metabolic pathway, however, gives rise to a molecule of significant interest to researchers and drug development professionals: Pitavastatin 3-Ether Glucuronide. This compound is not only a metabolite but also a potential process-related and degradation impurity in the active pharmaceutical ingredient (API).[1][2] A thorough understanding of its formation, characterization, and quantification is paramount for ensuring the quality, safety, and efficacy of pitavastatin-based therapies. This technical guide provides an in-depth exploration of Pitavastatin 3-Ether Glucuronide, from its metabolic origins to the analytical strategies required for its control.
The Metabolic Journey of Pitavastatin: The Genesis of the 3-Ether Glucuronide
Unlike many other statins that are extensively metabolized by the cytochrome P450 (CYP) enzyme system, pitavastatin's primary metabolic route is glucuronidation.[3][4][5] This fundamental difference has significant implications for its drug-drug interaction profile. The formation of Pitavastatin 3-Ether Glucuronide is a key step in this pathway.
The Central Role of UGT Enzymes
The conjugation of glucuronic acid to pitavastatin is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, which are predominantly found in the liver.[5][6][7][8] This enzymatic reaction targets the hydroxyl groups on the pitavastatin molecule. The formation of the 3-ether glucuronide is a crucial event that precedes the formation of the major circulating metabolite, pitavastatin lactone.[5][6][7]
The metabolic cascade can be visualized as follows:
Caption: Metabolic pathway of pitavastatin to its 3-ether glucuronide and subsequent lactonization.
Spontaneous Lactonization: A Consequence of Glucuronidation
Following its formation, Pitavastatin 3-Ether Glucuronide can undergo a non-enzymatic elimination reaction, leading to the formation of pitavastatin lactone.[7][8] This lactone is the major metabolite of pitavastatin found in human plasma.[6][7] Understanding this sequential process is vital for interpreting pharmacokinetic data and for the analytical characterization of pitavastatin and its metabolites.
Pitavastatin 3-Ether Glucuronide as a Process and Degradation Impurity
Beyond its metabolic role, Pitavastatin 3-Ether Glucuronide is also recognized as a potential impurity in the pitavastatin API.[1][2] Its presence can arise from the manufacturing process or from the degradation of the drug substance over time. Regulatory authorities mandate strict control over impurities to ensure the safety and quality of the final drug product.[9]
Formation Pathways of the Impurity
The formation of Pitavastatin 3-Ether Glucuronide as an impurity can occur through:
-
Enzymatic Glucuronidation: During certain manufacturing processes, particularly those involving biological systems, residual enzymatic activity could lead to the formation of the glucuronide.
-
Chemical Glucuronidation: The presence of reactive glucuronic acid precursors or related compounds under specific chemical conditions during synthesis could result in the non-enzymatic formation of the ether linkage.
-
Transglucuronidation: This process involves the transfer of a glucuronic acid moiety from one molecule to another and can be a concern under certain forced degradation conditions.[2]
The potential for these pathways necessitates a robust process development strategy and comprehensive stability testing to minimize and control the levels of this impurity.
Synthesis and Characterization: Establishing a Reference Standard
The accurate identification and quantification of Pitavastatin 3-Ether Glucuronide require a well-characterized reference standard. While specific, detailed synthetic protocols are often proprietary, the general approach involves the controlled chemical or enzymatic conjugation of a protected glucuronic acid derivative to pitavastatin, followed by deprotection.
General Synthetic Approach
A conceptual workflow for the synthesis of a Pitavastatin 3-Ether Glucuronide reference standard is outlined below. The causality behind this multi-step process lies in the need to selectively form the desired ether linkage while protecting other reactive functional groups on both the pitavastatin and glucuronic acid molecules.
Caption: Conceptual workflow for the synthesis and certification of a Pitavastatin 3-Ether Glucuronide reference standard.
Structural Characterization
Once synthesized and purified, the structure of Pitavastatin 3-Ether Glucuronide must be unequivocally confirmed. A combination of analytical techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise location of the ether linkage and confirming the overall structure of the molecule. The anomeric proton of the glucuronide moiety provides a key diagnostic signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. Tandem MS (MS/MS) can provide valuable fragmentation data to further support the structural assignment.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is used to assess the purity of the reference standard. The UV spectrum of the glucuronide will be similar to that of the parent pitavastatin due to the shared chromophore.
Table 1: Key Physicochemical and Structural Information for Pitavastatin 3-Ether Glucuronide
| Property | Value | Source |
| CAS Number | 224320-11-0 | [2] |
| Molecular Formula | C31H32FNO10 | [10] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [2] |
Analytical Methodologies for Quantification
The development and validation of robust analytical methods are critical for the routine monitoring of Pitavastatin 3-Ether Glucuronide in both API and finished drug products. The choice of method depends on the specific requirements of the analysis, such as the expected concentration of the impurity and the matrix in which it is being measured.
Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the quantification of impurities in pharmaceuticals. The following protocol outlines the key steps in developing and validating such a method for Pitavastatin 3-Ether Glucuronide. The rationale for this approach is its ability to separate the impurity from the parent drug and other potential degradants, ensuring accurate quantification.
Objective: To develop a validated RP-HPLC method for the quantification of Pitavastatin 3-Ether Glucuronide as an impurity in pitavastatin API.
Materials and Reagents:
-
Pitavastatin Reference Standard
-
Pitavastatin 3-Ether Glucuronide Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or Phosphate buffer (as required for pH adjustment)
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
Method Development and Optimization:
-
Column Selection: A C18 stationary phase is a common starting point for the separation of moderately polar compounds like pitavastatin and its glucuronide.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or dilute formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The ratio of aqueous to organic phase is optimized to achieve adequate separation.
-
Wavelength Selection: The detection wavelength is chosen based on the UV absorbance maximum of pitavastatin and its glucuronide, typically around 244 nm.[11]
-
Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution and run time.
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by spiking the API with the impurity and showing that they are well-resolved.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using the reference standard.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo or the API with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Advanced Techniques: LC-MS for High Sensitivity
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or the detection of trace-level impurities, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice.[12][13] An LC-MS method would follow a similar chromatographic development process as HPLC-UV, but with detection performed by a mass spectrometer. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide exceptional specificity and low detection limits.
Regulatory Considerations and Future Perspectives
The control of impurities is a critical aspect of pharmaceutical development and is strictly regulated by bodies such as the FDA and EMA. The acceptable limits for any given impurity are determined by a variety of factors, including its potential toxicity and the maximum daily dose of the drug. As Pitavastatin 3-Ether Glucuronide is a known metabolite, this information can be leveraged in the toxicological assessment of the impurity.
The continued development of more sensitive analytical techniques will enable ever-tighter control over impurities, further enhancing the safety and quality of pharmaceutical products. A thorough understanding of the formation and fate of Pitavastatin 3-Ether Glucuronide is not just a regulatory necessity but a scientific imperative for any professional involved in the development and manufacturing of pitavastatin.
References
-
ClinPGx. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
Sahebkar, A., et al. (2016). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. Pitavastatin. PubChem Compound Summary for CID 5282452. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. PubMed. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. [Link]
-
Veeprho. Pitavastatin Impurities and Related Compound. [Link]
-
Pharmaffiliates. Pitavastatin-impurities. [Link]
-
Sahadeva Reddy M., et al. (2016). A novel and efficient synthetic route for Pitavastatin calcium. Der Pharma Chemica. [Link]
-
Semantic Scholar. Method development and validation of pitavastatin and its impurities by RP- HPLC method. [Link]
- Google Patents. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
-
SynThink Research Chemicals. Pitavastatin EP Impurities & USP Related Compounds. [Link]
-
Veeprho. Pitavastatin 3-Ether Glucuronide. [Link]
-
Veeprho Pharmaceuticals. Pitavastatin Impurity 70. [Link]
-
Matsumoto, H. Process Development of Pitavastatin, a Potent HMG-CoA Reductase Inhibitor. [Link]
-
Seshagiri Rao, J.V.L.N., et al. (2012). A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. International Journal of Pharmaceutical and Allied Research. [Link]
-
Jain, D.S., et al. (2007). Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. [Link]
-
Ploch, S., et al. (2021). Interaction of the pitavastatin with model membranes. National Institutes of Health. [Link]
-
Chen, Y., et al. (2011). LC-MS Determination of Pitavastatin in Human Plasma and Its Application. Chinese Pharmaceutical Journal. [Link]
-
Zidar, N., et al. (2013). Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. National Institutes of Health. [Link]
Sources
- 1. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. ClinPGx [clinpgx.org]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. biosynth.com [biosynth.com]
- 11. ijpar.com [ijpar.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
Whitepaper: Elucidating the In Vitro Metabolism of Pitavastatin: The Predominant Pathway to Pitavastatin Lactone via Glucuronidation
An In-Depth Technical Guide for Drug Development Professionals
Abstract Pitavastatin, a potent HMG-CoA reductase inhibitor, distinguishes itself from other statins through a unique metabolic profile characterized by minimal cytochrome P450 (CYP) enzyme involvement. This significantly reduces the potential for drug-drug interactions. The principal metabolic route for pitavastatin is not direct oxidation but a two-step process initiated by Phase II conjugation. This guide provides a detailed examination of this pathway, which involves enzymatic glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes to form an ester-type glucuronide conjugate. This intermediate subsequently undergoes a non-enzymatic conversion to the major, inactive metabolite, pitavastatin lactone.[1][2][3] It is critical to note that the process forms an ester glucuronide which leads to the lactone, rather than a stable ether glucuronide. This whitepaper offers researchers and drug development professionals a comprehensive technical overview of the underlying biochemistry, field-proven in vitro experimental protocols to probe this pathway, and robust bioanalytical strategies for data interpretation.
The Metabolic Distinction of Pitavastatin
Unlike lipophilic statins such as atorvastatin and simvastatin that are extensively metabolized by CYP3A4, pitavastatin undergoes very limited Phase I metabolism.[4] In vitro studies using human liver microsomes (HLMs) have conclusively shown that CYP2C9, and to a lesser extent CYP2C8, contribute only marginally to its biotransformation.[1][5] The primary metabolic fate is a conjugation pathway that rapidly converts the parent acid form to an inactive lactone.[6] This distinction is fundamental to pitavastatin's favorable drug interaction profile and is a key consideration during preclinical development and clinical assessment.
The lactonization process is not a direct enzymatic conversion. Instead, it is a consequence of glucuronidation, a common Phase II reaction that increases the water solubility of xenobiotics to facilitate their excretion. For pitavastatin, this conjugation is the rate-limiting step that precedes a spontaneous chemical rearrangement.
Biochemical Pathway: UGT-Mediated Glucuronidation and Lactonization
The conversion of pitavastatin to its lactone form is a sequential process involving both enzymatic and non-enzymatic steps. Understanding this cascade is essential for designing appropriate in vitro assays.
Step 1: UGT-Catalyzed Formation of Pitavastatin Ester Glucuronide
The carboxylic acid moiety of pitavastatin is the target for enzymatic conjugation. Specific UGT isoforms, primarily located in the endoplasmic reticulum of hepatocytes, catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the pitavastatin molecule. This reaction forms an acyl (ester-type) glucuronide conjugate.[1][2] Extensive research using recombinant human UGTs has identified UGT1A1, UGT1A3, and UGT2B7 as the principal enzymes responsible for this reaction.[2][4][7][8]
-
Causality of Experimental Choice: The selection of these specific UGT isoforms for screening is based on accumulated evidence from human liver microsome studies and subsequent confirmation with recombinant enzymes, which allows for precise identification of the key contributors to a drug's metabolic clearance.[2][9]
Step 2: Spontaneous Conversion to Pitavastatin Lactone
The pitavastatin glucuronide formed in Step 1 is an unstable intermediate. It rapidly undergoes an intramolecular rearrangement (an elimination reaction) that cleaves the glucuronic acid moiety and results in the formation of the more stable, pharmacologically inactive pitavastatin lactone.[2][4][10] This conversion occurs non-enzymatically.[2][9] Therefore, the rate of lactone formation in vitro is fundamentally dependent on the rate of UGT-mediated glucuronidation.
Sources
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of pitavastatin (NK-104), a new inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase. Effects on drug-metabolizing systems in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ovid.com [ovid.com]
An In-Depth Technical Guide to the Role of UGT1A3 and UGT2B7 in Pitavastatin Glucuronidation
Executive Summary
Pitavastatin, a potent HMG-CoA reductase inhibitor, distinguishes itself from other statins through its unique metabolic profile. Primarily cleared via glucuronidation with minimal involvement of the cytochrome P450 (CYP) system, pitavastatin exhibits a lower potential for drug-drug interactions (DDIs).[1][2] This guide provides a comprehensive technical overview of the critical role played by two specific UDP-glucuronosyltransferase (UGT) enzymes, UGT1A3 and UGT2B7, in the metabolism of pitavastatin. We will explore the mechanism of glucuronidation and subsequent lactonization, present detailed protocols for in vitro characterization, and discuss the clinical and drug development implications of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pitavastatin's disposition.
Introduction: Pitavastatin's Metabolic Distinction
Pitavastatin effectively lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Unlike many statins that are extensively metabolized by CYP enzymes (e.g., CYP3A4), pitavastatin's primary metabolic route is glucuronidation, with only marginal metabolism by CYP2C9 and CYP2C8.[3][4][5] This fundamental difference is a cornerstone of its pharmacological profile, reducing the risk of clinically significant DDIs with drugs that inhibit or induce the CYP system.[1][6]
The major metabolic pathway for pitavastatin involves conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes, leading to the formation of an ester-type pitavastatin glucuronide conjugate.[7][8] This conjugate is then converted to its principal, inactive metabolite, pitavastatin lactone.[1][2][3] Understanding the specific UGT isoforms responsible for this process is paramount for predicting metabolic clearance, inter-individual variability, and potential interactions.
The Central Role of UGT1A3 and UGT2B7
In vitro studies using human liver microsomes (HLMs) and a panel of recombinant human UGT enzymes have definitively identified UGT1A3 and UGT2B7 as the principal catalysts of pitavastatin glucuronidation.[1][5][6] While other isoforms like UGT1A1 may have a minor role, the contributions of UGT1A3 and UGT2B7 are predominant.[9][10]
Mechanism: From Glucuronide to Lactone
The formation of pitavastatin lactone is a two-step process that is crucial to understand:
-
Enzymatic Glucuronidation: UGT1A3 and UGT2B7 catalyze the covalent attachment of glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of pitavastatin, forming an ester glucuronide.[7]
-
Spontaneous Lactonization: The resulting pitavastatin glucuronide is an unstable intermediate. It subsequently undergoes a non-enzymatic, intramolecular rearrangement (an elimination reaction) to form the stable, inactive pitavastatin lactone.[1][6][10]
This mechanism clarifies that lactonization is not a direct enzymatic conversion but a consequence of the initial glucuronidation step.
Caption: Metabolic pathway of pitavastatin to its lactone form.
Quantitative Analysis of UGT Contributions
| Enzyme System | Key Finding | Implication | Reference |
| Human Liver Microsomes (HLMs) | Production of pitavastatin lactone is dependent on the addition of the UGT co-factor UDP-glucuronic acid (UDPGA). | Confirms that glucuronidation is the necessary first step for lactone formation in a physiologically relevant system. | [1][6] |
| Recombinant Human UGTs | UGT1A3 and UGT2B7 were principally responsible for the glucuronidation of pitavastatin leading to lactonization. | Pinpoints the specific enzymes responsible for the metabolic reaction, enabling targeted DDI and pharmacogenomic studies. | [1][5][6] |
| CYP Inhibition Studies | Pitavastatin lactone showed no inhibitory effects on CYP2C9 and CYP3A4-mediated metabolism. | The major metabolite is unlikely to cause clinically relevant drug interactions involving these key CYP enzymes. | [1][6] |
Experimental Protocols: UGT Phenotyping for Pitavastatin
Determining which UGT enzymes metabolize a compound is a critical step in drug development, known as reaction phenotyping.[11] The following protocol outlines a robust in vitro workflow to confirm the roles of UGT1A3 and UGT2B7 in pitavastatin glucuronidation.
Causality in Experimental Design
The choice of in vitro system is critical.
-
Recombinant UGTs: Using single, cDNA-expressed UGT isoforms is the most direct method to identify which specific enzymes can metabolize the drug.[12] It provides unambiguous data on isoform-specific activity.
-
Human Liver Microsomes (HLMs): This system contains a full complement of UGT enzymes at physiologically relevant ratios, providing a more holistic view of hepatic metabolism. It is used to confirm that the findings from recombinant systems are relevant in a more complex biological matrix.[13]
The use of alamethicin, a pore-forming peptide, is essential when working with microsomes.[14] UGT enzymes are located within the lumen of the endoplasmic reticulum, and the microsomal membrane is impermeable to the UDPGA co-factor. Alamethicin forms pores in the membrane, allowing UDPGA to access the enzyme's active site, thus revealing the true maximal activity.[14][15]
Caption: Experimental workflow for UGT phenotyping of pitavastatin.
Step-by-Step Methodology: Recombinant UGT Assay
-
Reagent Preparation:
-
Prepare a stock solution of pitavastatin (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the co-factor, UDPGA (e.g., 50 mM in water).
-
Prepare incubation buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[16]
-
Obtain commercially available recombinant human UGTs (e.g., UGT1A3, UGT2B7, and negative controls like UGT1A4) expressed in a system like baculovirus-infected insect cells.[17][18]
-
-
Incubation Setup (in triplicate):
-
In a microcentrifuge tube, combine the incubation buffer, recombinant UGT enzyme (e.g., final protein concentration of 0.2-0.5 mg/mL), and pitavastatin (e.g., final concentration of 1-100 µM).
-
Pre-incubate the mixture for 3-5 minutes at 37°C to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.[16] The total reaction volume is typically 100-200 µL.
-
Include a negative control for each UGT isoform by omitting UDPGA to ensure any substrate loss is enzyme-dependent.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of pitavastatin lactone using a validated LC-MS/MS method.
-
Calculate the rate of formation (e.g., pmol/min/mg protein) and compare the activities across the different UGT isoforms tested.
-
Clinical and Drug Development Implications
The reliance of pitavastatin on UGT1A3 and UGT2B7 for its clearance has significant consequences:
-
Reduced DDI Potential: As UGT-mediated metabolism is less prone to inhibition by common drugs compared to CYP pathways, pitavastatin has a "cleaner" DDI profile.[1][19] For instance, co-administration with potent CYP3A4 inhibitors like itraconazole or erythromycin results in less dramatic increases in pitavastatin exposure compared to other statins.[5][8] However, potent inhibitors of transport proteins or specific UGTs (e.g., cyclosporine, rifampin) still require dose adjustments or are contraindicated.[3][8]
-
Pharmacogenomics: Genetic variations (polymorphisms) in UGT genes can lead to altered enzyme activity, affecting drug clearance and response.[20][21] While the clinical impact of UGT1A3 and UGT2B7 polymorphisms on pitavastatin pharmacokinetics is less established than that of transporter genes like SLCO1B1, it remains an area of interest for personalizing therapy.[9][22]
-
Predictive In Vitro Models: The well-defined metabolic pathway allows for the use of robust in vitro models, as described above, to accurately predict in vivo clearance and DDI risk during drug development, aligning with regulatory agency expectations.[12][13]
Conclusion
The glucuronidation of pitavastatin is a well-characterized metabolic pathway dominated by the actions of UGT1A3 and UGT2B7. This process, which culminates in the formation of the inactive pitavastatin lactone, is a key determinant of the drug's pharmacokinetic profile and its favorable position regarding cytochrome P450-mediated drug-drug interactions. For drug development professionals, a thorough understanding of this pathway, validated through robust in vitro phenotyping assays, is essential for accurate risk assessment and clinical program design. The methodologies and insights presented in this guide provide a framework for the continued investigation and application of this knowledge in both preclinical and clinical settings.
References
-
Title: Pitavastatin Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization Source: PubMed URL: [Link]
-
Title: Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization Source: ResearchGate URL: [Link]
-
Title: Pitavastatin: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: Pitavastatin - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Pitavastatin | C25H24FNO4 Source: PubChem - NIH URL: [Link]
-
Title: Pitavastatin: evidence for its place in treatment of hypercholesterolemia Source: PMC - NIH URL: [Link]
-
Title: Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]
-
Title: 209875Orig1s000 - accessdata.fda.gov Source: accessdata.fda.gov URL: [Link]
-
Title: Reference ID: 3090715 Source: accessdata.fda.gov URL: [Link]
-
Title: Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells Source: PMC - NIH URL: [Link]
-
Title: An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems Source: NIH URL: [Link]
-
Title: Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update Source: Springer Nature Experiments URL: [Link]
-
Title: Livalo - accessdata.fda.gov Source: accessdata.fda.gov URL: [Link]
-
Title: UGT Inhibition, Induction and Phenotyping Assays Source: Charles River Laboratories URL: [Link]
-
Title: Expression and Characterization of Recombinant Human UDP-glucuronosyltransferases (UGTs) Source: PubMed URL: [Link]
-
Title: Pitavastatin Interactions Checker Source: Drugs.com URL: [Link]
-
Title: UGT1A3 - ClinPGx Source: ClinPGx URL: [Link]
-
Title: New Assays to Assess Drug-Drug Interactions Source: Charles River Laboratories URL: [Link]
-
Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: PMC - NIH URL: [Link]
-
Title: Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions Source: International Society for the Study of Xenobiotics URL: [Link]
-
Title: UGT1A3: Significance and symbolism Source: Wisdomlib URL: [Link]
-
Title: The effect of UGT1A3, UGT1A9, and UGT2B7 genetic variants on 20-HETE glucuronidation Source: ResearchGate URL: [Link]
-
Title: UGT2B7 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: degrading microbe Serratia marcescens cooperated with insect during environmental decomposition cycle Source: WUR eDepot URL: [Link]
-
Title: Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes Source: National Library of Medicine URL: [Link]
-
Title: Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol Source: PubMed URL: [Link]
-
Title: In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance Source: National Library of Medicine URL: [Link]
-
Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin Source: PubMed URL: [Link]
-
Title: Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents Source: MDPI URL: [Link]
-
Title: (PDF) Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Source: ResearchGate URL: [Link]
Sources
- 1. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UGT2B7 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Chemical structure and properties of Pitavastatin 3-Ether Glucuronide
An In-Depth Technical Guide to the Chemical Structure and Properties of Pitavastatin 3-Ether Glucuronide
Introduction: Contextualizing Pitavastatin and its Metabolic Fate
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] As a member of the statin class, it is clinically employed to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides in patients with hyperlipidemia.[2][3] The clinical efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate. For Pitavastatin, the primary route of metabolism is not via the cytochrome P450 (CYP) enzyme system—a common pathway for many other statins—but through Phase II glucuronidation.[1][5][6][7]
Glucuronidation, a major conjugation pathway, enhances the water solubility of xenobiotics, facilitating their excretion.[8][9] This process is catalyzed by UDP-glucuronosyltransferases (UGTs). In humans, Pitavastatin is metabolized into its major, inactive lactone form via an ester-type glucuronide conjugate.[2][6][10][11] However, the formation of other glucuronide conjugates, such as ether glucuronides, also occurs. This guide provides a comprehensive technical examination of a specific metabolite and potential impurity, Pitavastatin 3-Ether Glucuronide, focusing on its chemical structure, properties, metabolic formation, and the analytical methodologies required for its characterization. Understanding such metabolites is critical for drug development professionals, ensuring comprehensive impurity profiling and safety assessment.[12]
PART 1: Chemical Identity and Physicochemical Properties
Pitavastatin 3-Ether Glucuronide is a conjugate metabolite where glucuronic acid is linked to the 3-hydroxyl group of Pitavastatin's heptenoate side chain through an ether bond. This structural modification significantly alters the parent drug's physicochemical properties, primarily increasing its hydrophilicity.
Structural and Chemical Data
The precise chemical identity of Pitavastatin 3-Ether Glucuronide is detailed below. This information is fundamental for its synthesis as a reference standard and for its unambiguous identification in analytical studies.
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[12][13] |
| Synonyms | Pitavastatin 3-O-Glucuronide[12] |
| CAS Number | 224320-11-0[12][13][14] |
| Molecular Formula | C₃₁H₃₂FNO₁₀[12][13] |
| Molecular Weight | 597.6 g/mol [12][13] |
Chemical Structure Visualization
The following diagram illustrates the covalent linkage between the glucuronic acid moiety and the Pitavastatin backbone at the C-3 position.
Caption: Metabolic pathway of Pitavastatin glucuronidation.
PART 3: Experimental Protocols for Synthesis and Analysis
The study of Pitavastatin 3-Ether Glucuronide necessitates its availability as a pure reference standard and robust analytical methods for its detection and quantification.
Protocol 1: Conceptual Enzymatic Synthesis
Chemical synthesis of a specific glucuronide can be complex due to challenges in achieving regioselectivity. Enzymatic synthesis offers a highly specific alternative. [15]A yeast-based system provides a cost-effective and efficient platform for producing drug glucuronides. [16][15] Objective: To synthesize Pitavastatin 3-Ether Glucuronide using a recombinant yeast system.
Methodology:
-
Strain Development: Engineer a Saccharomyces cerevisiae strain to co-express a selected human UGT isoform known to act on hydroxyl groups and human UDP-glucose-6-dehydrogenase (UGDH). The UGDH is essential for regenerating the UDPGA cofactor from glucose. [16]2. Culture and Induction: Grow the engineered yeast strain in an appropriate culture medium. Induce the expression of the UGT and UGDH enzymes.
-
Biotransformation: Resuspend the yeast cells in a reaction buffer containing a high concentration of glucose (e.g., 8%) and the substrate, Pitavastatin. [16]Incubate the mixture under controlled temperature and agitation to allow for the conversion.
-
Extraction: Separate the yeast cells from the medium by centrifugation. Extract the supernatant, which contains the formed glucuronide, using solid-phase extraction (SPE) to remove salts and other media components.
-
Purification: Purify the extracted Pitavastatin 3-Ether Glucuronide using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a water/acetonitrile gradient.
-
Confirmation: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level metabolites in complex biological matrices due to its high sensitivity and selectivity. [17] Objective: To develop a validated method for the determination of Pitavastatin 3-Ether Glucuronide in human plasma.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for Pitavastatin 3-Ether Glucuronide (e.g., m/z 596.2 → [fragment ion]) and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the analyte concentration in unknown samples by interpolation.
Analytical Workflow Visualization
Caption: Analytical workflow for LC-MS/MS quantification.
Conclusion
Pitavastatin 3-Ether Glucuronide represents an important molecule in the comprehensive understanding of Pitavastatin's lifecycle. While it is a minor metabolite compared to the lactone, its role as a known process and degradation-related impurity makes its study essential from a pharmaceutical quality and regulatory standpoint. [12]The methodologies outlined in this guide, from targeted synthesis to sensitive analytical detection, provide the foundational protocols for researchers and drug development professionals. This ensures the chemical integrity of the Pitavastatin API and provides a complete picture of its metabolic disposition, reinforcing the principles of scientific integrity and trustworthiness in drug manufacturing and evaluation.
References
-
Pitavastatin - Wikipedia. Wikipedia. [Link]
-
Pitavastatin Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
-
Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem. National Center for Biotechnology Information. [Link]
-
Pitavastatin: Package Insert / Prescribing Information / MOA - Drugs.com. Drugs.com. [Link]
-
Pitavastatin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Metabolic pathway for pitavastatin. involvement of CYP2C9 is minimal.... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Pitavastatin: an overview - PubMed. National Center for Biotechnology Information. [Link]
-
Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. YouTube. [Link]
-
Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae | Molecular Pharmaceutics - ACS Publications. ACS Publications. [Link]
-
Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - NIH. National Center for Biotechnology Information. [Link]
-
Pitavastatin 3-Ether Glucuronide | CAS 224320-11-0 - Veeprho. Veeprho. [Link]
-
Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed. National Center for Biotechnology Information. [Link]
-
Glucuronide synthesis - Hypha Discovery. Hypha Discovery. [Link]
-
Conjugation With Glucuronic Acid - Biotransformation of Drugs - Pharmacy 180. Pharmacy 180. [Link]
-
Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing). Royal Society of Chemistry. [Link]
-
Australian public assessment report for Pitavastatin - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [Link]
-
Rapid and selective determination of pitavastatin calcium in presence of its degradation products and co-formulated drug by first derivative and synchronous spectrofluorimetric methods. Royal Society of Chemistry. [Link]
-
Determination of the Concentration of Pitavastatin in Human Plasma by LC-MS and Subsequent Application to a Clinical Study | Semantic Scholar. Semantic Scholar. [Link]
-
Pitavastatin - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. Altmeyers Encyclopedia. [Link]
-
Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Drug Monograph: Pitavastatin (Livalo) - EBM Consult. EBM Consult. [Link]
-
Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Qeios. Qeios. [Link]
-
Chemical structure of pitavastatin. Note commonality to other statins in Figure 1. - ResearchGate. ResearchGate. [Link]
-
A novel and efficient synthetic route for Pitavastatin calcium - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
(PDF) Pitavastatin: Evidence for its place in treatment of hypercholesterolemia. ResearchGate. [Link]
-
Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed. National Center for Biotechnology Information. [Link]
-
Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed. National Center for Biotechnology Information. [Link]
-
Pitavastatin 3-Ether Glucuronide | CAS 224320-11-0 - Veeprho. Veeprho. [Link]
Sources
- 1. Pitavastatin - Wikipedia [en.wikipedia.org]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. drugs.com [drugs.com]
- 7. Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. Pitavastatin 3-Ether Glucuronide | LGC Standards [lgcstandards.com]
- 14. veeprho.com [veeprho.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the Concentration of Pitavastatin in Human Plasma by LC-MS and Subsequent Application to a Clinical Study | Semantic Scholar [semanticscholar.org]
The Pharmacokinetics of Pitavastatin Glucuronidation: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of pitavastatin's major metabolic pathway in humans: glucuronidation. Contrary to the potential misnomer of a "3-ether glucuronide," the primary metabolic route involves the formation of an ester-type glucuronide conjugate at the carboxyl moiety of the parent drug. This guide will elucidate the enzymatic processes governing this biotransformation, the subsequent non-enzymatic conversion to the inactive pitavastatin lactone, and the resulting pharmacokinetic profiles of both the parent drug and its principal metabolite. Detailed experimental protocols for the bioanalysis of these compounds and a discussion of the clinical implications of this metabolic pathway are also presented.
Introduction: Pitavastatin and the Significance of its Metabolism
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is clinically utilized for the management of primary hyperlipidemia and mixed dyslipidemia.[1][2] A key feature of pitavastatin that distinguishes it from some other statins is its limited metabolism by the cytochrome P450 (CYP) enzyme system.[3][4] This characteristic reduces the likelihood of drug-drug interactions.[3][4] The primary route of metabolism for pitavastatin is glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid, increasing its water solubility and facilitating its excretion.[3][5][6]
It is critical to clarify a common point of confusion regarding the nomenclature of pitavastatin's primary glucuronide metabolite. While the query refers to a "3-Ether Glucuronide," extensive research and literature confirm that glucuronidation occurs at the carboxylic acid group of pitavastatin, forming an ester-type pitavastatin glucuronide conjugate .[1][2][4][7][8] This guide will focus on the formation and pharmacokinetics of this well-documented ester glucuronide and its subsequent conversion to pitavastatin lactone.
The Metabolic Pathway: From Pitavastatin to Pitavastatin Lactone
The metabolic journey of pitavastatin in humans is a two-step process initiated by glucuronidation and culminating in the formation of an inactive lactone.
Enzymatic Glucuronidation: The Role of UGTs
The conjugation of pitavastatin with glucuronic acid is catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. In vitro studies using human liver microsomes and recombinant UGT enzymes have identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the formation of the pitavastatin ester glucuronide.[1][2][4][7][8][9] Some evidence also suggests a minor role for UGT1A1.[3][5] This enzymatic reaction occurs in the liver and is the rate-limiting step in the metabolic clearance of pitavastatin.
Diagram: Metabolic Pathway of Pitavastatin
Caption: Metabolic conversion of pitavastatin to its inactive lactone metabolite.
Non-Enzymatic Lactonization
The pitavastatin ester glucuronide is an unstable intermediate. Following its formation, it undergoes a rapid, non-enzymatic intramolecular rearrangement, leading to the formation of pitavastatin lactone .[6][9] This lactone is the major circulating metabolite of pitavastatin in human plasma.[1][2][4][7][8] Importantly, pitavastatin lactone is pharmacologically inactive.[10]
Pharmacokinetics of Pitavastatin and Pitavastatin Lactone
The pharmacokinetic profiles of both pitavastatin and its lactone metabolite have been well-characterized in human studies.
Absorption and Distribution of Pitavastatin
Following oral administration, pitavastatin is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within one hour.[4][7][8][11] The absolute bioavailability of pitavastatin is approximately 51%.[8] Pitavastatin is highly protein-bound in plasma (>99%), primarily to albumin and alpha-1-acid glycoprotein.[11]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for pitavastatin and pitavastatin lactone in healthy human subjects. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.
| Parameter | Pitavastatin | Pitavastatin Lactone | Reference(s) |
| Tmax (h) | ~1 | Variable | [4][7][8][11] |
| t½ (h) | ~12 | Variable | [4][8][11] |
| Cmax (ng/mL) | Dose-dependent | Lower than Pitavastatin | [12][13] |
| AUC (ng·h/mL) | Dose-dependent | Lower than Pitavastatin | [12][13] |
Note: Pharmacokinetic parameters for pitavastatin lactone are more variable due to its formation from the parent drug.
Elimination
The primary route of elimination for pitavastatin and its metabolites is through the feces, with a mean of 79% of an administered dose recovered in feces.[4][8][11] A smaller portion, approximately 15%, is excreted in the urine.[4][8][11] The mean plasma elimination half-life of pitavastatin is approximately 12 hours.[4][8][11]
Experimental Protocols for Bioanalysis
Accurate quantification of pitavastatin and pitavastatin lactone in biological matrices is crucial for pharmacokinetic studies. The gold-standard analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A critical consideration in the bioanalysis of pitavastatin is the instability of the lactone metabolite, which can readily convert back to the parent drug in plasma.[14] To prevent this interconversion, it is essential to stabilize the plasma samples immediately after collection, typically by adding a pH 4.2 buffer solution.[14]
Step-by-Step Sample Preparation Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Stabilization: Immediately transfer the plasma to a new tube and add a pH 4.2 buffer solution to inhibit the conversion of pitavastatin lactone to pitavastatin.[14]
-
Protein Precipitation or Liquid-Liquid Extraction:
-
Protein Precipitation: Add a precipitating agent such as acetonitrile to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.[15]
-
Liquid-Liquid Extraction: Add an immiscible organic solvent to the plasma sample to extract the analytes of interest. Separate the organic layer.[15]
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample and reconstitute it in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Diagram: Bioanalytical Workflow for Pitavastatin and its Lactone
Caption: A typical workflow for the quantification of pitavastatin and its lactone.
LC-MS/MS Conditions
The specific LC-MS/MS conditions will vary depending on the instrument and column used. However, a general approach involves:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate pitavastatin and pitavastatin lactone from endogenous plasma components.[15]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The specific precursor-to-product ion transitions for pitavastatin and its lactone are monitored.[14][15]
Clinical Implications and Conclusion
The pharmacokinetic profile of pitavastatin, characterized by its primary metabolism via glucuronidation to an inactive lactone, has several important clinical implications:
-
Low Potential for Drug-Drug Interactions: The minimal involvement of the CYP450 system in pitavastatin metabolism reduces the risk of interactions with drugs that are substrates, inhibitors, or inducers of these enzymes.[3][4]
-
Predictable Pharmacokinetics: The metabolic pathway is relatively straightforward, leading to a predictable pharmacokinetic profile.
-
Importance of UGT Polymorphisms: Genetic variations in UGT1A3 and UGT2B7 could potentially influence the rate of pitavastatin metabolism and, consequently, its efficacy and safety. Further research in this area is warranted.
References
-
PubChem. Pitavastatin. National Center for Biotechnology Information. [Link]
-
PharmGKB. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
National Center for Biotechnology Information. Pitavastatin. StatPearls. [Link]
-
Deng, J., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. [Link]
-
Saito, Y. (2011). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular health and risk management, 7, 631–643. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. [Link]
-
Qi, X., et al. (2013). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 72, 8-15. [Link]
-
Hu, M., et al. (2012). Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis. British journal of clinical pharmacology, 73(3), 394–401. [Link]
-
Therapeutic Goods Administration. (2013). Australian public assessment report for Pitavastatin. [Link]
-
EBM Consult. (2023). Drug Monograph: Pitavastatin (Livalo). [Link]
-
U.S. Food and Drug Administration. (2019). Office of Clinical Pharmacology Review. [Link]
-
Zhou, H., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2016). LIVALO (pitavastatin) tablets, for oral use. [Link]
-
R Discovery. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. [Link]
-
U.S. Food and Drug Administration. Livalo Prescribing Information. [Link]
-
Semantic Scholar. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. [Link]
-
Drugs.com. (2023). Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
Mukhtar, M. (2014). Chemical structure of pitavastatin. ResearchGate. [Link]
-
Ose, L. (2011). Chemical structure of pitavastatin. ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 9. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pitavastatin 3-Ether Glucuronide: A Technical Guide on a Unique Pitavastatin Derivative
Introduction: The Metabolic Landscape of Pitavastatin
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] A key characteristic that distinguishes pitavastatin from many other statins is its metabolic profile. While many statins undergo significant metabolism by the cytochrome P450 (CYP) enzyme system, pitavastatin is only minimally metabolized by CYP2C9 and CYP2C8.[2][3] The primary metabolic pathway for pitavastatin is glucuronidation, a phase II metabolic reaction, followed by the formation of a lactone.[3][4] This unique metabolic pathway reduces the potential for drug-drug interactions, a significant advantage in patients on multiple medications.[5] This guide provides an in-depth exploration of a specific, lesser-known derivative of pitavastatin: Pitavastatin 3-Ether Glucuronide.
The Duality of Pitavastatin 3-Ether Glucuronide: Metabolite, Prodrug, or Impurity?
Pitavastatin 3-Ether Glucuronide, also known as Pitavastatin 3-O-Glucuronide (CAS 224320-11-0), presents a fascinating case in the study of drug metabolism and pharmaceutical sciences. It is recognized as a process-related and degradation impurity in the synthesis of pitavastatin.[1] However, it has also been described as a synthetic, water-soluble glycosylate prodrug of pitavastatin.[6] This dual identity is central to understanding its relevance. As a prodrug, it is designed to be metabolized in the body to release the active pitavastatin. As an impurity, its presence in the final drug product must be monitored and controlled.
The primary metabolic route of pitavastatin involves the formation of an ester-type glucuronide, which then converts to the inactive pitavastatin lactone.[3] The formation of an ether glucuronide at the 3-position of the dihydroxyheptenoic acid side chain represents an alternative conjugation pathway.
Biochemical Formation and Characterization
The formation of glucuronide conjugates is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The major UGT enzymes involved in the primary glucuronidation pathway of pitavastatin are UGT1A1, UGT1A3, and UGT2B7.[2][4][7] While the specific UGT isoforms responsible for the formation of the 3-ether glucuronide of pitavastatin have not been definitively identified in the literature, UGT1A3 is known to be involved in the glucuronidation of hydroxylated statins.[8]
Structural Characterization:
-
Systematic Name: (2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
-
Molecular Formula: C₃₁H₃₂FNO₁₀
-
Molecular Weight: 597.58 g/mol
The structure of Pitavastatin 3-Ether Glucuronide involves the attachment of a glucuronic acid moiety to the hydroxyl group at the 3-position of the heptenoic acid side chain via an ether linkage.
Pharmacological and Toxicological Profile: An Area for Further Research
A comprehensive review of the available scientific literature reveals a notable gap in the understanding of the specific pharmacological activity and toxicological profile of Pitavastatin 3-Ether Glucuronide. While the parent compound, pitavastatin, is a potent HMG-CoA reductase inhibitor, and its major metabolite, pitavastatin lactone, is considered inactive, the activity of the 3-ether glucuronide remains to be fully elucidated.[4]
As a potential prodrug, it is expected to be hydrolyzed in vivo to release active pitavastatin.[6] However, the rate and extent of this conversion, and whether the glucuronide itself possesses any intrinsic activity, are not well-documented.
Analytical Methodologies for Identification and Quantification
The detection and quantification of Pitavastatin 3-Ether Glucuronide require sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for separating it from the parent drug, its other metabolites, and potential isomers.
Key Analytical Challenges:
-
Isomeric Separation: Differentiating the 3-Ether Glucuronide from other potential glucuronide isomers (e.g., ester glucuronide) is critical. This often requires optimized chromatographic conditions or specific mass spectrometric fragmentation patterns.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), the presence of endogenous components can interfere with the analysis, necessitating robust sample preparation techniques.
-
Availability of Reference Standards: Accurate quantification relies on the availability of a certified reference standard for Pitavastatin 3-Ether Glucuronide.
Proposed Experimental Protocol: UPLC-MS/MS for the Quantification of Pitavastatin 3-Ether Glucuronide in Human Plasma
The following is a proposed, self-validating protocol based on established methods for pitavastatin and its metabolites. This protocol should be fully validated according to ICH guidelines before implementation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Pitavastatin 3-Ether Glucuronide or a structurally similar compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: A validated UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure the separation of Pitavastatin 3-Ether Glucuronide from pitavastatin, pitavastatin lactone, and other potential isomers.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Pitavastatin 3-Ether Glucuronide and the internal standard must be determined by infusing the pure compounds.
-
3. Method Validation:
The method must be validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.
Data Presentation
Table 1: Key Physicochemical and Metabolic Properties
| Property | Description | Reference(s) |
| Pitavastatin 3-Ether Glucuronide | ||
| CAS Number | 224320-11-0 | [6] |
| Molecular Formula | C₃₁H₃₂FNO₁₀ | [6] |
| Molecular Weight | 597.58 g/mol | [6] |
| Pitavastatin Metabolism | ||
| Primary Pathway | Glucuronidation and Lactonization | [3][4] |
| Key UGT Enzymes | UGT1A1, UGT1A3, UGT2B7 | [2][4][7] |
| CYP Involvement | Minimal (CYP2C9, CYP2C8) | [2][3] |
| Major Inactive Metabolite | Pitavastatin Lactone | [4] |
Visualizations
Caption: Primary and potential metabolic pathways of Pitavastatin.
Caption: Proposed analytical workflow for Pitavastatin 3-Ether Glucuronide.
Conclusion and Future Directions
Pitavastatin 3-Ether Glucuronide stands as an intriguing molecule in the context of pitavastatin's disposition. Its dual role as a potential prodrug and a known manufacturing impurity necessitates a thorough understanding for both drug development and quality control. While the primary metabolic fate of pitavastatin leading to its inactive lactone is well-characterized, the in vivo formation, pharmacological activity, and specific analytical protocols for the 3-ether glucuronide remain areas ripe for further investigation. Future research should focus on:
-
In Vivo Metabolite Profiling: To confirm whether Pitavastatin 3-Ether Glucuronide is formed in humans and to what extent.
-
Pharmacological and Toxicological Assessment: To definitively characterize its activity and safety profile.
-
Development of Validated Analytical Methods: To enable its accurate measurement in various matrices.
Such studies will be invaluable in completing the metabolic picture of pitavastatin and ensuring the continued safety and efficacy of this important therapeutic agent.
References
-
Catapano, A. L. (2010). Pitavastatin – pharmacological profile from early phase studies. Atherosclerosis Supplements, 11(1), 3–7. [Link]
-
Therapeutic Goods Administration (TGA). (2013). Australian public assessment report for Pitavastatin. [Link]
-
Zhang, Y., Sun, J., Wang, G., Zhu, X., Zhang, Y., Gu, S., ... & Sun, J. (2010). [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis]. Se pu = Chinese journal of chromatography, 28(11), 1089–1093. [Link]
-
Yee, K. L., & Saad, N. (2023). Pitavastatin. In StatPearls. StatPearls Publishing. [Link]
-
PCHHAX, A. (2017). A novel and efficient synthetic route for Pitavastatin calcium. Der Pharma Chemica, 9(12), 64-70. [Link]
-
U.S. Food and Drug Administration. (2016). LIVALO (pitavastatin) tablets Label. [Link]
-
Gomas, A. R., Ram, P. R., Srinivas, N., & Sriramulu, J. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry, 1(2), 83-90. [Link]
-
Shen-Tu, J. Z., Xu, X., Liu, J. Y., Wu, L., Fu, J. H., Xu, J. K., ... & Huang, M. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Chromatographia, 69(11-12), 1253-1258. [Link]
-
Gong, L., & Thorn, C. F. (2021). Pitavastatin Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Sethi, M. K., Mahajan, S., Rawat, V. S., Mara, B., Veera, U. N., & Datta, D. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 8(4), 251-270. [Link]
-
National Center for Biotechnology Information. (2021). Pitavastatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Gomas, A. R., Ram, P. R., Srinivas, N., & Sriramulu, J. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. ResearchGate. [Link]
- Guan, J., Li, X., & Bi, K. (2009). [Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography].
- Google Patents. (n.d.). Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography.
-
Jin, C. J., Miners, J. O., & Mackenzie, P. I. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug metabolism and disposition: the biological fate of chemicals, 32(4), 373–379. [Link]
-
Yilmaz, B., & Karabay, A. E. (2024). Toxicity Evaluation of Statin Group Drugs Using in Silico Methods. Sakarya University Journal of Science, 28(6), 1217-1231. [Link]
-
Patel, D. J., Vaghela, V. M., & Shah, J. S. (2013). Simultaneous Determination and Validation of Pitavastatin Calcium and Ezetimibe in Binary Mixture by Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 4(11), 4314-4320. [Link]
-
U.S. Food and Drug Administration. (2017). NDA 208379 Orig1s000 Pharmacology Review. [Link]
-
Gomas, A. R., Ram, P. R., Srinivas, N., & Sriramulu, J. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Scientific Research Publishing. [Link]
-
Gomas, A. R., Ram, P. R., & Sriramulu, J. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Semantic Scholar. [Link]
-
Di, B., Su, M. X., Yu, F., Qu, L. J., Zhao, L. P., Cheng, M. C., & He, L. P. (2008). Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 868(1-2), 95–101. [Link]
-
Lv, H., Sun, J. G., Wang, G. J., Zhu, X. Y., Zhang, Y., Gu, S. H., ... & Sun, J. (2007). LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers. ResearchGate. [Link]
- Reddy, M. S., Eswaraiah, S., & Reddy, M. S. (2013). U.S. Patent No. 8,487,105. U.S.
-
Urleb, U., & Lešnik, U. (2017). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. ResearchGate. [Link]
-
Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2006). Pitavastatin as an In Vivo Probe for Studying Hepatic Organic Anion Transporting Polypeptide-Mediated Drug-Drug Interactions in Cynomolgus Monkeys. ResearchGate. [Link]
-
Green, M. D., King, C. D., Mojarrabi, B., Mackenzie, P. I., & Tephly, T. R. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug metabolism and disposition: the biological fate of chemicals, 26(9), 890–895. [Link]
-
Tarkiainen, E. K., Holmberg, M. T., Tornio, A., Neuvonen, M., Neuvonen, P. J., Backman, J. T., & Niemi, M. (2016). Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions. Drug metabolism and disposition: the biological fate of chemicals, 44(10), 1679–1688. [Link]
-
Trottier, J., Verreault, M., Grepper, S., Mont-Reynaud, A., & Barbier, O. (2011). The human UGT1A3 enzyme conjugates norursodeoxycholic acid into a C23-ester glucuronide in the liver. Hepatology (Baltimore, Md.), 54(5), 1738–1749. [Link]
-
El-Mouelhi, M., & Magdalou, J. (1989). Substrate specificity and enantioselectivity of arylcarboxylic acid glucuronidation. Drug metabolism and disposition: the biological fate of chemicals, 17(6), 661–666. [Link]
-
McKenney, J. M. (2009). Pitavastatin: evidence for its place in treatment of hypercholesterolemia. Vascular health and risk management, 5, 921–936. [Link]
-
McKenney, J. M. (2009). Pitavastatin: Evidence for its place in treatment of hypercholesterolemia. ResearchGate. [Link]
-
Teramoto, T. (2010). New evidence on pitavastatin: Efficacy and safety in clinical studies. ResearchGate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Pitavastatin 3-Ether Glucuronide
This guide provides a detailed exploration of the metabolic pathways of pitavastatin, with a specific focus on the biosynthesis of its 3-ether glucuronide metabolite. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying enzymatic processes, experimental methodologies, and analytical characterization techniques.
Introduction: The Metabolic Profile of Pitavastatin
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) is well-established. A key characteristic that distinguishes pitavastatin from many other statins, such as atorvastatin and simvastatin, is its minimal metabolism by the cytochrome P450 (CYP) enzyme system.[3][4] This attribute significantly reduces the potential for drug-drug interactions.
The primary metabolic route for pitavastatin is glucuronidation, a phase II conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, predominantly in the liver.[1][3][5] This process leads to the formation of two key metabolites: the major, inactive pitavastatin lactone, and the less predominant pitavastatin 3-ether glucuronide. Understanding the biosynthesis of these metabolites is crucial for a complete pharmacokinetic and safety assessment of the drug.
The Dueling Pathways of Pitavastatin Glucuronidation
Pitavastatin's structure contains two key functional groups susceptible to glucuronidation: the carboxylic acid moiety and the hydroxyl groups on the heptenoate side chain. This leads to two distinct metabolic outcomes.
The Major Pathway: Lactonization via Acyl Glucuronidation
The principal metabolic fate of pitavastatin involves the formation of an ester-type (acyl) glucuronide at the drug's carboxylic acid group.[2][6][7] This reaction is catalyzed primarily by the UGT isoforms UGT1A1, UGT1A3, and UGT2B7.[3][8][9] The resulting acyl glucuronide is an unstable intermediate. It readily undergoes a non-enzymatic, intramolecular cyclization (lactonization) to form pitavastatin lactone, the main, pharmacologically inactive metabolite found in human plasma.[2][8][9][10]
The Minor Pathway: Biosynthesis of Pitavastatin 3-Ether Glucuronide
The focus of this guide, Pitavastatin 3-Ether Glucuronide (also known as Pitavastatin 3-O-Glucuronide), is formed when glucuronic acid is conjugated to the hydroxyl group at the C3 position of the heptenoate side chain.[11][12] This forms a stable ether linkage. The same UGT enzymes responsible for the primary pathway—UGT1A1, UGT1A3, and UGT2B7—are understood to be responsible for this biotransformation.[1][5] This metabolite is considered a process- and degradation-related impurity, making its characterization essential for quality control and regulatory purposes.[11]
The following diagram illustrates the divergence of these two metabolic pathways.
Caption: Divergent metabolic pathways of pitavastatin glucuronidation.
Experimental Protocols for Biosynthesis Analysis
To investigate the formation of pitavastatin 3-ether glucuronide, a series of robust in vitro experiments are required. The protocols described below are designed as self-validating systems to ensure data integrity.
Protocol 1: In Vitro Glucuronidation Assay with Human Liver Microsomes (HLMs)
This assay serves to confirm the formation of the metabolite in a physiologically relevant system and to determine the overall kinetics of the reaction.
Objective: To measure the rate of formation of Pitavastatin 3-Ether Glucuronide using a pooled human liver microsomal fraction.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of MgCl₂ in ultrapure water.
-
Prepare a 100 mM stock of UDP-glucuronic acid (UDPGA) in 50 mM Tris-HCl buffer.
-
Prepare a 10 mM stock of Pitavastatin in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 5 mg/mL stock of the pore-forming peptide alamethicin in methanol.
-
-
Microsome Activation (Causality: UGT enzymes are located within the lumen of the endoplasmic reticulum; alamethicin is essential to disrupt the membrane and allow the UDPGA cofactor access to the enzyme's active site, thereby overcoming metabolic latency).
-
On ice, dilute pooled HLMs (final concentration 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Add alamethicin to a final concentration of 50 µg/mg of microsomal protein.
-
Incubate on ice for 15 minutes.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the activated HLM suspension, MgCl₂ (final concentration 5 mM), and Pitavastatin (final concentration ranging from 1-100 µM for kinetic studies).
-
Pre-warm the reaction mixtures in a shaking water bath at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination (Causality: The reaction is initiated by the addition of the essential cofactor, UDPGA. A cold organic solvent like acetonitrile is used to immediately halt all enzymatic activity and simultaneously precipitate proteins for easy removal).
-
Initiate the reaction by adding UDPGA (final concentration 5 mM).
-
Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Recombinant UGT Isoform Screening
This experiment is critical for identifying which specific UGT enzymes are responsible for the formation of the 3-ether glucuronide.
Objective: To determine the relative contribution of UGT1A1, UGT1A3, and UGT2B7 to the biosynthesis of Pitavastatin 3-Ether Glucuronide.
Methodology:
-
Follow the exact procedure outlined in Protocol 1 , with one key modification: replace the HLM suspension with individual recombinant human UGT isoforms (e.g., from insect or HEK293 expression systems) at a standardized protein concentration.
-
Run reactions for each isoform in parallel, including a negative control (a UGT isoform not expected to metabolize pitavastatin).
Data Interpretation: The rate of metabolite formation is calculated for each isoform. A significantly higher rate for a particular isoform identifies it as a primary contributor to the pathway.
Caption: Standard experimental workflow for in vitro glucuronidation assays.
Analytical Characterization and Quantification
Accurate detection and quantification of Pitavastatin 3-Ether Glucuronide require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[13][14]
LC-MS/MS Method Parameters
The following table summarizes a typical set of starting parameters for developing a quantitative assay. Optimization is essential for specific instrumentation.
| Parameter | Specification | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like statins and their metabolites.[13][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the reverse-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Gradient | 10% to 95% B over 5-7 minutes | A gradient elution is necessary to separate the parent drug from its more polar glucuronide metabolite. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for drug metabolites. Positive mode often yields a strong protonated molecular ion [M+H]⁺. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Expected MRM Transitions
For quantitative analysis, specific mass transitions must be identified and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pitavastatin | 422.2 [M+H]⁺ | 290.1 | The product ion corresponds to the characteristic quinoline core after fragmentation of the side chain. |
| Pitavastatin 3-Ether Glucuronide | 598.2 [M+H]⁺ | 422.2 | The most common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), regenerating the parent drug ion. |
Conclusion
The biosynthesis of Pitavastatin 3-Ether Glucuronide represents a minor but important metabolic pathway catalyzed by hepatic UGT enzymes. While the formation of pitavastatin lactone via an unstable acyl glucuronide intermediate is the predominant route of elimination, a thorough understanding and characterization of the 3-ether glucuronide are essential from both a drug metabolism and a regulatory perspective. The in vitro protocols and analytical methodologies detailed in this guide provide a robust framework for scientists to investigate this pathway, contributing to a more complete safety and quality profile of pitavastatin.
References
-
Title: Pitavastatin Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL: [Link]
-
Title: Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization Source: PubMed URL: [Link]
-
Title: Pitavastatin - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization Source: ResearchGate URL: [Link]
-
Title: Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization Source: Taylor & Francis Online URL: [Link]
-
Title: Pitavastatin: evidence for its place in treatment of hypercholesterolemia Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic Fate of Pitavastatin, a New Inhibitor of HMG-CoA Reductase: Similarities and Difference in the Metabolism of Pitavastatin in Monkeys and Humans Source: PubMed URL: [Link]
-
Title: Pitavastatin | C25H24FNO4 | CID 5282452 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Pitavastatin 3-Ether Glucuronide | CAS 224320-11-0 Source: Veeprho URL: [Link]
-
Title: Pitavastatin - Altmeyers Encyclopedia - Department Pharmacology-Toxicology Source: Altmeyers Encyclopedia URL: [Link]
-
Title: Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects Source: Qeios URL: [Link]
-
Title: A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies Source: PubMed URL: [Link]
-
Title: Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review Source: PubMed URL: [Link]
-
Title: UGT1A1*28 is associated with decreased systemic exposure of atorvastatin lactone Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization Source: PubMed URL: [Link]
-
Title: Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions Source: International Society for the Study of Xenobiotics (ISSX) URL: [Link]
-
Title: Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor Source: MDPI URL: [Link]
-
Title: In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: HPLC Method of Pitavastatin Source: ResearchGate URL: [Link]
-
Title: Reported analytical techniques for statins determination Source: ResearchGate URL: [Link]
-
Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PPAR-Mediated Bile Acid Glucuronidation: Therapeutic Targets for the Treatment of Cholestatic Liver Diseases Source: MDPI URL: [Link]
-
Title: The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. [PDF] Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. | Semantic Scholar [semanticscholar.org]
- 7. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. veeprho.com [veeprho.com]
- 12. Pitavastatin 3-Ether Glucuronide | LGC Standards [lgcstandards.com]
- 13. ijpar.com [ijpar.com]
- 14. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for Pitavastatin 3-Ether Glucuronide detection
An Application Note: A Validated LC-MS/MS Method for the Quantification of Pitavastatin 3-Ether Glucuronide in Human Plasma
Introduction
Pitavastatin is a potent synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is prescribed for the treatment of hypercholesterolemia and dyslipidemia.[2] The primary route of metabolism for pitavastatin is not through the cytochrome P450 (CYP) system, which minimizes certain drug-drug interactions common to other statins.[3] Instead, it is primarily metabolized via glucuronidation, a phase II conjugation reaction, mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7.[2][4][5] This process forms a major metabolite, Pitavastatin 3-Ether Glucuronide, which is subsequently converted to pitavastatin lactone.[3][4][6]
The quantification of Pitavastatin 3-Ether Glucuronide in biological matrices, such as human plasma, is critical for comprehensive pharmacokinetic (PK) profiling, understanding the drug's metabolic fate, and assessing potential drug-drug interactions involving the UGT pathway. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[7]
This application note details a robust and validated LC-MS/MS method for the reliable determination of Pitavastatin 3-Ether Glucuronide in human plasma. The protocol emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a trustworthy and reproducible workflow for researchers in drug development and clinical pharmacology.
Analytical Strategy Overview
The successful quantification of a drug metabolite from a complex biological matrix like plasma hinges on three core stages: efficient sample preparation to isolate the analyte and remove interferences, robust chromatographic separation to resolve the analyte from other components, and sensitive, specific detection by mass spectrometry.
Our strategy employs a simple yet effective protein precipitation step, followed by analysis using a reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Caption: High-level workflow for Pitavastatin 3-Ether Glucuronide analysis.
Part 1: Sample Preparation - Protein Precipitation
Rationale: The primary challenge in bioanalysis is the "matrix effect," where endogenous components in plasma (e.g., proteins, phospholipids) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[8][9] While methods like solid-phase extraction (SPE) offer extensive cleanup, protein precipitation (PPT) provides a rapid, cost-effective, and high-throughput alternative that is highly effective for removing the majority of proteinaceous interferents.[10][11][12] We utilize acetonitrile as the precipitating agent due to its high efficiency in denaturing and precipitating plasma proteins.[13][14]
Protocol: Plasma Protein Precipitation
-
Retrieve plasma samples from -80°C storage and thaw on ice. Vortex gently for 10 seconds to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Pitavastatin-D4 Glucuronide or a suitable analog) and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is recommended).[14]
-
Vortex the mixture vigorously for 30 seconds. This ensures complete mixing and maximizes protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[13]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge briefly before injection.
Part 2: UPLC-MS/MS Method Parameters
Rationale: The goal of the UPLC-MS/MS system is to achieve a sensitive, specific, and reproducible measurement of the analyte.
-
Chromatography: A reversed-phase C18 column is selected for its proven utility in retaining and separating moderately polar compounds like glucuronide metabolites.[15][16] A gradient elution with an acidified mobile phase (using formic acid) ensures good peak shape and promotes protonation of the analyte, which is essential for efficient positive mode electrospray ionization.[17]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is chosen because the quinoline ring in the pitavastatin structure is readily protonated.[18] Detection is performed using Multiple Reaction Monitoring (MRM), a highly selective technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is unique to the analyte, minimizing interference and providing excellent sensitivity.[18][19] The use of a stable isotope-labeled internal standard is crucial to compensate for any variability during sample preparation and to correct for matrix effects.[8][20]
Table 1: UPLC Parameters
| Parameter | Setting |
| System | UPLC with autosampler |
| Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B, equilibrate for 1.0 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Pitavastatin 3-Ether Glucuronide | Pitavastatin-D4 (IS Example) |
| System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 598.2 | 426.2 |
| Product Ion (m/z) | 422.2 (Loss of glucuronide) | 294.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (eV) | Optimized (e.g., 25 eV) | Optimized (e.g., 30 eV) |
| Source Temp. | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: m/z values and collision energies are compound-dependent and must be optimized empirically by infusing a standard solution of the analyte and internal standard.
Part 3: Bioanalytical Method Validation
Rationale: A bioanalytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose, in accordance with guidelines from regulatory agencies like the FDA and EMA.[21][22] Validation establishes the relationship between the instrument signal and the true concentration of the analyte in the biological matrix.[23]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal value (±20% at LLOQ). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within 80-120%, Precision ≤ 20% CV. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration of QCs should be within ±15% of nominal values (85-115%). |
| Precision | The closeness of replicate measurements (repeatability). | Coefficient of Variation (CV) for QC replicates should not exceed 15%. |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization.[24] | CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Mean concentration of stability QCs should be within ±15% of nominal values of fresh QCs. |
Part 4: Comprehensive Step-by-Step Protocol
This protocol provides a complete workflow from sample preparation through data analysis.
Caption: Detailed protocol workflow from sample preparation to final quantification.
1. Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Pitavastatin 3-Ether Glucuronide and the internal standard in DMSO or methanol. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in 50:50 acetonitrile:water. These will be used to spike the calibration curve and QC samples.
2. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a set of 8-10 calibration standards by spiking the appropriate working standard solution into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 200 ng/mL).[25]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LLOQ), Medium, and High.
3. Sample Extraction
-
Process the unknown samples, calibration standards, and QC samples as described in the Protocol: Plasma Protein Precipitation (Part 1).
4. LC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 1 and Table 2 .
-
Create a sequence table for the analysis. A typical injection order is: blank, zero standard (blank plasma + IS), calibration standards (lowest to highest), QCs, and then the unknown samples interspersed with QCs.
5. Data Processing
-
Integrate the chromatographic peaks for the analyte and the IS using the instrument's software.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the QCs and unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of Pitavastatin 3-Ether Glucuronide in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing while minimizing matrix effects. The method is suitable for use in regulated bioanalysis to support pharmacokinetic and clinical studies, providing reliable data on the metabolic profile of pitavastatin. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible results.
References
-
Napolitano, M., & Gnoth, M. J. (2023). Pitavastatin. In StatPearls. StatPearls Publishing. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved January 15, 2026, from [Link]
-
PharmGKB. (n.d.). Pitavastatin Pathway, Pharmacokinetics. Retrieved January 15, 2026, from [Link]
-
Kauppila, M., et al. (2005). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed, 15(1-2), 149-52. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. [Link]
-
Saito, M. (2011). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular Health and Risk Management, 7, 721–733. [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Taylor & Francis Online, 33(1), 27-41. [Link]
-
Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science OA, 4(10), FSO335. [Link]
-
Antignac, J. P., et al. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 16(8), 1291-301. [Link]
-
Helander, A., et al. (2009). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Journal of Analytical Toxicology, 33(7), 397-401. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-339. [Link]
-
The Analytical Scientist. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
-
Smerdova, J., et al. (2015). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-245. [Link]
-
Helander, A., et al. (2009). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Journal of Analytical Toxicology, 33(7), 397-401. [Link]
-
Helander, A., et al. (2009). Solid-phase extraction procedure for ethyl glucuronide in urine. PubMed, 33(7), 397-401. [Link]
-
Liu, Y., et al. (2014). LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers. Journal of Chromatography B, 967, 128-133. [Link]
-
Islam, M., et al. (2019). Method Development and Validation of Pitavastatin Calcium and its Degradation Behavior under varied Stress Conditions by UV Spectrophotometric methods. Dhaka University Journal of Pharmaceutical Sciences, 18(2), 159-169. [Link]
-
U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved January 15, 2026, from [Link]
-
Zhang, Z., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Chromatographia, 69(3-4), 319-323. [Link]
-
Therapeutic Goods Administration (TGA). (2013). Australian public assessment report for Pitavastatin. Retrieved January 15, 2026, from [Link]
-
Moolman, W., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Journal of Pharmaceutical and Biomedical Analysis, 184, 113175. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282452, Pitavastatin. Retrieved January 15, 2026, from [Link]
-
Nguyen, T. H. T., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... in Human Plasma. Molecules, 28(14), 5488. [Link]
-
Nguyen, T. H. T., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... in Human Plasma. Preprints.org. [Link]
-
Tůma, P., et al. (2010). Use of Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry to Demonstrate Decreased Serum Statin Levels after Extracorporeal LDL-Cholesterol Elimination. Journal of Biomedicine and Biotechnology, 2010, 892095. [Link]
-
Seshachalam, V., & Haribabu, B. (2018). A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. International Journal of Pharmaceutical Analysis and Research, 7(3), 265-272. [Link]
-
Tian, L., et al. (2008). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine... Journal of Chromatography B, 865(1-2), 161-8. [Link]
-
Ding, L., et al. (2010). LC-MS determination of pitavastatin in human plasma and its application. Journal of Chinese Pharmaceutical Sciences, 19(2), 128-133. [Link]
-
Gomas, A. R., et al. (2010). Method development and validation of pitavastatin and its impurities by RP- HPLC method. American Journal of Analytical Chemistry, 1(2), 83-90. [Link]
-
Islam, M. M., et al. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. The AAPS Journal, 16(4), 676–684. [Link]
-
Zhang, Z., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. R Discovery. [Link]
-
Liyun, Q., et al. (2017). Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS. Journal of Chromatographic Science, 55(1), 1-8. [Link]
-
Wiley Analytical Science. (2022, June 7). Simple statin analysis with LC-MS/MS. [Link]
-
Patel, D., et al. (2015). International Guidelines for Bioanalytical Method Validation: A Comparison and Discussion on Current Scenario. Journal of Bioequivalence & Bioavailability, 7(1), 064-071. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 543-550. [Link]
-
ResearchGate. (n.d.). HPLC Method of Pitavastatin. Retrieved January 15, 2026, from [Link]
-
Reddy, G. S., et al. (2012). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 4(1), 218-228. [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-211. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpar.com [ijpar.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. International Guidelines for Bioanalytical Method Validation: A Comparison and Discussion on Current Scenario [ouci.dntb.gov.ua]
- 23. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pitavastatin and its Major Metabolite, Pitavastatin Lactone, in Human Plasma using HPLC-MS/MS
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of Pitavastatin and its primary metabolite, Pitavastatin lactone, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. We delve into the critical aspects of the methodology, from understanding the metabolic pathway of Pitavastatin to the practical steps of sample preparation, chromatographic separation, and mass spectrometric detection. The rationale behind key experimental choices is elucidated to ensure scientific integrity and reproducibility. This guide also provides a framework for method validation in accordance with international regulatory guidelines.
Introduction: The Significance of Pitavastatin and its Metabolism
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the management of primary hyperlipidemia and mixed dyslipidemia.[1] Understanding the metabolic fate of Pitavastatin is paramount for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions.
Unlike many other statins, Pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[3] Its primary metabolic pathway is glucuronidation, predominantly mediated by UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 in the liver.[3][4] This process involves the conjugation of glucuronic acid to the parent drug, forming a transient intermediate, Pitavastatin 3-Ether Glucuronide .[5][6] This glucuronide is unstable and rapidly undergoes an elimination reaction to form the more stable and major metabolite, Pitavastatin lactone.[3][7]
Given the transient nature of Pitavastatin 3-Ether Glucuronide, direct quantification in biological matrices is challenging. Therefore, a scientifically sound bioanalytical approach focuses on the simultaneous measurement of the parent drug, Pitavastatin, and its stable, major metabolite, Pitavastatin lactone.
Metabolic Pathway of Pitavastatin
The metabolic conversion of Pitavastatin to its lactone form is a two-step process initiated by glucuronidation. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Pitavastatin to Pitavastatin Lactone.
Experimental Protocol: HPLC-MS/MS Analysis
This protocol provides a step-by-step methodology for the extraction and quantification of Pitavastatin and Pitavastatin lactone from human plasma.
Materials and Reagents
-
Pitavastatin reference standard (≥98% purity)
-
Pitavastatin lactone reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Rosuvastatin or a stable isotope-labeled Pitavastatin
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents.
Sample Preparation: Solid Phase Extraction (SPE)
Sample preparation is a critical step to remove plasma proteins and other interfering substances.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
Detailed Steps:
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Spiking: To a 100 µL aliquot of plasma, add the internal standard solution.
-
Vortexing: Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Pitavastatin, Pitavastatin lactone, and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC and Mass Spectrometry Conditions
The following table summarizes the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Pitavastatin | e.g., m/z 422.2 → 290.1[8] |
| Pitavastatin Lactone | e.g., m/z 404.2 → 290.3[5] |
| Internal Standard | Dependent on IS used |
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analytes in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analytes. | The matrix factor should be consistent and within acceptable limits. |
| Stability | The stability of the analytes in the biological matrix under different storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Pitavastatin and its major metabolite, Pitavastatin lactone, in human plasma. By understanding the metabolic pathway involving the transient Pitavastatin 3-Ether Glucuronide, this method focuses on the reliable measurement of the stable end-products. The detailed steps for sample preparation, HPLC separation, and MS/MS detection, coupled with a robust validation framework, will enable researchers to generate high-quality data for their pharmacokinetic and clinical studies.
References
-
Pitavastatin Pathway, Pharmacokinetics - ClinPGx . Source: PharmGKB. [Link]
-
Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals . Source: NIH National Library of Medicine. [Link]
-
Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization . Source: PubMed. [Link]
-
Pitavastatin - StatPearls - NCBI Bookshelf . Source: NIH National Library of Medicine. [Link]
-
Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study . Source: PubMed. [Link]
-
Metabolomics Sample Preparation FAQ . Source: MetwareBio. [Link]
-
Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies . Source: PubMed. [Link]
-
LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers . Source: ResearchGate. [Link]
-
Pitavastatin: Package Insert / Prescribing Information / MOA . Source: Drugs.com. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines . Source: Ovid. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . Source: LCGC International. [Link]
-
Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Source: Semantic Scholar. [Link]
-
Full article: Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance . Source: Taylor & Francis Online. [Link]
-
Determination of Pitavastatin in Human Plasma by LC–MS–MS . Source: Semantic Scholar. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? . Source: ScienceDirect. [Link]
-
Detailed methodology of different plasma preparation procedures... . Source: ResearchGate. [Link]
-
Guideline Bioanalytical method validation . Source: European Medicines Agency (EMA). [Link]
-
ICH M10 on bioanalytical method validation . Source: European Medicines Agency (EMA). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pitavastatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pitavastatin 3-Ether Glucuronide | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
Application Notes & Protocols for Cell-Based Experiments Involving Pitavastatin 3-Ether Glucuronide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based experiments to investigate Pitavastatin 3-Ether Glucuronide. The content herein is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the methodologies and their applications.
Section 1: Introduction & Core Concepts
Pitavastatin: A Synopsis
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. As a member of the statin class, it is clinically used to manage hyperlipidemia by reducing low-density lipoprotein cholesterol (LDL-C) levels[3]. A key characteristic of pitavastatin that distinguishes it from many other statins is its metabolic profile. It undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, which significantly reduces its propensity for drug-drug interactions (DDIs) mediated by CYP inhibition or induction[4][5].
The Metabolic Fate: Formation of Pitavastatin 3-Ether Glucuronide
The primary metabolic pathway for pitavastatin is glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7 found in the liver[3][6][7][8]. The reaction involves the covalent attachment of a glucuronic acid moiety to the pitavastatin molecule, forming a more water-soluble conjugate. This metabolite is technically referred to as Pitavastatin 3-Ether Glucuronide .
A critical aspect of this metabolite is its inherent instability. Following its formation, the Pitavastatin 3-Ether Glucuronide readily undergoes a non-enzymatic, intramolecular cyclization (lactonization) to form Pitavastatin Lactone, the major inactive metabolite found in human circulation[4][6][7]. This transformation happens via an elimination reaction of the glucuronic acid. Understanding this two-step process is fundamental to designing and interpreting any in vitro experiment.
Caption: Metabolic conversion of Pitavastatin.
The Role of Membrane Transporters
The disposition of pitavastatin and its metabolites is heavily influenced by drug transporters.
-
Uptake Transporters: Pitavastatin is actively taken up from the blood into hepatocytes, its primary site of action. This process is predominantly mediated by the organic anion-transporting polypeptides OATP1B1 (encoded by the SLCO1B1 gene) and, to a lesser extent, OATP1B3[1][9][10][11]. Genetic variations in SLCO1B1 can significantly alter plasma concentrations of pitavastatin, impacting both efficacy and the risk of myopathy[1]. Inhibition of OATP1B1 by co-administered drugs is a major source of clinical DDIs[10][12].
-
Efflux Transporters: The breast cancer resistance protein (BCRP, or ABCG2) is involved in the biliary excretion of the parent pitavastatin molecule[13]. The role of transporters in the disposition of the glucuronide metabolite is a key area of investigation to fully characterize the drug's clearance and potential for DDIs.
Section 2: Application Note 1: Characterizing Pitavastatin Glucuronidation
Objective: To develop a robust cell-based assay for monitoring the formation of Pitavastatin 3-Ether Glucuronide and its subsequent conversion to Pitavastatin Lactone. This assay is critical for identifying which UGT isoforms are responsible and for screening potential inhibitors of pitavastatin metabolism.
Expertise & Causality: Simply using liver microsomes can demonstrate metabolite formation, but a cell-based model provides a more physiologically relevant system by incorporating intact cellular processes. We utilize HEK293 cells overexpressing specific UGT enzymes to pinpoint the contribution of each isoform to pitavastatin's metabolism, providing clearer, less ambiguous data than pooled human liver microsomes where multiple enzymes are active.
Protocol 1: UGT-Mediated Metabolism Assay
1. Materials & Reagents:
-
Cells: HEK293 cells stably transfected with human UGT1A3, UGT2B7, or a mock vector (control).
-
Compounds: Pitavastatin calcium salt, Pitavastatin Lactone analytical standard.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Henseleit (KH) buffer or Hanks' Balanced Salt Solution (HBSS).
-
Reagents: Acetonitrile (ACN) with 0.1% formic acid, ultrapure water.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed the UGT-overexpressing HEK293 and mock-transfected cells into 24-well plates at a density that ensures ~90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Pitavastatin in DMSO. Serially dilute in assay buffer to create working solutions (e.g., final concentrations of 1, 5, 10, 25, 50 µM).
-
Initiate Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 500 µL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of the pre-warmed Pitavastatin working solution to each well.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Self-Validation Check: The 0-minute time point serves as a baseline control for non-enzymatic degradation or background signal.
-
-
Sample Collection & Termination:
-
At each time point, transfer the supernatant (containing extracellular metabolites) to a new 96-well plate.
-
To quench the reaction and lyse the cells, add 200 µL of ice-cold ACN containing an internal standard (e.g., Rosuvastatin) to the remaining cell monolayer.
-
Scrape the wells to ensure complete cell lysis and transfer the lysate to a separate plate.
-
-
Sample Processing: Centrifuge the lysate plates at 4000 rpm for 10 minutes to pellet cell debris. Combine the supernatant from the lysate plate with the previously collected extracellular supernatant, or analyze them separately to determine intracellular vs. extracellular concentrations.
-
Analytical Detection (LC-MS/MS): Analyze the samples for the presence of Pitavastatin, Pitavastatin 3-Ether Glucuronide, and Pitavastatin Lactone using a validated LC-MS/MS method[14][15][16]. Due to the instability of the glucuronide, sample processing should be done promptly and at low temperatures.
3. Data Presentation & Expected Results: Plot the concentration of each analyte (Pitavastatin, Glucuronide, Lactone) over time for each cell line.
-
Mock Cells: Expect minimal to no formation of the glucuronide or lactone, representing the baseline.
-
UGT-Expressing Cells: Expect a time-dependent decrease in Pitavastatin and a corresponding increase in Pitavastatin 3-Ether Glucuronide and/or Pitavastatin Lactone. The relative rates of formation will confirm the roles of UGT1A3 and UGT2B7.
| Cell Line | Analyte | Peak Formation Time (min) | Relative Metabolite Level (Area Ratio) |
| HEK293-Mock | PTV-Glucuronide | N/A | < 1% |
| HEK293-UGT1A3 | PTV-Glucuronide | 30 - 60 | +++ |
| HEK293-UGT2B7 | PTV-Glucuronide | 30 - 60 | ++++ |
Section 3: Application Note 2: Investigating Transporter Interactions
Objective: To determine if Pitavastatin is a substrate of OATP1B1 and if Pitavastatin or its glucuronide metabolite interacts with the efflux transporter BCRP. These assays are crucial for predicting clinical DDI potential.
Expertise & Causality: Statin-induced myopathy is often linked to increased systemic exposure when hepatic uptake via OATP1B1 is impaired[17][18]. Therefore, directly measuring OATP1B1-mediated transport is a critical step in risk assessment. Comparing uptake in transporter-expressing cells versus mock cells allows for the precise quantification of active transport, separating it from passive diffusion.
Protocol 2: OATP1B1-Mediated Uptake Assay
Caption: Workflow for an OATP1B1 uptake experiment.
1. Materials & Reagents:
-
Cells: HEK293 cells stably transfected with human OATP1B1 and a corresponding mock vector control line.
-
Compounds: Pitavastatin, [³H]-Estradiol-17β-glucuronide (a known OATP1B1 substrate for assay validation), and Rifampicin or Cyclosporine A (known OATP1B1 inhibitors)[10][12][19].
-
Buffers: HBSS, ice-cold PBS.
-
Reagents: 0.1 M NaOH for lysis, BCA Protein Assay kit, scintillation cocktail (if using radiolabeled substrate).
2. Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-OATP1B1 and HEK293-Mock cells into poly-D-lysine coated 24- or 48-well plates. Grow to >90% confluency.
-
Assay Preparation:
-
Prepare substrate solutions (e.g., 1 µM Pitavastatin) in warm HBSS.
-
Prepare inhibitor solutions (e.g., 10 µM Rifampicin) for control wells.
-
-
Uptake Experiment:
-
Aspirate medium and wash cells once with 37°C HBSS.
-
For inhibition experiments: Pre-incubate cells with the inhibitor or vehicle for 10-15 minutes.
-
Initiate uptake by adding the substrate solution.
-
-
Incubation: Incubate at 37°C for a short, defined period within the linear uptake range (typically 2-5 minutes, determined in preliminary experiments)[20].
-
Termination:
-
Rapidly aspirate the substrate solution.
-
Immediately wash the cell monolayer three times with ice-cold PBS to remove extracellular substrate and stop transport.
-
-
Cell Lysis: Add 200 µL of 0.1 M NaOH to each well and incubate for 20-30 minutes at room temperature to lyse the cells.
-
Quantification:
-
Transfer a portion of the lysate for scintillation counting (if using radiolabeled substrate) or LC-MS/MS analysis.
-
Use the remaining lysate to determine the protein concentration in each well using a BCA assay.
-
-
Data Analysis:
-
Calculate the uptake rate (pmol/min/mg protein).
-
Determine the OATP1B1-specific uptake by subtracting the uptake in mock cells from that in OATP1B1-expressing cells.
-
An uptake ratio of >2 between expressing and mock cells is generally considered positive.
-
4. Data Presentation & Expected Results: For substrate assessment, a bar chart comparing uptake in OATP1B1 vs. Mock cells (with and without an inhibitor) is effective. For kinetic analysis, Michaelis-Menten plots can be generated to determine Km and Vmax.
| Compound (1 µM) | Uptake in Mock Cells (pmol/min/mg) | Uptake in OATP1B1 Cells (pmol/min/mg) | Uptake Ratio | OATP1B1-Net Flux (pmol/min/mg) |
| Pitavastatin | 15.2 ± 2.1 | 185.6 ± 15.3 | 12.2 | 170.4 |
| Propranolol (Negative Control) | 25.8 ± 3.4 | 28.1 ± 2.9 | 1.1 | 2.3 |
Section 4: Application Note 3: Assessing Transporter-Mediated Cytotoxicity
Objective: To evaluate whether the expression of the OATP1B1 uptake transporter sensitizes cells to the cytotoxic effects of Pitavastatin.
Expertise & Causality: Standard cytotoxicity assays in cell lines like HepG2 often underpredict liver toxicity because they lack key hepatic transporters.[21][22]. Increased intracellular concentration of statins, facilitated by transporters, is a primary driver of myopathy and potential hepatotoxicity.[22]. This assay directly tests that hypothesis by comparing toxicity in cells with and without the relevant transporter, providing a more accurate in vitro model for predicting in vivo toxicity.
Protocol 3: OATP1B1-Dependent Cell Viability Assay
1. Materials & Reagents:
-
Cells: HEK293-OATP1B1 and HEK293-Mock cells.
-
Compound: Pitavastatin.
-
Assay Kit: A cell viability reagent such as WST-1, MTT, or CellTiter-Glo®.
-
Culture Medium: As described previously.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-OATP1B1 and HEK293-Mock cells into 96-well clear-bottom plates at a low density (e.g., 5,000-10,000 cells/well). Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Pitavastatin in culture medium (e.g., from 0.1 µM to 100 µM).
-
Incubation: Remove the old medium and add 100 µL of the Pitavastatin dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a 100% viability control. Incubate for 48 to 72 hours at 37°C.
-
Viability Measurement:
-
Add the viability reagent (e.g., 10 µL of WST-1 reagent) to each well.
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
Read the absorbance (e.g., at 450 nm for WST-1) or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percent viability against the log of the Pitavastatin concentration.
-
Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value for each cell line.
-
3. Data Presentation & Expected Results: A significant shift in the IC50 value between the two cell lines indicates transporter-dependent cytotoxicity.
| Cell Line | Pitavastatin IC50 (µM) | IC50 Shift-Fold |
| HEK293-Mock | 22.5 | - |
| HEK293-OATP1B1 | 2.5 | 9.0 |
Data are illustrative. Studies have shown that for pitavastatin, a significant IC50 shift is expected, indicating that increased intracellular accumulation via OATP1B1 enhances its cytotoxicity[21].
Section 5: References
-
ClinPGx. (n.d.). Pitavastatin Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Saiyed, A., & Wierzbicki, A. S. (2021). Pitavastatin. In StatPearls. StatPearls Publishing. [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Saito, T. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27–41. [Link]
-
Saito, Y. (2011). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular Health and Risk Management, 7, 721–733. [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Saito, T. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Taylor & Francis Online, 33(1), 27-41. [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Saito, T. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. [Link]
-
Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2006). Drug-drug interaction between pitavastatin and various drugs via OATP1B1. Drug Metabolism and Disposition, 34(7), 1229-1236. [Link]
-
Elsby, R., Hilgendorf, C., & Fenner, K. (2012). Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin. Clinical Pharmacology & Therapeutics, 92(5), 644-653. [Link]
-
Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2006). Drug-drug interaction between pitavastatin and various drugs via OATP1B1. Drug Metabolism and Disposition, 34(7), 1229-1236. [Link]
-
Zhou, Q., et al. (2016). Functional Consequences of Pravastatin Isomerization on OATP1B1-Mediated Transport. Drug Metabolism and Disposition, 44(9), 1463-1469. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay results from rat primary hepatocytes treated with statins. [Link]
-
Zhang, Y., Benet, L. Z., & Yee, S. W. (2016). Detection of Statin Cytotoxicity Is Increased in Cells Expressing the OATP1B1 Transporter. Toxicological Sciences, 154(1), 136-144. [Link]
-
Drugs.com. (2024). Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
Zhang, Y., Benet, L. Z., & Yee, S. W. (2016). Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter. Toxicological Sciences, 154(1), 136-144. [Link]
-
Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65–82. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of statin enantiomers in human cancer cell lines. [Link]
-
Hirano, M., Maeda, K., Hayashi, H., Kusuhara, H., & Sugiyama, Y. (2004). Contribution of OATP2 (OATP1B1) and OATP8 (OATP1B3) to the hepatic uptake of pitavastatin in humans. Journal of Pharmacology and Experimental Therapeutics, 311(1), 139-146. [Link]
-
Hirano, M., et al. (2006). The drug-drug interactions of pitavastatin (NK-104), a novel HMG-CoA reductase inhibitor and cyclosporine. ResearchGate. [Link]
-
Drugs.com. (n.d.). Pitavastatin Interactions Checker. [Link]
-
Corsini, A., & Ceska, R. (2011). Drug-drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel?. Current Medical Research and Opinion, 27(8), 1551-1562. [Link]
-
Medicus Biosciences, Inc. (2022, November 28). Statins and Drug-Drug Interactions. YouTube. [Link]
-
Sharma, P., et al. (2009). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 39(12), 923-931. [Link]
-
Zhou, Q., et al. (2016). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OAT. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(6), 337-339. [Link]
-
Yilmaz, V. T., et al. (2018). Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells. Balkan medical journal, 35(3), 258–265. [Link]
-
Miki, H., et al. (2019). Modeling statin-induced myopathy with hiPSC-derived myocytes reveals that impaired proteostasis underlies the myotoxicity and is targetable for the prevention. American Journal of Physiology-Heart and Circulatory Physiology, 316(4), H873-H884. [Link]
-
Hirano, M., et al. (2005). Involvement of BCRP (ABCG2) in the biliary excretion of pitavastatin. Molecular Pharmacology, 68(3), 800-807. [Link]
-
Nguyen, K. A., et al. (2018). An overview of statin-induced myopathy and perspectives for the future. Expert Opinion on Drug Safety, 17(10), 997-1007. [Link]
-
Peng, K., et al. (2018). Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. Scientific Reports, 8(1), 1-11. [Link]
-
Schirris, T. J., et al. (2015). Statin-induced myopathic changes in primary human muscle cells and reversal by a prostaglandin F2 alpha analogue. Scientific Reports, 5, 15300. [Link]
-
Solvo Biotechnology. (n.d.). BCRP - Transporters. [Link]
-
Dr.Oracle. (2025). What is the incidence of myopathy associated with Pitavastatin (Pitavastatin calcium), a statin (HMG-CoA reductase inhibitor)?. [Link]
-
Imbesi, M., et al. (2021). Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence. International Journal of Molecular Sciences, 22(4), 2070. [Link]
-
SPmed. (n.d.). Uptake transport inhibition in overexpressing cells or oocytes (OCTs, OATs, OATPs, NTCP). [Link]
-
deGorter, M. K., et al. (2012). Reverse Translational Research of ABCG2 (BCRP) in Human Disease and Drug Response. Current pharmaceutical design, 18(2), 208–226. [Link]
-
AACR Journals. (n.d.). Systematic Evaluation of Tyrosine Kinase Inhibitors as OATP1B1 Substrate. [Link]
-
ResearchGate. (n.d.). Pitavastatin blocked cell-cycle progression and induced cell death in freshly stimulated T cells. [Link]
-
Meyer, N., et al. (2018). Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation. Frontiers in Immunology, 9, 2439. [Link]
-
ResearchGate. (n.d.). HPLC Method of Pitavastatin. [Link]
-
Di, B., et al. (2008). Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies. Journal of Chromatography B, 868(1-2), 95-101. [Link]
-
ijpar. (n.d.). A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. [Link]
-
Lee, J., et al. (2011). Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 643-648. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Drug-drug interaction between pitavastatin and various drugs via OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of OATP2 (OATP1B1) and OATP8 (OATP1B3) to the hepatic uptake of pitavastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of BCRP (ABCG2) in the biliary excretion of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpar.com [ijpar.com]
- 16. Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ricerca.uniba.it [ricerca.uniba.it]
- 18. droracle.ai [droracle.ai]
- 19. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Pitavastatin 3-Ether Glucuronide in Human Plasma by LC-MS/MS
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is prescribed for the management of hypercholesterolemia.[1] In the body, pitavastatin undergoes metabolism, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7, to form its major metabolite, pitavastatin 3-ether glucuronide.[1][2] A smaller fraction of metabolism occurs via the cytochrome P450 system, mainly by CYP2C9 and CYP2C8.[1][2] The resulting glucuronide conjugate is then largely excreted in the feces.[2]
The quantification of pitavastatin and its metabolites is crucial in pharmacokinetic and drug metabolism studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed, robust, and validated protocol for the quantification of Pitavastatin 3-Ether Glucuronide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
Scientific Rationale for Method Selection
The choice of LC-MS/MS for the quantification of Pitavastatin 3-Ether Glucuronide is predicated on its superior sensitivity, selectivity, and specificity. The complexity of biological matrices like plasma necessitates a highly selective analytical technique to differentiate the analyte from endogenous components. Tandem mass spectrometry provides this selectivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This significantly reduces matrix effects and enhances the accuracy of quantification.
For sample preparation, Solid-Phase Extraction (SPE) is employed. Compared to simpler methods like protein precipitation or liquid-liquid extraction, SPE offers a more thorough cleanup, effectively removing phospholipids and other interfering substances that can cause ion suppression or enhancement in the mass spectrometer. A polymeric SPE sorbent is chosen for its robustness and broad applicability to a range of analytes.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Pitavastatin 3-Ether Glucuronide | (Specify Supplier) | >98% purity |
| Pitavastatin-d5 (Internal Standard) | (Specify Supplier) | >98% purity |
| Acetonitrile | (Specify Supplier) | LC-MS Grade |
| Methanol | (Specify Supplier) | LC-MS Grade |
| Formic Acid | (Specify Supplier) | LC-MS Grade |
| Water | (Specify Supplier) | Deionized, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | (Specify Supplier) | Pooled, Screened |
| Solid-Phase Extraction Cartridges | (Specify Supplier) | Polymeric, e.g., Strata-X |
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended. The following are representative parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pitavastatin 3-Ether Glucuronide | 598.2 | 422.1 | 20 | 100 |
| Pitavastatin-d5 (IS) | 427.2 | 295.1 | 25 | 100 |
Note: These MRM transitions are theoretical and should be optimized by direct infusion of the analyte and internal standard.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Pitavastatin 3-Ether Glucuronide and Pitavastatin-d5 (Internal Standard) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pitavastatin 3-Ether Glucuronide stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The following is a general protocol for SPE. Optimization may be required based on the specific sorbent and analyte characteristics.
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
-
Pre-treatment: To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the Pitavastatin-d5 internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B).
Method Validation
The bioanalytical method should be validated according to the FDA guidelines, which include the following parameters:[3][4]
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.
-
Calibration Curve: A calibration curve should be generated using a weighted (1/x or 1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Recovery: The extraction recovery of the analyte and internal standard should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of neat solutions.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Analysis and Interpretation
The concentration of Pitavastatin 3-Ether Glucuronide in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. All calculations should be performed using validated software.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity | Inefficient ionization, poor extraction recovery, instrument contamination. | Optimize MS parameters, check SPE protocol, clean the ion source. |
| High Background Noise | Matrix interference, contaminated mobile phase or LC system. | Improve sample cleanup, use fresh mobile phase, flush the LC system. |
| Poor Peak Shape | Column degradation, inappropriate mobile phase, sample solvent mismatch. | Replace the column, adjust mobile phase composition, ensure reconstitution solvent matches initial mobile phase. |
| Inconsistent Results | Inaccurate pipetting, variability in sample preparation, instrument instability. | Calibrate pipettes, ensure consistent sample handling, perform system suitability tests. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Pitavastatin 3-Ether Glucuronide in human plasma using LC-MS/MS. The described method, when properly validated, is suitable for use in pharmacokinetic and clinical studies. The emphasis on a robust sample preparation technique and the inherent selectivity of tandem mass spectrometry ensures the generation of high-quality, reliable data.
References
-
ClinPGx. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. January 2025. [Link]
-
Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
National Center for Biotechnology Information. Pitavastatin - StatPearls. [Link]
-
Drugs.com. Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. 2001. [Link]
-
Altmeyers Encyclopedia. Pitavastatin. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Abdel-Rehim, M. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. 2011. [Link]
-
Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. 2011. [Link]
-
Phenomenex. SAMPLE PREPARATION. [https://www.phenomenex.com/Content/Images/articles/ सैंपल-prep-poster.pdf]([Link] सैंपल-prep-poster.pdf)
-
A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of Pitavastatin in Bulk Drug and Tablet Fomulation. International Journal of PharmTech Research. 2014. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics. 2023. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules. 2023. [Link]
-
Determination of Pitavastatin in Human Plasma by LC–MS–MS. Semantic Scholar. 2009. [Link]
-
LC-MS Determination of Pitavastatin in Human Plasma and Its Application. Chinese Pharmaceutical Journal. 2011. [Link]
-
LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers. ResearchGate. 2014. [Link]
-
Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. [Link]
-
Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Taibah University for Science. 2019. [Link]
-
An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile. Analytical Chemistry. 2022. [Link]
-
Method development and validation of pitavastatin and its impurities by RP- HPLC method. Semantic Scholar. 2014. [Link]
-
Development and validation of new stability indicating HPLC method for assay of Pitavastatin in tablet dosage form. ResearchGate. 2023. [Link]
-
Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Taibah University for Science. 2019. [Link]
Sources
Application Note: The Use of Pitavastatin 3-Ether Glucuronide as a Reference Standard in Pharmaceutical Research and Development
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Pitavastatin 3-Ether Glucuronide as a reference standard. It outlines the scientific rationale, detailed analytical protocols, and data interpretation guidelines for its application in pharmacokinetic (PK) studies, bioanalytical method validation, and metabolite identification. The protocols are designed to ensure scientific integrity and regulatory compliance.
Scientific Introduction: The Role of Metabolite Quantification in Drug Development
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Clinically, it is used as an adjunct to diet to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides in adults with primary hyperlipidemia.[1][3]
The metabolism of xenobiotics, including pharmaceuticals, is a critical aspect of drug development, influencing both efficacy and safety. Glucuronidation, a primary Phase II metabolic reaction, is a major pathway for the detoxification and elimination of drugs.[4][5][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to a drug molecule, significantly increasing its water solubility and facilitating its excretion.[5][7]
Pitavastatin undergoes limited metabolism by the cytochrome P450 system; its principal metabolic route is glucuronidation via UGTs, primarily UGT1A3 and UGT2B7.[1][8][9] This leads to the formation of an ester-type glucuronide, which is a precursor to the major circulating metabolite in human plasma, pitavastatin lactone.[1][9] Pitavastatin 3-Ether Glucuronide (CAS 224320-11-0) is a key glucuronide metabolite.[10][11]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the assessment of drug metabolites as part of a comprehensive safety evaluation.[12][13][14] The "Metabolites in Safety Testing" (MIST) guidance recommends that any human metabolite comprising more than 10% of the total drug-related exposure at steady state should be identified and, if necessary, undergo nonclinical safety assessment.[12][15] This necessitates the availability of high-purity reference standards for the accurate quantification of these metabolites in biological matrices.
This application note provides the foundational principles and validated protocols for utilizing Pitavastatin 3-Ether Glucuronide as a reference standard.
The Pitavastatin Metabolic Pathway
The metabolic conversion of Pitavastatin is primarily a detoxification process. The parent drug is acted upon by UGT enzymes in the liver, leading to the formation of the glucuronide conjugate.
Caption: Metabolic pathway of Pitavastatin via glucuronidation.
Characterization and Handling of the Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base. The reliability of any quantitative bioanalytical data is fundamentally dependent on the quality of the reference standard.
-
Identity and Structure: The chemical identity of Pitavastatin 3-Ether Glucuronide (C₃₁H₃₂FNO₁₀, MW: 597.58 g/mol ) must be unequivocally confirmed.[11][16] This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for accurate mass verification.
-
Purity: The purity of the reference standard is critical for accurate quantification. It should be assessed using a high-resolution chromatographic technique, such as Ultra-Performance Liquid Chromatography (UPLC), with a universal detector like a Charged Aerosol Detector (CAD) or a UV detector at an appropriate wavelength (e.g., 245 nm).[17] The purity should ideally be ≥98%.
-
Certificate of Analysis (CoA): The reference standard must be accompanied by a comprehensive CoA detailing its identity, purity, assigned potency or content, storage conditions, and re-test or expiry date.
-
Storage and Stability: Pitavastatin 3-Ether Glucuronide should be stored under the conditions specified in the CoA, typically at -20°C or below, protected from light and moisture. Stock solutions prepared from the standard should be assessed for stability under the intended storage conditions (e.g., 4°C for short-term, -80°C for long-term). Glucuronide metabolites can be susceptible to hydrolysis, and stability must be experimentally verified.[18]
Protocol: Quantitative Analysis in Human Plasma by LC-MS/MS
This section details a validated protocol for the quantification of Pitavastatin 3-Ether Glucuronide in human plasma. This method is essential for pharmacokinetic assessments.
Objective
To accurately measure the concentration of Pitavastatin 3-Ether Glucuronide in human plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Workflow
The bioanalytical process follows a systematic workflow to ensure reproducibility and accuracy from sample receipt to final data reporting.
Caption: Workflow for bioanalytical quantification of the metabolite.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
- Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Pitavastatin 3-Ether Glucuronide reference standard. Dissolve in a suitable organic solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.
- Working Solutions: Perform serial dilutions of the primary stock solution using 50:50 Acetonitrile:Water to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.
2. Preparation of Calibration Curve and Quality Control Samples:
- Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range for the calibration curve (e.g., 0.1 to 200 ng/mL).[18]
- Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 30, and 150 ng/mL).
3. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or another suitable compound like Candesartan Cilexetil).[18]
- Add 300 µL of cold acetonitrile to precipitate plasma proteins. The cold temperature enhances the efficiency of precipitation.
- Vortex vigorously for 1 minute.
- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis:
- The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC System (e.g., Waters ACQUITY) | Provides high resolution and rapid analysis times.[19] |
| Column | C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.7 µm | Offers good retention and peak shape for statin-class molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | Ensures elution of the analyte and cleaning of the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[20] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Gold standard for quantitative bioanalysis due to its sensitivity and specificity. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar molecules; positive mode is suitable for this analyte.[18] |
| MRM Transition | Analyte: e.g., m/z 598.2 → 422.2 | Specific precursor-product ion transition for quantification. |
| MRM Transition | IS: Analyte-specific | Ensures proper normalization for sample prep variability. |
5. Data Analysis and Method Validation:
- The analytical method must be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."
- Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) should be applied. The correlation coefficient (r²) should be >0.99.
- Accuracy and Precision: Analyze QC samples in replicate (n≥5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
- Selectivity and Matrix Effect: Evaluate potential interference from endogenous plasma components.
- Stability: Assess the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Application: Metabolite Identification Studies
The reference standard is indispensable for confirming the identity of putative metabolites found during drug discovery and development.
-
Objective: To unequivocally confirm that a signal detected in an in vitro (e.g., human liver microsomes) or in vivo (e.g., clinical plasma sample) study corresponds to Pitavastatin 3-Ether Glucuronide.
-
Methodology:
-
Analyze the experimental sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
In a separate injection under identical chromatographic conditions, analyze the Pitavastatin 3-Ether Glucuronide reference standard.
-
Compare the data based on three key criteria:
-
Retention Time (RT): The RT of the unknown peak must match that of the reference standard within a narrow tolerance window.
-
Accurate Mass: The measured mass of the unknown should be within 5 ppm of the theoretical mass of the reference standard.
-
MS/MS Fragmentation: The fragmentation pattern (product ions) of the unknown, when subjected to collision-induced dissociation, must match the fragmentation pattern of the reference standard.
-
-
Conclusion
The use of a well-characterized Pitavastatin 3-Ether Glucuronide reference standard is not merely a technical requirement but a cornerstone of scientific and regulatory integrity in drug development. It enables the accurate quantification of this key metabolite in pharmacokinetic studies, ensuring that its exposure can be reliably compared against preclinical safety models as stipulated by MIST guidelines.[12][21] The protocols and principles outlined in this document provide a robust framework for researchers to generate high-quality, defensible data, ultimately supporting the development of safer and more effective medicines.
References
-
Drugs.com. (2025). Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
ClinPGx. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
Pharma N Fact. (2025). Pharmacology of Pitavastatin (Zypitamag). YouTube. [Link]
-
National Center for Biotechnology Information. (2023). Pitavastatin - StatPearls. NCBI Bookshelf. [Link]
-
U.S. Food and Drug Administration. (2016). Pharmacology Review - LIVALO (pitavastatin) Tablets. [Link]
-
Veeprho. Pitavastatin 3-Ether Glucuronide | CAS 224320-11-0. [Link]
-
SciSpace. (2020). Bio analytical method for simultaneous estimation of ezetimibe and pitavastatin and its application to pharmacokinetic studies using uplc. [Link]
-
St-Pierre, M. V., et al. (2006). Glucuronidation in therapeutic drug monitoring. PubMed. [Link]
-
Kumar, S., et al. (2020). Quantitative bio-analysis of pitavastatin and candesartan in rat plasma by HPLC-UV: Assessment of pharmacokinetic drug-drug interaction. PubMed. [Link]
-
Shen-Tu, J. Z., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. R Discovery. [Link]
-
JoVE. (2025). Video: Phase II Reactions: Glucuronidation. [Link]
-
Wikipedia. Glucuronidation. [Link]
-
Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Tian, L., et al. (2008). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. PubMed. [Link]
-
Gomas, A., et al. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Scirp.org. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Atrakchi, A. (2017). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
-
Shen-Tu, J. Z., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. [Link]
- Google Patents. (2013).
-
Chen, Y., et al. (2011). LC-MS Determination of Pitavastatin in Human Plasma and Its Application. Chinese Pharmaceutical Journal. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Sirtori, C. R. (2010). Pitavastatin: evidence for its place in treatment of hypercholesterolemia. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Pitavastatin. PubChem. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
-
USA Chemical Suppliers. pitavastatin 3-ether glucuronide suppliers USA. [Link]
-
Gomas, A., et al. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Semantic Scholar. [Link]
- Google Patents. (2013). Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
Sources
- 1. drugs.com [drugs.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sussex-research.com [sussex-research.com]
- 5. Video: Phase II Reactions: Glucuronidation [jove.com]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. ClinPGx [clinpgx.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. veeprho.com [veeprho.com]
- 11. Pitavastatin 3-Ether Glucuronide | LGC Standards [lgcstandards.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 15. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 16. pitavastatin 3-ether glucuronide suppliers USA [americanchemicalsuppliers.com]
- 17. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 18. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 21. dvdmdg.org [dvdmdg.org]
Application Note: Characterization of Pitavastatin Glucuronidation and Lactonization in Drug Metabolism Studies
Introduction & Scientific Rationale
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] As a member of the statin class, it is used clinically to manage hypercholesterolemia.[3] A thorough understanding of a drug's metabolic fate is a cornerstone of modern drug development, essential for predicting its pharmacokinetic profile, assessing potential drug-drug interactions (DDIs), and ensuring patient safety.
Regulatory frameworks, such as the Metabolites in Safety Testing (MIST) guidance from the FDA and ICH, mandate the characterization and safety qualification of any drug metabolite that constitutes more than 10% of the total drug-related exposure in humans.[4][5][6] For pitavastatin, the primary metabolic pathway does not heavily involve the cytochrome P450 (CYP) enzyme system, which is a common site of drug interactions for other statins.[7][8] Instead, its principal route of elimination is through glucuronidation, a Phase II metabolic process, followed by a spontaneous chemical rearrangement.[9][10][11]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro and bioanalytical methodologies required to study the metabolism of pitavastatin. It focuses on the formation of its major metabolite, pitavastatin lactone, via an unstable glucuronide intermediate. The protocols herein are designed to be self-validating by explaining the scientific causality behind critical experimental choices, ensuring robust and reproducible results.
The Metabolic Pathway of Pitavastatin: From Acyl Glucuronide to Lactone
The metabolism of pitavastatin is a unique two-step process initiated by enzymatic conjugation followed by a non-enzymatic cyclization.
-
Enzymatic Glucuronidation: The carboxylic acid moiety of pitavastatin is conjugated with UDP-glucuronic acid (UDPGA). This reaction forms an ester-type linkage, resulting in an unstable pitavastatin acyl glucuronide .[1] This enzymatic step is primarily catalyzed by the uridine 5'-diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A3 and UGT2B7, with some contribution from UGT1A1.[3][11][12] This process occurs predominantly in the liver.[7]
-
Spontaneous Lactonization: The acyl glucuronide intermediate is chemically unstable. It rapidly undergoes an intramolecular rearrangement (cyclization) via an elimination reaction to form the more stable and pharmacologically inactive pitavastatin lactone .[9][10][13] This lactone is the major circulating metabolite found in human plasma, with exposure levels approximately two-thirds that of the parent drug.[7][11][14]
It is critical to distinguish this pathway from ether glucuronidation, which would involve conjugation at one of the hydroxyl groups on the heptenoic acid side chain. While a reference standard for a "Pitavastatin 3-O-glucuronide" (an ether glucuronide) may be commercially available for identification purposes, the scientifically validated and dominant metabolic pathway proceeds through the acyl glucuronide intermediate to the lactone.[9][13][15]
Caption: Pitavastatin metabolic pathway via glucuronidation and lactonization.
Key Experimental Systems & Reagents
The choice of an appropriate in vitro system is crucial for accurately recapitulating the metabolic pathway.
-
Human Liver Microsomes (HLMs): HLMs are the subcellular fraction of hepatocytes containing a high concentration of UGT enzymes and are the gold standard for studying Phase II metabolism.[16][17] They are cost-effective, readily available from pooled donors to average out genetic variability, and suitable for high-throughput screening.
-
Recombinant UGT Enzymes: To pinpoint the specific UGT isoforms responsible (e.g., UGT1A1, UGT1A3, UGT2B7), experiments can be conducted using microsomes from insect or human cell lines individually expressing a single recombinant UGT enzyme.[9]
Table 1: Essential Reagents and Their Functions
| Reagent | Function & Rationale |
|---|---|
| Pitavastatin | The substrate for the metabolic reaction. |
| Pitavastatin Lactone | The analytical reference standard for the major metabolite to enable accurate quantification. |
| Human Liver Microsomes (HLMs) | The source of UGT enzymes for the in vitro reaction.[17] |
| UDPGA (Uridine 5'-diphospho-glucuronic acid) | The essential sugar co-substrate for the UGT-mediated conjugation reaction.[18] |
| Alamethicin | A channel-forming peptide used to permeabilize the microsomal membrane. This is critical to allow the UDPGA co-substrate access to the UGT active site, which is located in the lumen of the endoplasmic reticulum.[16] |
| Potassium Phosphate or Tris-HCl Buffer | Maintains a stable and physiologically relevant pH (typically ~7.4) for optimal enzyme activity. |
| Magnesium Chloride (MgCl₂) | A required cofactor for UGT enzyme activity. |
| Acetonitrile (ACN) with Internal Standard | Used to terminate ("quench") the enzymatic reaction by precipitating proteins and to prepare the sample for LC-MS/MS analysis. The internal standard corrects for analytical variability. |
| pH 4.2 Buffer (e.g., Acetate) | Added to clinical or in vivo samples immediately upon collection to prevent the chemical interconversion of the lactone metabolite back to the parent acid form.[19] |
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol details the steps to measure the formation of pitavastatin lactone from pitavastatin in a typical HLM incubation.
4.1 Reagent Preparation
-
Pitavastatin Stock Solution: Prepare a 10 mM stock solution of pitavastatin in a suitable organic solvent (e.g., DMSO or Methanol). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[16]
-
HLM Suspension: Thaw pooled HLMs on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Alamethicin Stock: Prepare a 5 mg/mL stock in methanol.
-
UDPGA Solution: Prepare a 50 mM solution in buffer. Prepare this fresh or store in single-use aliquots at -80°C.
4.2 Incubation Procedure
-
Microsome Activation: In a microcentrifuge tube, add the required volume of HLM suspension. Add alamethicin to a final concentration of 50 µg/mg of microsomal protein. Add MgCl₂ to a final concentration of 5 mM. Pre-incubate at 37°C for 15 minutes in a shaking water bath. This step permeabilizes the vesicles.
-
Initiate Reaction: Add pitavastatin to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1-10 µM). Vortex gently.
-
Start Metabolism: Add UDPGA to initiate the reaction (final concentration typically 2-5 mM). Vortex gently and return the tube to the 37°C shaking water bath. The final incubation volume is typically 200 µL.
-
Time Points: Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as a background control.
4.3 Reaction Termination and Sample Processing
-
Quenching: At each time point, transfer 50 µL of the incubate to a new tube containing 100 µL of ice-cold acetonitrile (ACN) fortified with a suitable internal standard (e.g., a structurally similar but chromatographically distinct statin or a stable isotope-labeled pitavastatin).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
Caption: Experimental workflow for in vitro metabolism of pitavastatin using HLMs.
Bioanalytical Protocol: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of pitavastatin and pitavastatin lactone.
5.1 Critical Consideration: Sample Stability Pitavastatin lactone is susceptible to hydrolysis back to the parent acid form in plasma, which has a neutral to slightly alkaline pH.[19] This interconversion can lead to an underestimation of the lactone and an overestimation of the parent drug.
Protocol 5.1: Plasma Sample Stabilization
-
Immediately after blood collection into an anticoagulant tube (e.g., K₂EDTA), centrifuge to obtain plasma.
-
For every 900 µL of plasma, immediately add 100 µL of a pH 4.2 buffer (e.g., 200 mM ammonium acetate buffer).
-
Vortex gently and freeze at -80°C until analysis.
-
Rationale: Acidifying the plasma sample inhibits the hydrolysis of the lactone's ester bond, preserving the in vivo metabolic ratio.[19]
5.2 Sample Preparation The protein precipitation method described in section 4.3 is generally effective for plasma samples as well. Alternatively, liquid-liquid extraction can be used for cleaner samples.[20]
5.3 LC-MS/MS Conditions The following parameters are compiled from published, validated methods and serve as a robust starting point.[19][20][21]
Table 2: Representative LC-MS/MS Parameters for Pitavastatin and Metabolite Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., Agilent Zorbax, Waters BEH) ~100 x 2.1 mm, <3 µm particle size | Provides good hydrophobic retention and separation for pitavastatin and its less polar lactone metabolite. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes from the reverse-phase column. |
| Gradient | Start at low %B, ramp to high %B to elute analytes, then re-equilibrate. | A gradient is typically required to resolve the parent and lactone from endogenous matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for these molecules. Both analytes readily form [M+H]⁺ ions. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Pitavastatin: m/z 422.0 → 290.1 Pitavastatin Lactone: m/z 404.2 → 290.3 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (290) is a common, stable fragment resulting from the loss of the side chain.[19] |
Data Analysis & Interpretation
-
Metabolite Formation: Plot the concentration of pitavastatin lactone formed (µM) against time (minutes). The initial linear portion of this curve can be used to determine the rate of formation (e.g., in pmol/min/mg protein).
-
Regulatory Context (MIST): The primary goal in a drug development context is to compare the exposure (AUC) of pitavastatin lactone in humans with the exposure observed in the preclinical toxicology species (e.g., rats and dogs). If the exposure in the tox species is equal to or greater than that in humans, the metabolite is considered "safety qualified," and no further nonclinical safety studies are typically needed for that metabolite.[4][22][23]
-
Drug-Drug Interaction (DDI) Potential: While pitavastatin itself is not a major substrate for CYP enzymes, its clearance depends on hepatic uptake transporters (OATP1B1) and UGT enzymes.[24][25] Therefore, co-administration with strong inhibitors of OATP1B1 (e.g., cyclosporine) or UGTs could increase pitavastatin exposure, and this should be considered when interpreting clinical data.[24][26]
Conclusion
The study of pitavastatin metabolism provides an excellent example of a non-CYP mediated clearance pathway dominated by glucuronidation and subsequent chemical rearrangement. Accurate characterization of this pathway requires specific in vitro protocols using activated human liver microsomes and robust bioanalytical methods that account for the chemical instability of the lactone metabolite in biological matrices. The application of these detailed protocols will enable researchers to generate high-quality, reliable data to support drug development programs and meet regulatory expectations for metabolite safety assessment.
References
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. [Link]
-
Gong, L., & Thorn, C.F. (n.d.). Pitavastatin Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. Retrieved from [Link]
-
PharmGKB. (n.d.). Biochemical reaction from pitavastatin to pitavastatin acyl glucuronide. Retrieved from [Link]
-
Altmeyers Encyclopedia. (2024). Pitavastatin. Retrieved from [Link]
-
Drugs.com. (2024). Pitavastatin: Package Insert / Prescribing Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). LIVALO (pitavastatin) tablets Label. Accessdata.fda.gov. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Australian public assessment report for Pitavastatin. Retrieved from [Link]
-
Ma, L., & Li, W. (2014). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. Bioanalysis, 6(5), 645-657. [Link]
-
Hirano, M., et al. (2006). Drug-drug interaction between pitavastatin and various drugs via OATP1B1. Drug Metabolism and Disposition, 34(7), 1229-1236. [Link]
-
Fujino, H., et al. (2003). Metabolic Fate of Pitavastatin, a New Inhibitor of HMG-CoA Reductase: Similarities and Difference in the Metabolism of Pitavastatin in Monkeys and Humans. Xenobiotica, 33(10), 993-1004. [Link]
-
EBM Consult. (n.d.). Drug Monograph: Pitavastatin (Livalo). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pitavastatin. PubChem Compound Database. Retrieved from [Link]
-
Sirtori, C. R. (2004). Pitavastatin: evidence for its place in treatment of hypercholesterolemia. Core Evidence, 1(1), 21-34. [Link]
-
De Zwart, L., et al. (2020). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Bioanalysis, 12(13), 947-960. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]
-
Hu, B., et al. (2012). Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis. British Journal of Clinical Pharmacology, 73(3), 394-401. [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Retrieved from [Link]
-
Hirano, M., et al. (2006). DRUG-DRUG INTERACTION BETWEEN PITAVASTATIN AND VARIOUS DRUGS VIA OATP1B1. Drug Metabolism and Disposition, 34(7), 1229-1236. [Link]
-
Sharma, S., et al. (2024). Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. [Link]
-
Reddy, B. S., et al. (2013). A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. International Journal of Pharmaceutical Analysis and Research, 2(3), 126-133. [Link]
-
Shen-Tu, J., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Chromatographia, 69, 1265-1269. [Link]
-
Morgan, R. E. (2011). Pitavastatin – pharmacological profile from early phase studies. Atherosclerosis Supplements, 12(1), 11-16. [Link]
-
Drugs.com. (n.d.). Pitavastatin Interactions Checker. Retrieved from [Link]
-
Agosti, S. J., & Gogu, S. (2024). Pitavastatin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Hu, M., & Tomlinson, B. (2014). Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 51-65. [Link]
-
Shen-Tu, J., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. Retrieved from [Link]
-
Fujino, H., et al. (2002). Metabolic fate of pitavastatin (NK-104), a new inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase. Effects on drug-metabolizing systems in rats and humans. Arzneimittelforschung, 52(10), 745-753. [Link]
-
Shen-Tu, J., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Semantic Scholar. Retrieved from [Link]
-
Lv, H., et al. (2014). LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers. ResearchGate. Retrieved from [Link]
-
Qi, X., et al. (2013). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 72, 8-15. [Link]
-
Canestaro, W. J., et al. (2018). Genetic variation in statin intolerance and a possible protective role for UGT1A1. Clinical and Translational Science, 11(5), 488-494. [Link]
-
Al-Majdoub, Z. M., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]
-
Dash, R. P., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1143-1148. [Link]
-
Bioreference. (n.d.). UGT1A3: Significance and symbolism. Retrieved from [Link]
-
Wang, R. W., et al. (1999). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 27(6), 689-695. [Link]
Sources
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. drugs.com [drugs.com]
- 8. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altmeyers.org [altmeyers.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. tga.gov.au [tga.gov.au]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Drug-drug interaction between pitavastatin and various drugs via OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Pitavastatin Interactions Checker - Drugs.com [drugs.com]
Experimental Applications of Pitavastatin 3-Ether Glucuronide in Cancer Research: Application Notes and Protocols
Introduction: Pitavastatin and its Metabolic Fate in the Context of Oncology
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is crucial for cholesterol synthesis but also for the production of isoprenoids, which are vital for the post-translational modification of small GTPases like Ras and Rho.[2] These proteins are key regulators of cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.[2] Consequently, pitavastatin, by inhibiting the mevalonate pathway, has demonstrated significant anticancer effects in a variety of cancer cell lines and preclinical models.[3][4][5] Its therapeutic potential is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth and metastasis.[3][4][5][6]
Like many xenobiotics, pitavastatin undergoes metabolism in the liver to facilitate its excretion. The primary metabolic route is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of metabolites such as Pitavastatin 3-Ether Glucuronide.[7] While the parent drug's anticancer activities are increasingly documented, the biological significance of its metabolites, particularly Pitavastatin 3-Ether Glucuronide, in the context of cancer remains largely unexplored.
Glucuronidation is typically a detoxification process that renders compounds more water-soluble and readily excretable, often leading to their inactivation.[8] In cancer therapy, the glucuronidation of active drugs within tumor cells can be a mechanism of intrinsic or acquired drug resistance.[9][10][11] Conversely, some anticancer strategies employ glucuronide prodrugs that are selectively activated in the tumor microenvironment by β-glucuronidase.[12] Given these opposing roles of glucuronidation, a thorough investigation into the bioactivity of Pitavastatin 3-Ether Glucuronide is imperative for a comprehensive understanding of pitavastatin's overall therapeutic profile in oncology.
This guide provides a conceptual framework and detailed protocols for the experimental evaluation of Pitavastatin 3-Ether Glucuronide in cancer research. The central hypothesis to be tested is that Pitavastatin 3-Ether Glucuronide is an inactive metabolite, and its formation may contribute to a reduction in the anticancer efficacy of the parent compound.
Section 1: The Mevalonate Pathway and Pitavastatin's Mechanism of Action
Pitavastatin's primary anticancer mechanism is the competitive inhibition of HMG-CoA reductase. This blockade has profound downstream effects on cancer cells, as illustrated in the signaling pathway diagram below.
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Section 2: Experimental Workflow for Evaluating Pitavastatin 3-Ether Glucuronide
The following diagram outlines a logical workflow for assessing the anticancer activity of Pitavastatin 3-Ether Glucuronide in comparison to its parent compound, pitavastatin.
Sources
- 1. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumour activities of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Underlying the Anticancer Properties of Pitavastatin against Cervical Cancer Cells | MDPI [mdpi.com]
- 7. Statin Use in Patients With Cancer: Drug Interaction and Statin Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronidation of antitumour therapeutics – detoxification, mechanism of resistance or prodrug formation? - AHEM [phmd.hirszfeld.pl]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Glucuronidation as a mechanism of intrinsic drug resistance in human colon cancer: reversal of resistance by food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronides in anti-cancer therapy [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Toxicology and Safety Assessment of Pitavastatin 3-Ether Glucuronide
Authored by: Gemini, Senior Application Scientist
Abstract
The safety assessment of drug metabolites is a critical component of nonclinical drug development, mandated by global regulatory agencies to ensure human safety. Pitavastatin, a potent HMG-CoA reductase inhibitor, is primarily cleared via glucuronidation, a phase II metabolic pathway, rather than cytochrome P450-mediated metabolism.[1][2] This characteristic reduces the potential for certain drug-drug interactions but places significant emphasis on the safety profile of its major metabolites, such as Pitavastatin 3-Ether Glucuronide. This guide provides a comprehensive framework and detailed protocols for the toxicological evaluation of this metabolite. It is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation in alignment with regulatory expectations.
Introduction: The Critical Role of Metabolite Safety Testing
Pitavastatin is a synthetic statin used to manage hypercholesterolemia.[3] A key feature of its pharmacokinetic profile is its limited metabolism by the cytochrome P450 (CYP) system; it is only marginally metabolized by CYP2C9 and CYP2C8.[3][4] The principal metabolic pathway is glucuronidation in the liver by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, leading to the formation of an ester-type glucuronide conjugate which is subsequently converted to the inactive pitavastatin lactone.[3][5]
The study of such metabolites is not merely academic. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines on Metabolites in Safety Testing (MIST).[6][7][8] These guidelines mandate that any human metabolite comprising more than 10% of the total drug-related exposure at steady state must be identified and its safety assessed.[8][9] A particular focus is placed on "disproportionate drug metabolites," which are those found at significantly higher concentrations in humans than in the animal species used for preclinical toxicology studies.[6][7] Failure to adequately characterize the safety of such metabolites can lead to significant delays in drug development.[9]
This document provides the scientific rationale and actionable protocols for evaluating the toxicological profile of Pitavastatin 3-Ether Glucuronide, ensuring that its contribution to the overall safety profile of the parent drug is thoroughly understood.
Scientific & Regulatory Framework
The Duality of Glucuronidation
Glucuronidation is a major Phase II metabolic reaction that conjugates a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body via urine or bile.[10][11][12] This process, catalyzed by UGT enzymes, is generally considered a detoxification pathway.[11][13]
However, certain glucuronides, particularly acyl-glucuronides formed from carboxylic acid-containing drugs, can be chemically reactive.[14] They may undergo intramolecular rearrangement or bind covalently to proteins, which has been postulated as a mechanism for idiosyncratic drug toxicity.[14] While most glucuronides are not of toxicological concern, this potential for reactivity necessitates a case-by-case safety evaluation, especially for major metabolites.[15]
Pitavastatin Metabolic Pathway
Pitavastatin's metabolism is a multi-step process where the initial glucuronidation is key. The parent drug is a substrate for hepatic UGTs, which form the glucuronide conjugate. This conjugate is then converted to pitavastatin lactone, the major, inactive metabolite found in plasma.[2][3] Understanding this pathway is crucial for interpreting cross-species metabolic differences.
Caption: Metabolic pathway of Pitavastatin.
Regulatory Expectations: MIST Guidelines
The FDA's guidance on "Safety Testing of Drug Metabolites" and the ICH M3(R2) guideline are the foundational documents in this area.[6][15] The core principle is that the nonclinical safety assessment of a drug should also provide adequate safety coverage for its metabolites.
Key Triggers for Metabolite Safety Studies:
-
The metabolite is found only in humans and not in preclinical test species.
-
The metabolite is present at disproportionately higher levels in humans than in any animal test species.[6]
-
The metabolite accounts for >10% of the total drug-related material in circulation (AUC at steady state).[9]
If a major human metabolite lacks adequate exposure in animal safety studies, developers have two primary approaches:
-
Select a relevant animal species: Identify a species used in toxicology studies that forms the metabolite at exposures equivalent to or greater than those in humans.[6][16]
-
Synthesize and test the metabolite directly: If a suitable species cannot be found, the metabolite must be synthesized and administered directly to animals in dedicated toxicology studies.[6][16]
Pre-assessment and Analytical Strategy
A robust toxicological assessment begins with a clear understanding of metabolite exposure across species. This requires validated, sensitive analytical methods.
Cross-Species Metabolite Profiling
The first step is to perform a comparative analysis of the metabolite profiles in plasma samples from humans (first-in-human studies) and the animal species used in toxicology studies (e.g., rat, dog) following administration of the parent drug.[17][18] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the standard technique for this purpose.
The goal is to answer the question: Are the toxicology animal models "human-like" in how they metabolize Pitavastatin?
Illustrative MIST Scenario
To determine if dedicated safety testing for Pitavastatin 3-Ether Glucuronide is warranted, one must compare exposure levels. The following table presents a hypothetical scenario where the glucuronide is a disproportionate human metabolite, thereby triggering the need for further assessment.
| Compound | Species | Mean Steady-State Plasma AUC (ng·h/mL) | Metabolite-to-Parent AUC Ratio | Metabolite as % of Total Drug-Related Exposure | MIST Concern? |
| Pitavastatin | Human | 3175 | - | - | - |
| Pitavastatin Glucuronide | Human | 2074 | 0.65 | 39.5% | Yes |
| Pitavastatin | Rat (High Dose) | 9500 | - | - | - |
| Pitavastatin Glucuronide | Rat (High Dose) | 1500 | 0.16 | 13.6% | Inadequate Coverage |
| Pitavastatin | Dog (High Dose) | 7800 | - | - | - |
| Pitavastatin Glucuronide | Dog (High Dose) | 950 | 0.12 | 10.9% | Inadequate Coverage |
| Calculated as (Metabolite AUC) / (Parent AUC + Metabolite AUC) x 100. Note: Data is illustrative, based on ratios mentioned in literature. |
In this scenario, the glucuronide metabolite represents nearly 40% of the total drug-related exposure in humans but is found at much lower relative concentrations in both rat and dog toxicology studies. This discrepancy necessitates direct safety testing of the metabolite.
Application Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To conduct a first-tier assessment of the direct cytotoxic potential of Pitavastatin 3-Ether Glucuronide in a relevant human cell line, comparing its activity directly to the parent drug, Pitavastatin.
Causality and Experimental Choice: An in vitro cytotoxicity assay is a rapid and cost-effective method to screen for direct cellular damage.[19][20] We select the human hepatocarcinoma cell line, HepG2, because the liver is the primary site of Pitavastatin metabolism and potential toxicity.[21] The MTT assay is chosen as it is a well-established, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[22]
Caption: Workflow for in vitro cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) at 37°C, 5% CO₂.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of Pitavastatin and Pitavastatin 3-Ether Glucuronide (requires synthesized standard) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation Controls: Include wells with medium only (blank), cells with vehicle (solvent) control (100% viability), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Data Acquisition: [23]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Correct for background by subtracting the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for both the parent drug and the metabolite.
-
| Compound | Hypothetical HepG2 IC₅₀ (µM) | Interpretation |
| Pitavastatin | > 100 µM | Low cytotoxic potential. |
| Pitavastatin Glucuronide | > 100 µM | Low cytotoxic potential, similar to parent. |
| Doxorubicin (Control) | ~1 µM | Assay is performing as expected. |
Interpretation: If the IC₅₀ of the glucuronide metabolite is similar to or higher than the parent drug, it suggests the metabolite does not possess greater intrinsic cytotoxicity in vitro. A significantly lower IC₅₀ would be a safety signal warranting further investigation.
Application Protocol 2: In Vivo 28-Day Rodent Toxicology Study
Objective: To evaluate the systemic toxicity of directly administered Pitavastatin 3-Ether Glucuronide in rats over a 28-day period.
Causality and Experimental Choice: This study is the definitive step to characterize the metabolite's safety profile when it is identified as a disproportionate human metabolite.[6] A 28-day repeat-dose study in rodents is a standard duration for supporting later-stage clinical trials and provides sufficient time to observe potential target organ toxicity. The rat is a standard species for general toxicology studies. The study design includes multiple dose groups to establish a dose-response relationship and identify a No-Observed-Adverse-Effect Level (NOAEL).
Caption: Workflow for a 28-day in vivo toxicology study.
Step-by-Step Methodology:
-
Animals and Husbandry:
-
Use a standard rat strain (e.g., Sprague-Dawley or Wistar), approximately 8-9 weeks old at the start of the study.
-
House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least 5-7 days before the study begins.
-
-
Study Design and Dosing:
-
Groups (10 males and 10 females per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low Dose Metabolite.
-
Group 3: Mid Dose Metabolite.
-
Group 4: High Dose Metabolite.
-
-
Dose Selection: Doses should be selected to provide exposures (AUC) that are multiples of the mean human exposure. The high dose should aim to be a maximum tolerated dose (MTD) or a limit dose.
-
Administration: Administer the synthesized metabolite once daily via oral gavage for 28 consecutive days.
-
-
In-life Observations and Measurements:
-
Mortality/Morbidity: Check twice daily.
-
Clinical Observations: Conduct detailed observations at least once daily.
-
Body Weights: Record prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure weekly for each cage.
-
Toxicokinetics (TK): Collect blood from a satellite group of animals on Day 1 and Day 28 at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24h post-dose) to determine the plasma concentrations and AUC of the metabolite.
-
-
Terminal Procedures (Day 29):
-
Clinical Pathology: Collect blood from fasted animals via a suitable route (e.g., retro-orbital sinus or vena cava) for:
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, Bilirubin), kidney function tests (BUN, Creatinine), etc.
-
-
Necropsy and Organ Weights:
-
Conduct a full gross pathological examination on all animals.
-
Weigh key organs, including the liver, kidneys, spleen, heart, and brain.
-
-
Histopathology:
-
Preserve a comprehensive list of tissues from all animals in 10% neutral buffered formalin.
-
Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related findings are observed, examine the lower dose groups as well.
-
-
Data Presentation and Interpretation:
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose | Interpretation |
| Body Weight Gain (g, Day 28) | + 85 g | + 82 g | + 75 g | + 45 g | Significant decrease at high dose suggests systemic toxicity. |
| ALT (U/L) | 35 | 40 | 65 | 150 | Dose-dependent increase in a liver enzyme; potential hepatotoxicity. |
| Liver Weight (relative to body) | 3.5% | 3.6% | 4.1% | 4.8% | Liver hypertrophy, consistent with enzyme induction or toxicity. |
| Liver Histopathology | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy & single-cell necrosis | Microscopic evidence of liver toxicity at mid and high doses. |
| *Statistically significant difference from control (p < 0.05). Data is hypothetical. |
Conclusion and Path Forward
The toxicological assessment of major drug metabolites like Pitavastatin 3-Ether Glucuronide is a non-negotiable step in modern drug development. A systematic approach, beginning with comparative in vitro and in vivo metabolite profiling, is essential to identify potential MIST issues early. If a metabolite is found to be disproportionate in humans, a tiered testing strategy, starting with in vitro cytotoxicity assays and progressing to dedicated in vivo studies if necessary, provides the data required for a comprehensive safety assessment. The protocols and frameworks detailed in this guide provide a robust pathway to generate high-quality, interpretable data that satisfies regulatory requirements and, most importantly, ensures patient safety.
References
-
Pitavastatin Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Pitavastatin. PubChem, National Institutes of Health (NIH). [Link]
-
Schaefer, M. & Lappin, G. (2023). Pitavastatin. StatPearls, NCBI Bookshelf, National Institutes of Health (NIH). [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
Safety Testing of Drug Metabolites. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]
-
In vivo metabolite identification and safety evaluation. Admescope. [Link]
-
Metabolic pathway for pitavastatin. ResearchGate. [Link]
-
Kajinami, K., et al. (2011). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Drug Design, Development and Therapy, NIH. [Link]
-
Oda, S., et al. (2015). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition, PMC, NIH. [Link]
-
Ou, Q., et al. (2019). Drug metabolism and metabolite safety assessment in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Banerjee, P., & P., P. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. ASSAY and Drug Development Technologies. [Link]
-
Atkinson, A., et al. (2017). A decade of drug metabolite safety testing: industry and regulatory shared learning. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Australian public assessment report for Pitavastatin. Therapeutic Goods Administration (TGA). [Link]
-
In vitro toxicology nonclinical studies. Labcorp. [Link]
-
Bouhifd, M., et al. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. MDPI. [Link]
-
Glucuronidation. Wikipedia. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]
-
Role of Glucuronidation in Drug Detoxification and Elimination. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Glucuronidation of Drugs and Other Compounds. ResearchGate. [Link]
-
Phase II Reactions: Glucuronidation. JoVE. [Link]
-
Pitavastatin. Altmeyers Encyclopedia. [Link]
-
Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. [Link]
-
A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. Future Science. [Link]
-
Pharmacology/Toxicology NDA Review. accessdata.fda.gov. [Link]
-
Method Development and Validation of Pitavastatin Calcium and its Degradation Behavior. ResearchGate. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Toxicology resources. In Vitro Technologies. [Link]
-
ICH guideline M3 (R2) - questions and answers. European Medicines Agency (EMA). [Link]
-
In vitro toxicology. Wikipedia. [Link]
-
In Vitro Toxicity Test Services. Creative Biolabs. [Link]
-
HPLC Method of Pitavastatin. ResearchGate. [Link]
-
Kim, S. H., et al. (2018). Efficacy and Safety of Pitavastatin in a Real-World Setting. Endocrinology and Metabolism, PMC, NIH. [Link]
-
Pitavastatin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Wang, H., et al. (2009). Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Lab on a Chip. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation, NCBI, NIH. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
Sources
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. altmeyers.org [altmeyers.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 10. Glucuronidation - Wikipedia [en.wikipedia.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Video: Phase II Reactions: Glucuronidation [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. admescope.com [admescope.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 21. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Pitavastatin 3-Ether Glucuronide stability and degradation issues
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pitavastatin 3-Ether Glucuronide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimental workflows.
Introduction: Understanding Pitavastatin 3-Ether Glucuronide
Pitavastatin's primary metabolic route involves glucuronidation of its carboxylic acid group to form an unstable ester glucuronide, which rapidly rearranges to Pitavastatin Lactone.[1][2][3] However, another key related substance that researchers may encounter is Pitavastatin 3-Ether Glucuronide (also known as Pitavastatin 3-O-Glucuronide).
Unlike the ester glucuronide, this compound is an ether-linked conjugate formed at the 3-position hydroxyl group of the heptenoic acid side chain. It is recognized as a process-related and degradation-related impurity that can arise during the synthesis or under specific stress conditions.[4] Its presence can complicate analytical results and requires careful consideration during stability studies. One supplier has noted that this ether glucuronide may have increased stability against oxidation when compared to the parent pitavastatin molecule, though comprehensive public data on its degradation profile remains limited.[5]
This guide is designed to help you navigate the challenges associated with this specific molecule.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of Pitavastatin 3-Ether Glucuronide.
Q1: I see an unexpected peak in my chromatogram when analyzing a stressed sample of pitavastatin. Could it be Pitavastatin 3-Ether Glucuronide?
A1: It is plausible. Pitavastatin 3-Ether Glucuronide is a known process-related and degradation impurity.[4] Its formation can be driven by "transglucuronidation" during forced degradation studies, especially if glucuronic acid or activated glucuronide donors are present under conditions that favor etherification.[4] To confirm its identity, you would need to use a reference standard for Pitavastatin 3-Ether Glucuronide and confirm the retention time using an orthogonal method like LC-MS for mass confirmation.
Q2: What are the primary factors that can cause the degradation of Pitavastatin 3-Ether Glucuronide?
A2: While specific kinetic data for this ether glucuronide is not widely published, we can infer its stability based on the behavior of the parent pitavastatin molecule and the general chemistry of ether linkages. The parent drug, pitavastatin, shows significant degradation under acidic and basic stress conditions.[6][7] Therefore, the primary factors to consider for the ether glucuronide are:
-
pH: Strong acidic or basic conditions are likely to promote hydrolysis of the ether glycosidic bond, cleaving the molecule back to pitavastatin and glucuronic acid.
-
Temperature: Elevated temperatures, especially in combination with hydrolytic conditions (acid/base), will likely accelerate degradation.[1]
-
Enzymatic Activity: If working with biological matrices (e.g., plasma, microsomes), the presence of β-glucuronidase enzymes could enzymatically cleave the ether bond.
Q3: How does the stability of Pitavastatin 3-Ether Glucuronide compare to the more common Pitavastatin Acyl (Ester) Glucuronide?
A3: Ether glucuronides are, as a class, significantly more stable than acyl (ester) glucuronides. Acyl glucuronides are chemically reactive esters known to undergo rapid pH-dependent hydrolysis and intramolecular acyl migration.[] The ether linkage in Pitavastatin 3-Ether Glucuronide is inherently more resistant to simple hydrolysis. Therefore, you should expect it to have a much longer half-life under physiological and neutral pH conditions compared to the transient ester glucuronide metabolite.
Q4: What are the likely degradation products of Pitavastatin 3-Ether Glucuronide?
A4: The most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the O-glycosidic bond. This would yield two primary products:
-
Pitavastatin (the parent drug)
-
Glucuronic Acid
It is also possible that under harsh stress conditions, the liberated pitavastatin could further degrade into other known impurities, such as Pitavastatin Lactone or its anti-isomer.
Q5: How should I prepare and store my samples containing Pitavastatin 3-Ether Glucuronide to ensure stability?
A5: To minimize degradation, follow these guidelines:
-
pH Control: Maintain samples in a buffered solution at a near-neutral pH (e.g., pH 6.0-7.5). Avoid strongly acidic or alkaline conditions.
-
Temperature: Store samples at low temperatures. For short-term storage (hours to days), refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is essential.
-
Light Protection: While pitavastatin itself is noted to be slightly unstable in light, it is good practice to protect all related compounds from light by using amber vials or storing them in the dark.[3]
-
Biological Samples: If working with plasma or tissue homogenates, immediately acidify the sample (e.g., with a small volume of formic or acetic acid) and/or add a β-glucuronidase inhibitor and store at -80°C to prevent enzymatic degradation.
Troubleshooting Guide
Use the following table to troubleshoot common issues encountered during the analysis of Pitavastatin 3-Ether Glucuronide.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Analyte | 1. Degradation during Sample Preparation: Use of strong acid/base or high temperatures. 2. Degradation in Analytical System: Inappropriate mobile phase pH. 3. Improper Storage: Sample left at room temperature or in the light for extended periods. | 1. Ensure all sample preparation steps are performed at low temperatures and with pH-neutral solvents. 2. Use a buffered mobile phase (e.g., pH 3-6) for HPLC analysis. Check the stability of the analyte in your chosen mobile phase. 3. Immediately process samples or store them at -80°C in amber vials. |
| Appearance of New Peaks (e.g., Pitavastatin peak) | 1. Hydrolysis of the Ether Bond: The sample may be degrading back to the parent drug. 2. Contaminated Reference Standard: The standard itself may be impure or degrading over time. | 1. Re-evaluate your storage and handling procedures (see Q5 above). Prepare samples fresh before analysis. 2. Verify the purity of your reference standard using a fresh lot or by qualifying it with techniques like NMR or high-resolution mass spectrometry. |
| Variable/Inconsistent Results Between Injections | 1. On-Column Degradation: The HPLC column or conditions may be promoting degradation. 2. Autosampler Instability: The analyte may be degrading in the autosampler over the course of a long analytical run. | 1. Try a different column stationary phase or adjust the mobile phase pH. Ensure the column temperature is not excessively high. 2. Use a cooled autosampler (e.g., set to 4°C). Limit the time samples spend in the autosampler before injection. |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: Interaction of the analyte's carboxylic acid groups with the silica support of the column. 2. Inappropriate Mobile Phase: Incorrect pH or ionic strength. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the carboxylic acids. 2. Ensure adequate buffering of the mobile phase. Consider using a column with end-capping or a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). |
Visualizing the Degradation Pathway
The primary degradation route for Pitavastatin 3-Ether Glucuronide under hydrolytic stress is the cleavage of the ether bond.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of Pitavastatin 3-Ether Glucuronide under various stress conditions, as recommended by ICH guidelines.
Objective: To identify the degradation products and determine the intrinsic stability of Pitavastatin 3-Ether Glucuronide.
1. Materials:
-
Pitavastatin 3-Ether Glucuronide reference standard
-
Pitavastatin reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of Pitavastatin 3-Ether Glucuronide in methanol.
-
Prepare a 1.0 mg/mL stock solution of Pitavastatin in methanol for identification purposes.
3. Forced Degradation Conditions:
-
For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.
-
Control Sample: Dilute stock solution with 50:50 methanol:water. Store at 4°C.
-
Acid Hydrolysis: Add 1M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 0.1M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
4. Sample Analysis (HPLC-UV):
-
After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~20 µg/mL with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 245 nm
-
Injection Volume: 10 µL
-
-
Inject the control, stressed samples, and the pitavastatin reference standard.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the main peak.
-
Identify known degradation products (e.g., pitavastatin) by comparing retention times with the reference standard.
-
Characterize unknown degradation products using LC-MS if available.
References
-
Veeprho. Pitavastatin Impurities and Related Compound. [Link]
-
SciSpace. Forced degradation study of statins: a review. [Link]
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. 2003;33(1):27-41. [Link]
-
Veeprho. Pitavastatin 3-Ether Glucuronide | CAS 224320-11-0. [Link]
-
Drugs.com. Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
Gomas, A., Ram, P., Srinivas, N. and Sriramulu, J. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry. 2010;1:83-90. [Link]
-
PharmGKB. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
Semantic Scholar. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. [Link]
-
CoLab. Review on Forced Degradation Study of Statins. [Link]
- Google Patents.
-
ResearchGate. Forced degradation study of statins: A review. [Link]
-
PubChem. Pitavastatin. [Link]
-
MedCrave online. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications. [Link]
-
PubMed. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase. [Link]
-
Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. [Link]
- Google Patents. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug metabolism reviews, 24(1), 5–48.
Sources
- 1. scispace.com [scispace.com]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. veeprho.com [veeprho.com]
- 5. biosynth.com [biosynth.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Technical Support Center: Optimizing the Synthesis of Pitavastatin 3-Ether Glucuronide
Welcome to the technical support center for the synthesis of Pitavastatin 3-Ether Glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this specific metabolite. As you are likely aware, Pitavastatin 3-Ether Glucuronide is often identified as a process- and degradation-related impurity in the manufacturing of Pitavastatin.[1] Therefore, its targeted synthesis presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a solid, scientifically-grounded understanding of the reaction dynamics.
Understanding the Core Challenge: Ether Glucuronidation of a Complex Secondary Alcohol
The primary metabolic pathway of Pitavastatin involves glucuronidation, primarily by UGT1A3 and UGT2B7 enzymes, leading to the formation of Pitavastatin lactone.[2][3][4] The direct formation of a stable 3-ether glucuronide is not the principal metabolic route. In a synthetic context, the secondary alcohol at the 3-position of the heptenoic acid side chain presents steric hindrance, making the direct ether linkage to a bulky glucuronic acid moiety a significant synthetic hurdle.
This guide will focus on overcoming the common obstacles in forming this ether linkage, drawing from established principles of glucuronide synthesis and addressing the specific structural characteristics of Pitavastatin.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Yield of the Desired Pitavastatin 3-Ether Glucuronide
This is the most common challenge. Before delving into complex solutions, a systematic review of your reaction setup is crucial.
Initial Diagnostic Checklist:
-
Anhydrous Conditions: Glucuronidation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents must be rigorously dried. Water can consume your activating agents and hydrolyze sensitive intermediates.
-
Reagent Quality:
-
Glucuronic Acid Donor: Is your protected glucuronic acid donor (e.g., a trichloroacetimidate or bromide) fresh and of high purity? These reagents can degrade over time.
-
Pitavastatin Starting Material: Verify the purity of your Pitavastatin starting material. Impurities can interfere with the reaction.
-
Promoter/Catalyst: If using a promoter like TMSOTf or BF₃·OEt₂, ensure it has not been deactivated by atmospheric moisture.
-
Advanced Troubleshooting Strategies:
1. Choice of Glucuronic Acid Donor:
The reactivity of the glucuronic acid donor is paramount. For a sterically hindered alcohol like the one in Pitavastatin, a highly reactive donor is often necessary.
-
Trichloroacetimidate Donors: These are generally more reactive than glycosyl bromides and are often a good starting point for challenging glucuronidations.[5]
-
Glycosyl Bromides: While classic, they may lack the reactivity needed for this specific transformation. If using a bromide, ensure your promoter (e.g., silver triflate) is active.
Table 1: Comparison of Common Glucuronic Acid Donors
| Donor Type | Activating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Glycosyl Bromide | Ag₂O, AgOTf, Hg(CN)₂ | -20°C to RT | Readily accessible | Can be less reactive, may require stoichiometric heavy metal promoters |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | -78°C to 0°C | Highly reactive, catalytic activation | Moisture sensitive, can be prone to side reactions if not controlled |
| Glycosyl Phosphate | TMSOTf | -78°C to 0°C | Highly reactive, stable donor | Can be more complex to prepare |
2. Optimizing Reaction Conditions:
-
Temperature: Start at a low temperature (e.g., -78°C) and slowly warm the reaction. This can help control the formation of side products. For less reactive systems, gradual warming to 0°C or even room temperature may be necessary. Monitor the reaction closely by TLC or LC-MS.
-
Solvent: Dichloromethane (DCM) or a mixture of DCM and diethyl ether are common choices. Ensure the solvent is anhydrous.
-
Stoichiometry: An excess of the glucuronic acid donor (1.5 to 3 equivalents) is often required to drive the reaction to completion, especially with a hindered alcohol.
dot
Caption: Strategy to prevent acyl glucuronide formation.
Issue 3: Difficulty in Deprotecting the Glucuronide without Affecting the Ether Linkage
The final step in the synthesis is typically the deprotection of the protecting groups on the glucuronic acid moiety (often acetates or benzoates) and the carboxylic acid ester.
Challenges and Solutions:
-
Harsh Basic Conditions: Standard saponification with strong bases (e.g., NaOH or KOH) to remove acetate or benzoate protecting groups can potentially cleave the newly formed ether linkage, especially if it is labile.
-
Recommended Deprotection Protocol:
-
Mild Transesterification: First, remove the acetate or benzoate groups under mild, non-hydrolytic conditions. A common method is using a catalytic amount of sodium methoxide in methanol or zinc acetate in methanol. T[6]his will yield the methyl ester of the glucuronic acid.
-
Mild Hydrolysis: Subsequently, hydrolyze the methyl ester of the glucuronic acid and the ester protecting the Pitavastatin carboxylic acid using a mild base like lithium hydroxide (LiOH) in a THF/water mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Experimental Protocol: Two-Step Deprotection
-
Deacetylation:
-
Dissolve the protected Pitavastatin 3-Ether Glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).
-
Stir at room temperature and monitor by TLC until all acetate groups are removed.
-
Neutralize with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate.
-
-
Saponification:
-
Dissolve the resulting methyl ester in a mixture of THF and water (e.g., 3:1).
-
Cool to 0°C and add LiOH·H₂O (e.g., 3-4 equivalents).
-
Stir at 0°C to room temperature, monitoring by LC-MS until both methyl esters are hydrolyzed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 4-5 and extract the product.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, even with a trichloroacetimidate donor. What can I do?
A1: If the reaction is sluggish, consider the following:
-
Increase the temperature: Slowly warm the reaction from -78°C to -40°C or even -20°C. Do this in increments and monitor for product formation versus decomposition.
-
Add a co-solvent: Sometimes, adding a more polar co-solvent like THF can improve solubility and reaction rates.
-
Check your promoter: Ensure your TMSOTf or other Lewis acid promoter is active. You may need to use a freshly opened bottle.
Q2: I am seeing a complex mixture of byproducts. What are the likely culprits?
A2: A complex mixture often points to:
-
Moisture: This is the most common cause of multiple byproducts.
-
Orthoester Formation: With some donors and under certain conditions, a stable orthoester can form instead of the desired glycoside. Changing the promoter or solvent can sometimes mitigate this.
-
Elimination: At higher temperatures, elimination of the glucuronic acid moiety can occur.
-
Anomerization: You may be forming a mixture of α and β anomers at the glycosidic linkage. This often requires careful chromatographic separation.
Q3: How do I purify the final Pitavastatin 3-Ether Glucuronide?
A3: Purification is typically challenging due to the high polarity of the final compound.
-
Reverse-Phase Chromatography (C18): This is the most effective method. Use a gradient of water (with a modifier like 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Preparative HPLC: For high purity, preparative HPLC is often necessary.
Q4: Can I use an enzymatic approach to synthesize this compound?
A4: While the primary metabolic pathway favors lactonization, it is theoretically possible to use a specific UGT enzyme isoform under controlled conditions to favor the formation of the ether glucuronide. H[7][8]owever, this would require screening a panel of UGTs and optimizing reaction conditions (e.g., pH, co-factors) to favor the desired product and prevent subsequent lactonization. This approach is complex and may not be practical for routine synthesis.
Conclusion
The synthesis of Pitavastatin 3-Ether Glucuronide is a challenging but achievable goal. Success hinges on a careful selection of reagents, rigorous control of reaction conditions to manage competing side reactions, and a well-thought-out protection and deprotection strategy. By understanding the underlying chemical principles and systematically troubleshooting the common issues outlined in this guide, you can significantly improve your chances of achieving a successful synthesis.
References
-
Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., Thorn, C. F., Whaley, R., & Klein, T. E. (n.d.). Pitavastatin Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pitavastatin. PubChem. Retrieved from [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Kojima, J. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. Retrieved from [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Kojima, J. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Taylor & Francis Online. Retrieved from [Link]
-
Gadek, M., & Rhee, M. (2023). Pitavastatin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Veeprho. (n.d.). Pitavastatin 3-Ether Glucuronide. Retrieved from [Link]
-
Sancéau, J. Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838-844. Retrieved from [Link]
-
Bollenbach, M., et al. (2019). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 24(15), 2749. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of Pitavastatin 3-Ether Glucuronide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pitavastatin 3-Ether Glucuronide. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the specific solubility challenges associated with this important metabolite. Our guidance is grounded in established physicochemical principles and field-proven laboratory techniques to ensure the integrity and success of your experiments.
Understanding the Core Challenge: The Physicochemical Nature of Pitavastatin 3-Ether Glucuronide
Pitavastatin 3-Ether Glucuronide is the product of Phase II metabolism, where a glucuronic acid moiety is attached to the parent Pitavastatin molecule. This conjugation is intended to increase water solubility for excretion[1][2]. However, researchers often encounter practical difficulties in achieving desired concentrations in various experimental buffers and media.
The molecule's structure presents a dual challenge:
-
Multiple Ionizable Groups: It possesses two carboxylic acid groups—one on the parent statin's heptenoic acid side chain and one on the glucuronic acid moiety. The ionization state of these groups is highly pH-dependent and is the primary determinant of aqueous solubility.
-
Structural Instability: Statins are known to form lactones (intramolecular esters)[3]. The glucuronide metabolite of other statins can be unstable, serving as a precursor to lactone formation, a process that can be influenced by pH and temperature[4][5].
Key Physicochemical Properties (Estimated)
| Property | Estimated Value / Characteristic | Scientific Rationale & Impact on Solubility |
| Molecular Formula | C₃₁H₃₂FNO₁₀ | The high number of oxygen atoms increases polarity compared to the parent drug[6]. |
| Molecular Weight | 597.6 g/mol | A relatively large molecule, which can limit solubility if intermolecular forces are strong[6][7]. |
| pKa¹ (Glucuronic Acid) | ~3.2 - 3.5 | Carboxylic acids on sugar rings are typically in this range. Below this pH, this group is protonated (neutral), significantly reducing aqueous solubility. |
| pKa² (Heptenoic Acid) | ~4.5 - 4.8 | Typical for aliphatic carboxylic acids[6][8]. The molecule is least soluble when both carboxyl groups are protonated (pH < 3). Solubility increases significantly as pH rises above 5. |
| LogP (Calculated) | Moderately Lower than Parent | The addition of the polar glucuronide group reduces lipophilicity, theoretically favoring aqueous media over non-polar organic solvents. |
| Chemical Liabilities | Potential for lactonization, hydrolysis | The proximity of the hydroxyl and carboxyl groups on the parent statin backbone creates a risk of intramolecular cyclization to form Pitavastatin Lactone, especially under non-optimal pH conditions[3][4]. Ether glucuronides are generally stable to hydrolysis, but the overall molecular environment must be considered[9][10]. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and solubilization of Pitavastatin 3-Ether Glucuronide.
Q1: I dissolved my Pitavastatin 3-Ether Glucuronide in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium (pH 7.4). Why did this happen and how can I fix it?
A1: This is a classic case of a compound "crashing out" of solution and is the most common issue researchers face.
-
Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many compounds at high concentrations (e.g., 10-50 mM). However, it does not increase the aqueous solubility of your compound. When a small volume of the concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous. The buffer cannot maintain the high concentration of the compound that the DMSO could, causing it to precipitate.[11]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration in your assay. Many metabolites are potent, and a lower, soluble concentration may be sufficient.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of a 50:50 mixture of organic solvent (like ethanol or acetonitrile) and your final buffer. Vortex gently. Then, add this intermediate dilution to the final volume of your buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use a Surfactant (For acellular assays): If you are performing a cell-free assay (e.g., an enzyme inhibition assay), adding a small amount of a non-ionic surfactant like Tween-20 (typically 0.01% - 0.05%) to your aqueous buffer can help maintain the solubility of hydrophobic molecules[11]. Caution: This is not suitable for most cell-based assays as detergents can disrupt cell membranes.
-
Re-evaluate Your Solubilization Strategy: A DMSO-first approach may not be optimal. Consider preparing your working solutions directly in an aqueous buffer using pH adjustment, as detailed in Protocol B below.
-
Q2: My analytical results (HPLC/LC-MS) are inconsistent. I see a new peak appearing over time that corresponds to the mass of Pitavastatin Lactone. What is happening?
A2: You are likely observing the chemical degradation of the glucuronide metabolite into Pitavastatin Lactone.
-
Causality: The active, open-acid forms of many statins can undergo intramolecular cyclization to form an inactive lactone. This process is known to be facilitated by the formation of an acyl glucuronide intermediate[3][4]. While Pitavastatin 3-Ether Glucuronide is an ether conjugate, the entire molecule exists in equilibrium. Unfavorable pH conditions (especially neutral to slightly acidic) or elevated temperatures can promote the conversion of the parent moiety into its lactone form.
-
Troubleshooting & Prevention:
-
Strict pH Control: The stability of statins is highly pH-dependent. The lactone form is most stable at acidic pH (e.g., 4.5), while the active hydroxyacid form prevails at pH ≥ 7[12]. To maintain the integrity of the glucuronide (which requires the acid form), prepare and store all aqueous solutions in a slightly basic buffer (e.g., pH 7.5 - 8.5).
-
Temperature Management: Prepare all solutions fresh and store them on ice during experiments. For long-term storage, aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: When preparing samples for analysis, ensure the final solvent composition is compatible. If diluting in a mobile phase mimic, ensure its pH is appropriate.
-
Q3: I am struggling to achieve a concentration above 100 µM in a standard phosphate-buffered saline (PBS) at pH 7.4. How can I increase the aqueous solubility?
A3: The limited solubility at physiological pH is expected due to the molecule's characteristics. The key is to leverage the ionizable carboxylic acid groups.
-
Causality: At pH 7.4, both carboxylic acid groups (pKa ~3.2 and ~4.5) will be deprotonated and negatively charged. This ionized state is what confers water solubility. However, the large, relatively lipophilic quinoline core of the molecule counteracts this effect. To enhance solubility further, you must shift the equilibrium fully to the ionized state and potentially use other agents to disrupt crystal lattice energy.
-
Enhancement Strategies:
-
pH Adjustment: The most effective method. Systematically increasing the pH of your buffer will fully deprotonate both carboxylic acid groups, maximizing electrostatic repulsion between molecules and interaction with polar water molecules. A pH of 8.0 or even 9.0 can dramatically increase solubility. See Protocol B for a step-by-step guide.
-
Use of Co-solvents: For certain applications, a mixed-solvent system can be effective. Solvents like ethanol, methanol, or acetonitrile, when added to an aqueous buffer at low percentages (e.g., 5-20%), can increase the solubility of organic molecules[13]. However, be aware that high concentrations of organic solvents can be detrimental in biological assays[14]. See Protocol C .
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule, increasing its apparent water solubility. This is a common formulation technique[12]. For laboratory-scale experiments, you can prepare solutions with hydroxypropyl-β-cyclodextrin (HPβCD). This is an advanced technique but can be very effective for achieving high concentrations for dosing solutions.
-
Q4: How should I prepare my samples for HPLC or LC-MS analysis to ensure the glucuronide is stable and I get accurate quantification?
A4: Proper sample preparation is critical for analytical accuracy.
-
Key Considerations:
-
Extraction/Dilution Solvent: The ideal solvent is often the mobile phase used in your analytical method, or a weaker version of it (e.g., if your gradient starts at 10% acetonitrile, use 10% acetonitrile in buffered water). This ensures peak shape is not distorted.
-
pH of Diluent: As discussed, pH is critical. The aqueous component of your diluent should be buffered to a slightly basic pH (e.g., 7.5-8.0 using ammonium acetate or ammonium bicarbonate) to prevent degradation to the lactone. Acidic conditions, often used in reversed-phase mobile phases, should only be introduced immediately before injection.
-
Temperature: Keep samples chilled (4°C) in the autosampler during the analytical run.
-
Avoid Hydrolysis: Do not use enzymatic hydrolysis (β-glucuronidase) unless your specific goal is to measure the parent compound (aglycone)[2][15]. If you are quantifying the intact glucuronide, such enzymes will destroy your analyte.
-
Experimental Protocols & Workflows
Protocol A: Preparation of High-Concentration Stock Solution in Organic Solvent
This protocol is ideal for creating a concentrated stock for serial dilution into various assay formats.
-
Weighing: Accurately weigh a precise amount of Pitavastatin 3-Ether Glucuronide (e.g., 1 mg) in a suitable vial.
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 167.3 µL of DMSO to 1 mg of compound for a 10 mM stock).
-
Mixing: Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -80°C for long-term stability.
Protocol B: Preparation of Aqueous Solutions via pH Adjustment
This is the recommended method for preparing working solutions directly in aqueous buffers for biological assays.
-
Buffer Preparation: Prepare a suitable biological buffer (e.g., 50 mM Tris or HEPES). Crucially, adjust the initial pH to ~9.0-9.5 with 1 M NaOH. This highly basic pH will facilitate the initial dissolution.
-
Weighing: Weigh the desired amount of Pitavastatin 3-Ether Glucuronide into a sterile conical tube.
-
Initial Dissolution: Add a small volume of the basic buffer (pH 9.0-9.5) to the solid and vortex. The compound should dissolve readily as the carboxylic acid groups are fully deprotonated.
-
Final Volume: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Final pH Adjustment: Carefully adjust the pH of the final solution back down to your desired experimental pH (e.g., 7.4 - 8.0) using dilute HCl (e.g., 0.1 M). Monitor the pH closely with a calibrated meter. Perform this step slowly, drop by drop, while stirring.
-
Quality Control: Check the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If turbidity appears, the concentration is too high for that final pH.
-
Use Immediately: Prepare these solutions fresh before each experiment.
Protocol C: Preparation of a Mixed Co-Solvent/Aqueous Buffer Solution
This method is a useful alternative when a purely aqueous system is not sufficient and small amounts of organic solvent are tolerated.
-
Buffer Preparation: Prepare your primary aqueous buffer at the desired final pH (e.g., 20 mM Ammonium Bicarbonate, pH 7.8).
-
Stock Preparation: Prepare a high-concentration stock solution in DMSO as described in Protocol A .
-
Intermediate Dilution: In a separate tube, mix your co-solvent (e.g., Acetonitrile or Ethanol) and your aqueous buffer in a 1:1 ratio.
-
Serial Dilution: Add a small volume of your DMSO stock to the co-solvent/buffer mixture from step 3. For example, a 1:10 dilution. Vortex gently.
-
Final Dilution: Add the required volume of the intermediate dilution (from step 4) to your final volume of aqueous buffer to achieve the target concentration. The final concentration of the organic solvent should ideally be kept low (e.g., <1-2% v/v) for cell-based assays[11].
Visualization of Key Concepts
Diagram 1: pH-Dependent Ionization States
Caption: Ionization state of Pitavastatin 3-Ether Glucuronide as a function of pH.
Diagram 2: Workflow for Solubility Strategy Selection
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 3. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
Technical Support Center: Quantification of Pitavastatin 3-Ether Glucuronide in Biofluids
Welcome to the technical support center for the bioanalysis of Pitavastatin 3-Ether Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the quantitative analysis of this key metabolite in biological matrices. The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Foundational Knowledge & Initial Method Setup
This section addresses fundamental questions regarding the bioanalysis of Pitavastatin 3-Ether Glucuronide, providing a solid foundation for experimental design.
Question 1: What is Pitavastatin 3-Ether Glucuronide and why is its quantification important?
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. It is primarily metabolized in the liver via glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A3 and UGT2B7 playing a principal role[2][3]. This process forms Pitavastatin 3-Ether Glucuronide, a more water-soluble metabolite that is then excreted[2][3].
The quantification of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics (PK) of pitavastatin. Accurate measurement of both the parent drug and its major metabolites provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is vital for assessing drug efficacy, potential drug-drug interactions, and inter-individual variability in patient populations.
Question 2: What are the primary analytical techniques for quantifying Pitavastatin 3-Ether Glucuronide in biofluids?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Pitavastatin 3-Ether Glucuronide in biological matrices such as plasma and urine[4][5][6]. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.
There are two main approaches for quantification using LC-MS/MS:
-
Direct Quantification: This method involves the direct measurement of the intact glucuronide metabolite. It is the preferred approach as it provides the most accurate and direct measurement of the metabolite's concentration[7].
-
Indirect Quantification: This approach involves the enzymatic hydrolysis of the glucuronide conjugate using β-glucuronidase to release the parent drug (aglycone), which is then quantified[8]. While this method can be useful, it is prone to variability due to incomplete hydrolysis and potential instability of the aglycone.
Question 3: What are the key chemical properties of Pitavastatin 3-Ether Glucuronide to consider during method development?
Understanding the physicochemical properties of Pitavastatin 3-Ether Glucuronide is fundamental for developing a robust bioanalytical method.
| Property | Value/Characteristic | Implication for Bioanalysis |
| Chemical Formula | C₃₁H₃₂FNO₁₀[9] | --- |
| Molecular Weight | 597.58 g/mol [9] | Essential for setting up the mass spectrometer. |
| Polarity | Highly polar due to the glucuronic acid moiety. | Influences choice of chromatographic conditions (e.g., reversed-phase chromatography) and sample extraction techniques. |
| Stability | Potentially susceptible to hydrolysis, especially at non-physiological pH and elevated temperatures[10][11]. | Requires careful sample handling, storage, and processing to prevent degradation. |
II. Sample Handling and Preparation: A Critical First Step
The integrity of your results is directly linked to the quality of your sample preparation. This section provides guidance on best practices and troubleshooting common issues.
Question 4: What are the best practices for collecting and storing biofluid samples containing Pitavastatin 3-Ether Glucuronide?
Given the potential for instability of glucuronide metabolites, proper sample handling is paramount.
-
Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge blood samples promptly at low temperatures (e.g., 4°C) to separate plasma.
-
Stabilization: For plasma samples, consider immediate pH adjustment to a slightly acidic pH (around 4.0-5.0) to minimize potential enzymatic and chemical hydrolysis of the ether glucuronide[10][12].
-
Storage: Store plasma and urine samples at -70°C or lower to ensure long-term stability. Avoid repeated freeze-thaw cycles.
Question 5: What are the recommended sample extraction techniques for Pitavastatin 3-Ether Glucuronide?
The choice of extraction method depends on the biofluid, the required sensitivity, and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis. Acetonitrile is a common precipitation solvent[5]. While fast, it may result in less clean extracts and higher matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of organic solvent is critical and should be optimized for the polarity of the glucuronide.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the analyte, leading to higher sensitivity[13]. The selection of the appropriate sorbent (e.g., reversed-phase C18, mixed-mode) is crucial for achieving good recovery.
III. Chromatographic Separation: Achieving Specificity
Effective chromatographic separation is key to resolving the analyte of interest from endogenous matrix components and potential isomers.
Question 6: What are the recommended LC conditions for the separation of Pitavastatin 3-Ether Glucuronide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation of pitavastatin and its metabolites.
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid) | The acidic modifier improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent for eluting the analyte. |
| Gradient Elution | A gradient from a low to a high percentage of organic phase. | Allows for the efficient elution of both the polar glucuronide and the less polar parent drug, if analyzed simultaneously. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
Question 7: I am observing poor peak shape (e.g., tailing, fronting) for Pitavastatin 3-Ether Glucuronide. What could be the cause and how can I fix it?
Poor peak shape can be caused by several factors. Here's a troubleshooting guide:
-
Secondary Interactions with the Stationary Phase: The silanol groups on the silica backbone of C18 columns can interact with the analyte, causing peak tailing.
-
Solution: Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For acidic compounds like the glucuronide, a lower pH (e.g., 2.5-3.5) often yields better peak shape.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Replace the column.
-
IV. Mass Spectrometric Detection: Maximizing Sensitivity and Selectivity
The mass spectrometer is the workhorse of modern bioanalysis. Proper optimization is critical for achieving the desired sensitivity and specificity.
Question 8: What are the typical MS/MS parameters for the detection of Pitavastatin 3-Ether Glucuronide?
Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of pitavastatin and its metabolites[5][6].
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides good ionization efficiency for pitavastatin and its metabolites. |
| Precursor Ion [M+H]⁺ | m/z 598.6 | Based on the molecular weight of 597.58 g/mol . |
| Product Ions | Characteristic fragment ions should be determined by infusing a standard solution of the analyte. A common fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da)[14][15]. Therefore, a likely product ion would be around m/z 422.6 (the protonated parent drug). | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions provides high selectivity. |
| Collision Energy (CE) | Optimize for the specific instrument and transition. | The CE should be optimized to maximize the intensity of the desired product ion. |
| Declustering Potential (DP) | Optimize for the specific instrument. | Prevents ion clusters and improves sensitivity. |
Question 9: I am experiencing significant ion suppression/enhancement. How can I identify and mitigate this matrix effect?
Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification[16].
-
Identification:
-
Post-column Infusion: Infuse a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract. Dips or peaks in the analyte signal indicate regions of ion suppression or enhancement.
-
Post-extraction Addition: Compare the analyte response in a sample where the analyte is spiked into a blank matrix extract with the response of the analyte in a neat solution. A significant difference indicates a matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more effective extraction method (e.g., SPE instead of PPT) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the co-eluting matrix components that are causing the ion suppression/enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
V. Enzymatic Hydrolysis: An Alternative Approach
While direct quantification is preferred, indirect analysis via enzymatic hydrolysis can be a viable option. This section covers the key considerations for this approach.
Question 10: What are the critical parameters to optimize for the enzymatic hydrolysis of Pitavastatin 3-Ether Glucuronide?
The efficiency of the enzymatic hydrolysis is crucial for accurate indirect quantification.
| Parameter | Key Consideration | Recommendation |
| Enzyme Source | Different sources of β-glucuronidase (e.g., E. coli, bovine liver, abalone) have different activities and optimal conditions[8][17][18]. | Screen different enzyme sources to find the one with the highest activity for the ether glucuronide of pitavastatin. |
| pH | The pH of the incubation buffer significantly impacts enzyme activity[8]. | Optimize the pH of the incubation buffer. A pH in the range of 4.0-5.0 is often optimal for β-glucuronidase from many sources. |
| Temperature | Enzyme activity is temperature-dependent. | Optimize the incubation temperature (e.g., 37°C or 55°C). |
| Incubation Time | Sufficient time is needed for complete hydrolysis. | Perform a time-course experiment to determine the minimum incubation time required for complete hydrolysis. |
| Enzyme Concentration | An adequate amount of enzyme is necessary. | Titrate the enzyme concentration to find the optimal amount. |
Question 11: My enzymatic hydrolysis appears to be incomplete. What are the potential causes and solutions?
Incomplete hydrolysis will lead to an underestimation of the metabolite concentration.
-
Suboptimal Incubation Conditions: The pH, temperature, or incubation time may not be optimal.
-
Solution: Re-optimize the hydrolysis conditions as described in the previous question.
-
-
Enzyme Inhibition: Components in the biological matrix can inhibit the enzyme.
-
Solution: Perform the hydrolysis after sample extraction to remove potential inhibitors.
-
-
Insufficient Enzyme: The amount of enzyme may not be sufficient for the amount of substrate.
-
Solution: Increase the enzyme concentration.
-
-
Steric Hindrance: The structure of the aglycone can sometimes hinder the enzyme's access to the glucuronide linkage.
-
Solution: Screen different enzyme sources, as some may have better activity for sterically hindered substrates.
-
VI. Experimental Workflows & Diagrams
To provide a practical guide, the following section outlines a typical experimental workflow for the direct quantification of Pitavastatin 3-Ether Glucuronide and a troubleshooting workflow for poor recovery.
Workflow for Direct Quantification of Pitavastatin 3-Ether Glucuronide
Caption: A typical experimental workflow for the direct quantification of Pitavastatin 3-Ether Glucuronide.
Troubleshooting Workflow for Poor Analyte Recovery
Caption: A logical workflow for troubleshooting poor recovery of Pitavastatin 3-Ether Glucuronide.
VII. References
-
A new validated stability-indicating RP-HPLC method for the estimation of pitavastatin in tablet dosage forms. International Journal of Pharmacy and Analytical Research. [Link]
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. 2003;33(1):27-41. [Link]
-
Srinivas, N. R. Pitavastatin. StatPearls. [Link]
-
Gong L, Thorn CF. Pitavastatin Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Taylor & Francis Online. [Link]
-
Tomlinson ES, Whelpton R, Notarianni LJ. The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase. Biochemical Journal. 1971;125(3):789-795. [Link]
-
Shen-Tu J, Liu Y, Li Z, et al. Determination of Pitavastatin in Human Plasma by LC–MS–MS. Semantic Scholar. [Link]
-
Shen-Tu J, Liu Y, Li Z, et al. Determination of Pitavastatin in Human Plasma by LC–MS–MS. ResearchGate. [Link]
-
Chen Y, Tian Z, Zhou G, et al. LC-MS Determination of Pitavastatin in Human Plasma and Its Application. Chinese Pharmaceutical Journal. [Link]
-
Billets S, Lietman PS, Fenselau C. Mass spectral analysis of glucuronides. Journal of Medicinal Chemistry. 1973;16(1):30-33. [Link]
-
Sujatha K, Seshagiri Rao JVLN, Ravikumar P. A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. International Journal of Pharmacy and Analytical Research. [Link]
-
Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoid Metabolites in Human Urine. Federal Aviation Administration. [Link]
-
Method development and validation of pitavastatin and its impurities by RP- HPLC method. Semantic Scholar. [Link]
-
Liu Q, et al. LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers. ResearchGate. [Link]
-
Yuan L, et al. Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Taylor & Francis Online. [Link]
-
Joubert J, et al. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. PubMed. [Link]
-
Patel SR. Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids. ResearchGate. [Link]
-
Roskar R. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
Patel P, et al. Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. ResearchGate. [Link]
-
Zhang Y, et al. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. [Link]
-
Bergamini M, et al. Ethyl Glucuronide (EtG) Derivatization With N-(3-Dimethylaminopropyl)-N'-Ethylcarbodiimide (EDC). LC-HRAM-Orbitrap-MS Characterization of Derivatives and Application to Blood, Urine, and Hair Analysis. PubMed. [Link]
-
Shen-Tu J, et al. Determination of Pitavastatin in Human Plasma by LC–MS–MS. R Discovery. [Link]
-
Patel P, et al. Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Taibah University for Science. [Link]
-
Nishida M, et al. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Forensic Toxicology. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Eastern Finland. [Link]
-
Yuan L, et al. Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. [Link]
-
Balasubramanian G, et al. Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. PMC. [Link]
-
Pitavastatin. PubChem. [Link]
-
STABILITY: PHYSICAL AND CHEMICAL. University of Arizona. [Link]
-
Understanding the chemical basis of drug stability and degradation. European Pharmaceutical Review. [Link]
-
Vardan M. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. Norlab. [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Kunz I, et al. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. PMC. [Link]
-
Drug Stability and Factors That Affect On The Drug Stability. Scribd. [Link]
-
Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. SciSpace. [Link]
-
Poláková L, et al. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. PubMed. [Link]
-
de Hoffmann E, Stroobant V. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
-
Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof. Google Patents.
-
Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica. [Link]
-
Stephanson N, et al. Direct quantification of ethyl glucuronide in clinical urine samples by liquid chromatography-mass spectrometry. PubMed. [Link]
Sources
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 7. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitavastatin 3-Ether Glucuronide | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uab.edu [uab.edu]
- 15. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. faa.gov [faa.gov]
- 18. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Pitavastatin 3-Ether Glucuronide Analysis
Welcome to the technical support center for the bioanalysis of Pitavastatin 3-Ether Glucuronide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we address specific, practical issues encountered during method development, validation, and sample analysis, moving beyond standard protocols to explain the causality behind experimental choices.
Our objective is to provide a trustworthy, authoritative resource grounded in established scientific principles and regulatory expectations. All recommendations are framed to ensure data integrity and robustness, aligning with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Core Principles & Method Overview
Pitavastatin is primarily metabolized via glucuronidation, not significantly by the cytochrome P450 system. The main metabolic pathway involves UGT1A3 and UGT2B7 enzymes, which form an ester-type glucuronide conjugate.[5][6][7] This conjugate then converts to the major plasma metabolite, pitavastatin lactone.[5][6] Accurate quantification of the Pitavastatin 3-Ether Glucuronide is therefore critical for comprehensive pharmacokinetic (PK) assessments.
The standard analytical approach is LC-MS/MS, prized for its sensitivity and selectivity, allowing for direct measurement of the glucuronide without requiring enzymatic hydrolysis.[8][9]
General Analytical Workflow
The process involves sample preparation to isolate the analyte from the biological matrix, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for Pitavastatin 3-Ether Glucuronide bioanalysis.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the analysis.
Sample Preparation & Stability Issues
Question: My QC sample concentrations are decreasing over time, especially after a freeze-thaw cycle. What is happening?
Answer: This strongly suggests analyte instability. Glucuronide metabolites, particularly ester glucuronides, can be susceptible to hydrolysis.[8][10] This can be enzymatic (from β-glucuronidases in the sample) or chemical (pH or temperature-dependent).
-
Causality: The ether linkage in Pitavastatin 3-Ether Glucuronide is generally more stable than an acyl glucuronide linkage, but instability can still occur. Back-conversion to the parent drug, pitavastatin, is a known issue for some glucuronide metabolites and must be evaluated during method validation.[11][12] For pitavastatin, the primary concern is the conversion of its unstable lactone metabolite back to the parent acid form, a process that can be managed by controlling sample pH.[13]
-
Immediate Action:
-
pH Control: Immediately after collection, buffer plasma samples to a slightly acidic pH (e.g., pH 4.0-5.0) to inhibit enzymatic activity and improve the stability of related compounds.[8][13]
-
Temperature: Keep samples on ice during processing and store them at or below -70°C for long-term stability.
-
-
Validation Requirement: Per regulatory guidelines, you must perform comprehensive stability tests, including bench-top, freeze-thaw, and long-term stability assessments, to prove your handling and storage conditions are adequate.[2][4]
Question: I'm observing significant ion suppression (matrix effects). How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting endogenous components from the biological matrix (like phospholipids) that interfere with the ionization of the target analyte.[14][15]
-
Causality: These interferences compete with the analyte for ionization in the MS source, reducing its signal and compromising accuracy and precision.[15]
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): While PPT is fast, it is less clean. SPE provides a more thorough cleanup, significantly reducing matrix components.[16][17][18] A mixed-mode or polymeric reversed-phase SPE sorbent is often effective for capturing both the parent drug and its more polar glucuronide metabolite.
-
Optimize SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without losing the analyte.[18]
-
-
Chromatographic Refinement:
-
Adjust Gradient: Modify your LC gradient to better separate the analyte from the region where matrix components elute (typically very early in the run).
-
Use a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the run (containing salts and highly polar interferences) to waste instead of the mass spectrometer.
-
-
Internal Standard Selection: Use a stable isotope-labeled (SIL) internal standard (e.g., Pitavastatin-d4 Glucuronide). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively compensating for signal suppression or enhancement.[15]
-
Chromatography Issues
Question: The peak shape for the glucuronide is broad and tailing. What causes this and how do I fix it?
Answer: Poor peak shape for polar, acidic metabolites like glucuronides is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Causality:
-
Silanol Interactions: Residual, un-capped silanols on the silica backbone of a C18 column can interact with the polar glucuronic acid moiety, causing peak tailing.
-
Mobile Phase pH: The pKa of the glucuronic acid carboxyl group is around 3.2.[8] If the mobile phase pH is near this pKa, the analyte will exist in both ionized and non-ionized forms, leading to peak splitting or broadening.
-
-
Solutions:
-
Mobile Phase pH Adjustment: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to ensure the pH is well below the pKa (e.g., pH < 3.0). This suppresses the ionization of the carboxyl group, resulting in a single, more retained, and sharper peak.[16]
-
Column Selection:
-
Use a modern, high-purity silica column with robust end-capping to minimize silanol interactions.
-
Consider a column with a different stationary phase chemistry if tailing persists.
-
-
Check for Extra-Column Volume: Ensure all tubing and connections are optimized to minimize dead volume, which can contribute to peak broadening.
-
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. ClinPGx [clinpgx.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Pitavastatin 3-Ether Glucuronide
Welcome to the technical support guide for the bioanalysis of Pitavastatin 3-Ether Glucuronide. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common and critical challenge in LC-MS/MS: the matrix effect. This guide moves beyond simple procedural lists to explain the underlying science, helping you not only to solve immediate problems but also to build more robust and reliable bioanalytical methods.
Understanding the Challenge: What is a Matrix Effect?
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest.[1][2][3] A matrix effect is the alteration of analyte ionization efficiency due to the presence of these co-eluting components.[2][4] This interference occurs in the MS ion source and can lead to either signal suppression (most common) or enhancement, compromising the accuracy, precision, and sensitivity of your assay.[2][3][5]
Pitavastatin's primary metabolic pathway is glucuronidation, forming metabolites like Pitavastatin 3-Ether Glucuronide.[6][7][8][9] When analyzing these metabolites in complex biological matrices, endogenous compounds such as phospholipids, salts, and proteins can co-extract with the analyte and interfere with the electrospray ionization (ESI) process.[10][11] This guide will provide targeted strategies to diagnose, mitigate, and control these effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis, presented in a question-and-answer format.
Q1: My signal for Pitavastatin 3-Ether Glucuronide is inconsistent and lower than expected across different plasma lots. Could this be a matrix effect?
A1: Yes, this is a classic symptom of ion suppression caused by matrix effects. The variability between different lots of plasma suggests that the concentration or type of interfering endogenous components differs from one source to another.[10]
Diagnostic Workflow:
-
Confirm with a Post-Extraction Addition Experiment: This is the gold-standard method to quantitatively assess matrix effects.[10] The goal is to compare the analyte's signal in a clean solution versus its signal in a blank, extracted matrix.
-
Monitor for Phospholipids: Phospholipids are a primary cause of ion suppression in plasma samples analyzed via ESI.[12][13] Monitor for characteristic phospholipid transitions (e.g., precursor ion scan of m/z 184 in positive mode) to see if they co-elute with your analyte.
Solutions:
-
Optimize Sample Preparation: If you are using a simple protein precipitation (PPT) method, it is likely insufficient for removing phospholipids.[14] Consider more rigorous techniques.
-
Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively isolating the analyte from matrix components.[3]
-
Phospholipid Removal (PLR) Plates/Cartridges: These are specifically designed to remove phospholipids while being nearly as fast as PPT.[12][14][15]
-
-
Improve Chromatographic Separation: Adjust your LC method to move the Pitavastatin 3-Ether Glucuronide peak away from regions of high matrix interference.[3][16][17] A post-column infusion experiment can help visualize these suppression zones.[10]
Q2: I'm using a stable isotope-labeled (SIL) internal standard for Pitavastatin 3-Ether Glucuronide, but my results are still imprecise. Isn't a SIL-IS supposed to correct for matrix effects?
A2: While a SIL-IS is the best tool to compensate for matrix effects, it is not infallible. [18] For a SIL-IS to work perfectly, it must co-elute exactly with the analyte and experience the identical degree of ion suppression or enhancement.[19]
Potential Issues:
-
Chromatographic Separation of Analyte and IS: Deuterium-labeled internal standards can sometimes elute slightly earlier than the unlabeled analyte (the "isotope effect"). If this separation causes them to fall into different regions of ion suppression, the correction will be inaccurate.[17]
-
Extreme Ion Suppression: If the matrix effect is very strong, it can suppress the signal of both the analyte and the IS to a point where the response is no longer linear or reliable. The IS can only compensate; it cannot eliminate the suppression itself.
-
Purity of the SIL-IS: Ensure your SIL-IS is not contaminated with the unlabeled analyte, as this will lead to artificially high measurements.
Solutions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. If there is a noticeable separation, consider using a ¹³C or ¹⁵N-labeled standard, which are less prone to chromatographic shifts.[17]
-
Re-evaluate Sample Cleanup: Even with a SIL-IS, the best practice is to minimize the matrix effect in the first place. A cleaner sample extract (via SPE or PLR) will lead to a more robust and reliable assay.
-
Reduce Matrix Load: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering components to a level where their effect is negligible, provided your assay has sufficient sensitivity.[16][20]
Frequently Asked Questions (FAQs)
Q: How do I quantitatively measure the matrix effect?
A: The Matrix Factor (MF) is calculated using a post-extraction addition experiment. The formula is:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [10]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
According to regulatory guidelines from the FDA and EMA, this should be tested using at least six different lots of the biological matrix.[21] The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[21]
Q: What is the difference between Recovery and Matrix Effect?
A: These are two distinct parameters that are often confused.
-
Recovery measures the efficiency of the extraction process: how much analyte is recovered from the matrix during sample preparation.
-
Matrix Effect measures the influence of co-eluting matrix components on the ionization of the analyte in the MS source.
A method can have high recovery but still suffer from significant matrix effects, and vice-versa. Both must be evaluated during method validation.
Q: Which sample preparation technique is best for minimizing matrix effects for Pitavastatin 3-Ether Glucuronide?
A: There is no single "best" technique, as the choice depends on required sensitivity, throughput, and the complexity of the matrix. However, a general hierarchy exists in terms of cleanup effectiveness.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Dirty extracts, high matrix effects (especially phospholipids).[14] | High-throughput screening where precision demands are lower. |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, can be selective. | More labor-intensive, uses organic solvents. | Intermediate cleanup when PPT is insufficient. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, removes phospholipids.[3] | Requires method development, can be more expensive and time-consuming. | Regulated bioanalysis requiring high accuracy and sensitivity. |
| Phospholipid Removal (PLR) | Fast, specifically targets phospholipids, cleaner than PPT.[14][15] | Less selective for other matrix components compared to SPE. | Rapid analysis where phospholipids are the main interference. |
Diagrams and Workflows
Mechanism of Ion Suppression in ESI
Caption: Co-eluting matrix components interfere with analyte ionization in the ESI droplet.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing and resolving matrix effect issues.
Detailed Experimental Protocol
Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol describes a post-extraction addition experiment to determine the matrix factor for Pitavastatin 3-Ether Glucuronide at low and high QC concentrations.
Objective: To quantify the degree of ion suppression or enhancement from six different lots of human plasma.
Materials:
-
Pitavastatin 3-Ether Glucuronide (Pit-Glu) certified reference standard.
-
Stable Isotope Labeled Internal Standard (SIL-IS) for Pit-Glu.
-
Six different lots of blank human plasma (K₂EDTA).
-
All solvents and reagents for your validated sample preparation and LC-MS/MS method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pit-Glu and SIL-IS into the final reconstitution solvent at two concentrations (Low QC and High QC). Prepare in triplicate.
-
Set B (Post-Spiked Matrix): Process blank plasma from each of the six lots through your entire sample preparation procedure (e.g., PPT, LLE, or SPE). After the final evaporation step, reconstitute the dried extract with the spiking solutions from Set A (Low QC and High QC). This adds the analyte and IS to the extracted matrix components. Prepare in triplicate for each lot.
-
Set C (Pre-Spiked Matrix): Spike Pit-Glu and SIL-IS into blank plasma from each of the six lots before starting the sample preparation procedure. Process these samples as you would an unknown sample. (This set is used to determine overall process efficiency/recovery, not the matrix factor itself, but is typically analyzed alongside).
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples (Sets A and B) using your validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the mean peak area response for the analyte (Pit-Glu) and the IS from the triplicate injections for each set and each lot.
-
Calculate Matrix Factor (MF) for each lot:
-
MF = (Mean Analyte Peak Area in Set B) / (Mean Analyte Peak Area in Set A)
-
-
Calculate IS-Normalized Matrix Factor for each lot:
-
IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)
-
-
Calculate the %CV for the IS-Normalized MF across the six lots.
-
Acceptance Criteria (per FDA/EMA guidance):
-
The %CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[21]
This systematic evaluation provides definitive data on the presence and variability of matrix effects, which is a critical component of a robust bioanalytical method validation as required by regulatory agencies like the FDA and EMA.[22][23][24][25]
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Pitavastatin P
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Assessment of matrix effect in quantit
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. PubMed.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Pitavastatin.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC, NIH.
- Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. NIH.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Guideline Bioanalytical method valid
- Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactoniz
- Bioanalytical Method Valid
- Phospholipid Removal (PLR). Phenomenex.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Mechanistic Investigation of Ionization Suppression in Electrospray Ionization.
- Interference Testing and Mitig
- Ion suppression (mass spectrometry). Wikipedia.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Ion-Suppression & Phospholipid Contamin
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. myadlm.org [myadlm.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. resolvemass.ca [resolvemass.ca]
- 24. ema.europa.eu [ema.europa.eu]
- 25. fda.gov [fda.gov]
Improving the resolution of Pitavastatin glucuronide isomers in chromatography
Welcome to the technical support resource for drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in bioanalysis: Improving the chromatographic resolution of Pitavastatin glucuronide isomers.
Introduction: The Analytical Challenge
Pitavastatin is a synthetic statin primarily metabolized not by the cytochrome P450 system, but through glucuronidation, a phase II metabolic reaction.[1][2][3] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, which conjugate glucuronic acid to the parent drug.[2][3][4] The resulting Pitavastatin glucuronide is a major metabolite that can subsequently convert to an inactive lactone form.[4][5]
The core analytical difficulty arises from the stereochemistry of the molecules. Pitavastatin itself is a chiral molecule, specifically the (3R,5S)-stereoisomer.[2] When it is conjugated with D-glucuronic acid, a pair of diastereomers is formed. These isomers possess very similar physicochemical properties, making their separation by conventional reversed-phase liquid chromatography (RPLC) a significant challenge. Achieving adequate resolution is critical for accurate quantification, pharmacokinetic studies, and meeting regulatory requirements for metabolite safety testing.[6][7][8]
Pitavastatin Metabolic Pathway
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Technical Support Center: Stabilizing Pitavastatin Acyl Glucuronide in Bioanalytical Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with Pitavastatin's unstable acyl glucuronide metabolite. Our focus is to equip you with the knowledge and protocols necessary to ensure the integrity of your samples and the accuracy of your bioanalytical data.
Introduction: The Challenge of Pitavastatin Acyl Glucuronide Stability
Pitavastatin, a potent HMG-CoA reductase inhibitor, is primarily metabolized in the liver via glucuronidation, a common phase II metabolic pathway. This process involves the attachment of glucuronic acid to the drug molecule, forming a more water-soluble conjugate that can be readily excreted. The major metabolic pathway for pitavastatin involves the formation of an ester-type glucuronide at the carboxylic acid moiety, which is a type of acyl glucuronide. This acyl glucuronide is an intermediate that subsequently converts to the more stable pitavastatin lactone, the major metabolite found in human plasma.[1][2][3]
Acyl glucuronides as a class are known for their chemical instability in biological matrices.[4][5] They are susceptible to two primary degradation pathways:
-
Hydrolysis: This can be either chemical or enzymatic, cleaving the glucuronic acid moiety and reverting the metabolite back to the parent drug, pitavastatin. This process is significantly influenced by pH and temperature.[6][7]
-
Acyl Migration: This intramolecular rearrangement involves the transfer of the pitavastatin acyl group from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups (C-2, C-3, or C-4).[6][8] These isomeric forms are not substrates for β-glucuronidase, complicating accurate quantification of the primary metabolite.
Failure to prevent these degradation pathways can lead to an underestimation of the acyl glucuronide concentration and an overestimation of the parent drug, leading to erroneous pharmacokinetic data. This guide will provide you with the necessary strategies to mitigate these risks.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of Pitavastatin Acyl Glucuronide in a question-and-answer format.
Q1: I'm observing significantly lower than expected concentrations of Pitavastatin Acyl Glucuronide in my plasma samples, while the parent pitavastatin levels seem inflated. What could be the cause?
A1: This is a classic sign of ex vivo degradation of the acyl glucuronide metabolite back to the parent drug. The likely culprits are enzymatic hydrolysis by β-glucuronidases present in the plasma and/or chemical hydrolysis due to suboptimal pH and temperature.[4][9]
Immediate Troubleshooting Steps:
-
Review your sample handling procedure: How much time elapsed between blood collection and plasma separation/freezing? For acyl glucuronides, this "bench-top" time is critical. At room temperature, significant degradation can occur within hours.[9]
-
Check your storage temperature: While -20°C is common for many analytes, for unstable metabolites like acyl glucuronides, -80°C is strongly recommended to minimize both chemical and enzymatic activity.[9]
-
Assess the pH of your samples: Acyl glucuronides are most stable in acidic conditions (pH 3-5). Neutral or slightly alkaline pH, typical of biological samples, promotes hydrolysis and acyl migration.[7][8]
Solution: Implement a stringent and rapid sample processing protocol immediately upon collection. This should include acidification of the plasma and ensuring immediate freezing at -80°C.
Q2: I've tried to acidify my plasma samples, but I'm still seeing inconsistent results. What am I doing wrong?
A2: Inconsistent results after acidification can stem from several factors:
-
Delayed Acidification: The key is to acidify the plasma immediately after centrifugation of the whole blood. Any delay allows for enzymatic degradation to begin.
-
Incorrect pH: The target pH for stabilizing acyl glucuronides is typically between 3 and 5. It's crucial to verify the pH of a representative sample after adding the acid to ensure you've reached the target range. A study on pitavastatin and its lactone metabolite found that adding a pH 4.2 buffer to freshly collected plasma prevented interconversion.[10]
-
Inappropriate Acid Choice: The choice of acid can impact the stability of the analyte and the performance of your analytical method (e.g., LC-MS/MS). Perchloric acid and metaphosphoric acid have been used, with some studies showing better recovery with metaphosphoric acid for certain acyl glucuronides.[9] Formic acid is also a common choice, especially when preparing samples for LC-MS analysis.[11]
Solution: Develop a standardized acidification protocol. We recommend preparing a stock solution of a suitable acid (e.g., 10% formic acid in water) and adding a small, precise volume to your plasma samples immediately after separation. Validate your method by testing the stability of spiked quality control (QC) samples at the target pH over time.
Q3: I'm considering using a β-glucuronidase inhibitor. How do I choose one and what concentration should I use?
A3: Using a β-glucuronidase inhibitor is an excellent strategy to prevent enzymatic hydrolysis. A commonly used and effective inhibitor is D-saccharic acid 1,4-lactone .[12][13]
-
Mechanism: It acts as a potent inhibitor of β-glucuronidase, with a reported IC50 of 45 µM for the human enzyme.[13]
-
Concentration: While the optimal concentration may need to be determined empirically for your specific assay, a starting point would be to achieve a final concentration in the plasma sample that is significantly above the IC50. Based on its solubility and potency, a final concentration in the range of 50-100 µM is a reasonable starting point for validation.
-
Compatibility: D-saccharic acid 1,4-lactone is generally compatible with LC-MS/MS analysis. However, as with any additive, it's essential to test for any potential matrix effects or interference with your analyte of interest during method validation.
Solution: Incorporate D-saccharic acid 1,4-lactone into your sample collection tubes. You can prepare a stock solution and add it to the tubes before blood collection (ensure the anticoagulant is compatible). Alternatively, add it to the plasma immediately after separation, in conjunction with acidification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of β-glucuronidase-mediated degradation?
A1: β-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from various compounds, including drug metabolites.[14] In the context of Pitavastatin Acyl Glucuronide, the enzyme cleaves the ester bond between pitavastatin and glucuronic acid, releasing the parent drug and glucuronic acid. This enzymatic activity is present in various tissues and can also be found in plasma, leading to ex vivo degradation of the metabolite in collected samples.[15]
Q2: What is the optimal workflow for collecting and processing blood samples to ensure the stability of Pitavastatin Acyl Glucuronide?
A2: The following step-by-step protocol is recommended as a best practice:
Experimental Protocol: Stabilized Plasma Sample Collection and Processing
-
Pre-prepare Collection Tubes: For each sample, pre-aliquot a solution of β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) and an acid into the blood collection tubes containing an appropriate anticoagulant (e.g., EDTA). The final concentration of the inhibitor should be in the range of 50-100 µM and the acid should be sufficient to bring the final plasma pH to between 3 and 5.
-
Blood Collection: Collect the blood sample directly into the prepared tube. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizers.
-
Immediate Cooling: Place the blood sample on wet ice or in a refrigerated centrifuge immediately after collection. Minimize time at room temperature.
-
Centrifugation: Centrifuge the blood sample within 30 minutes of collection at a suitable speed to separate the plasma (e.g., 1500 x g for 10 minutes at 4°C).
-
Plasma Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to pre-labeled cryovials.
-
Storage: Store the plasma aliquots at -80°C until analysis.
Q3: How does pH affect the stability of Pitavastatin Acyl Glucuronide?
A3: The stability of acyl glucuronides is highly pH-dependent. At neutral or alkaline pH (characteristic of blood and plasma), both chemical hydrolysis and acyl migration are accelerated.[6][8] Acidic conditions (pH 3-5) significantly slow down these degradation pathways. The acidic environment protonates the carboxylate group of the glucuronic acid moiety, reducing its nucleophilicity and thus inhibiting the intramolecular acyl migration. It also reduces the rate of hydroxide-catalyzed hydrolysis.
Q4: What are the key considerations for validating a bioanalytical method for an unstable metabolite like Pitavastatin Acyl Glucuronide?
A4: Method validation for unstable metabolites requires special attention to stability assessments, as outlined in regulatory guidelines.[11][16]
-
Whole Blood Stability: Evaluate the stability of the analyte in whole blood at room temperature and on ice for the maximum anticipated duration between sample collection and centrifugation.
-
Bench-Top Stability: Assess the stability of the analyte in the processed matrix (e.g., acidified plasma) at room temperature for the expected duration of sample preparation.
-
Freeze-Thaw Stability: Evaluate the impact of repeated freeze-thaw cycles on the analyte concentration.
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (-80°C) for a period that covers the expected duration of the study.
-
Stock Solution and Post-Preparative Stability: Confirm the stability of your analytical standards and the processed samples in the autosampler.
It is crucial to perform these stability tests using QC samples that have been prepared in the stabilized matrix (e.g., plasma containing the inhibitor and acid).
Data and Diagrams
Table 1: Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Rapid Processing & Low Temperature | Reduces the rate of both enzymatic and chemical reactions. | Process samples within 30 minutes of collection. Use wet ice or refrigerated centrifuges. |
| Low-Temperature Storage | Minimizes molecular motion, thereby slowing degradation kinetics. | -80°C is highly recommended over -20°C for long-term storage.[9] |
| Sample Acidification | Inhibits β-glucuronidase activity and slows chemical hydrolysis and acyl migration. | Target pH of 3-5. Validate the chosen acid and concentration for your specific assay.[10] |
| β-glucuronidase Inhibitors | Directly blocks the active site of the enzyme, preventing hydrolysis. | D-saccharic acid 1,4-lactone is a common and effective choice.[13] |
Diagrams
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Urine Drug Screening with MS β-glucuronidase: Quick Start Guide and Demo Video [sigmaaldrich.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 10. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. e-b-f.eu [e-b-f.eu]
Validation & Comparative
A Comparative Guide to Pitavastatin 3-Ether Glucuronide and Other Pitavastatin Metabolites for the Research Professional
This guide provides an in-depth, objective comparison of Pitavastatin 3-Ether Glucuronide and other prominent metabolites of Pitavastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents supporting experimental data, and offers detailed protocols to facilitate a comprehensive understanding of these compounds. We will explore their biochemical origins, analytical characterization, and pharmacological relevance, with a particular focus on distinguishing between true metabolites and process-related impurities.
Introduction to Pitavastatin Metabolism: A Predominance of Glucuronidation
Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a synthetic statin used for the management of hypercholesterolemia[1][2]. Unlike many other statins, Pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions[3][4][5]. The primary metabolic pathway for Pitavastatin is glucuronidation, a phase II metabolic reaction, followed by the formation of a lactone metabolite[1][3][6].
The main metabolite found in human plasma is Pitavastatin lactone, which is considered pharmacologically inactive[5][6][7][8]. This lactonization process is initiated by the glucuronidation of the carboxylic acid group of Pitavastatin, primarily mediated by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A3 and UGT2B7[1][6][7][9].
Pitavastatin 3-Ether Glucuronide: Metabolite or Impurity?
While Pitavastatin lactone is the well-established major metabolite, another glucuronidated form, Pitavastatin 3-Ether Glucuronide (CAS 224320-11-0), has been identified[10]. However, it is crucial to categorize this compound correctly. Current evidence indicates that Pitavastatin 3-Ether Glucuronide is not a significant in vivo metabolite but rather a process-related and degradation impurity that can arise during the synthesis and storage of the active pharmaceutical ingredient (API)[][12]. One source describes it as a synthetic, water-soluble glycosylate prodrug of pitavastatin[10].
This distinction is fundamental for drug development and quality control, as the regulatory handling and toxicological assessment of an impurity differ significantly from that of a metabolite.
Comparative Physicochemical and Biochemical Properties
| Property | Pitavastatin 3-Ether Glucuronide | Pitavastatin Lactone | Other Metabolites (e.g., oxidative) |
| CAS Number | 224320-11-0[10] | 141750-63-2 | Varies |
| Origin | Process-related impurity, degradation product[][12] | Major in vivo metabolite[6][7] | Minor in vivo metabolites |
| Formation Pathway | Enzymatic or chemical glucuronidation at the 3-hydroxyl position; potential transglucuronidation under forced degradation[9] | Glucuronidation of the carboxylic acid by UGT1A3 and UGT2B7, followed by intramolecular cyclization (lactonization)[1][6][7][9] | Minor oxidation by CYP2C9 and CYP2C8[3] |
| Pharmacological Activity | Not established; presumed to be inactive or have significantly lower activity than the parent drug. May contribute to the overall impurity profile and require toxicological assessment. | Considered pharmacologically inactive[5][6][7][8]. | Generally considered to have minimal contribution to the overall pharmacological effect. |
Metabolic Pathways and Enzymology
The metabolic fate of Pitavastatin is predominantly governed by UGT enzymes. The formation of the major metabolite, Pitavastatin lactone, is a two-step process that begins with the formation of an acyl glucuronide.
Sources
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biosynth.com [biosynth.com]
- 12. Blog Details [chemicea.com]
A Comparative Analysis of Pitavastatin Glucuronide Isomers: A Guide for Researchers
For researchers and professionals in drug development, a comprehensive understanding of a drug's metabolic fate is paramount. Pitavastatin, a potent HMG-CoA reductase inhibitor, primarily undergoes metabolism via glucuronidation. This process, however, is not monolithic and can result in the formation of distinct glucuronide isomers with potentially different physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of Pitavastatin glucuronide isomers, offering insights into their formation, potential characteristics, and the analytical strategies required for their differentiation.
The Metabolic Journey of Pitavastatin: Formation of Glucuronide Isomers
Pitavastatin is primarily metabolized in the liver by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B7 being the key players.[1][2] This process involves the conjugation of glucuronic acid to the Pitavastatin molecule, leading to the formation of more water-soluble metabolites that can be readily excreted. The structure of Pitavastatin presents two primary sites for glucuronidation: the carboxyl group of the heptenoic acid side chain and the secondary hydroxyl groups on the same side chain. This leads to the formation of at least two major types of positional isomers:
-
Pitavastatin Acyl Glucuronide (1-O-β-glucuronide): Formed by the conjugation of glucuronic acid to the carboxylic acid moiety of Pitavastatin, creating an ester linkage. This isomer is often referred to as an "ester-type pitavastatin glucuronide conjugate."
-
Pitavastatin Ether Glucuronide (e.g., 3-O-glucuronide): Formed by the attachment of glucuronic acid to one of the hydroxyl groups on the heptenoic acid side chain, resulting in an ether linkage. The existence of a commercially available "Pitavastatin 3-O-glucuronide" standard confirms this metabolic pathway.
Furthermore, due to the chiral centers present in both the Pitavastatin molecule and the glucuronic acid moiety, these positional isomers will exist as diastereomers .
The formation of Pitavastatin lactone, the major metabolite found in human plasma, is a subsequent step following the formation of the acyl glucuronide. The acyl glucuronide is an unstable intermediate that can undergo intramolecular rearrangement and cyclization to form the more stable lactone.[1][3]
Sources
- 1. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Pitavastatin 3-Ether Glucuronide Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge in Pitavastatin Metabolism
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, widely prescribed for managing hypercholesterolemia.[1][2][3] Its metabolic pathway is of critical interest in pharmacokinetic (PK) and drug-drug interaction studies. Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 system.[1][4] The principal route of metabolism is glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A3 and UGT2B7, to form an ester-type glucuronide conjugate.[4][5][6] This conjugate can then be converted into Pitavastatin Lactone, the major metabolite found in human plasma.[1][4][7] The direct glucuronidation at the hydroxyl group can also lead to metabolites like Pitavastatin 3-Ether Glucuronide.
This guide provides a framework for evaluating and comparing the cross-reactivity profiles of different monoclonal antibodies intended for a Pitavastatin 3-Ether Glucuronide immunoassay. We will explore the causality behind experimental design, present comparative data, and discuss the implications for bioanalytical method validation in line with regulatory expectations.[12][13]
The Principle of Competitive ELISA for Small Molecule Quantification
To understand cross-reactivity, one must first grasp the mechanics of the chosen assay format. For small molecules like Pitavastatin 3-Ether Glucuronide, a competitive ELISA is the most suitable design.[14][15] In this format, the target analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.
The core principle is an inverse relationship between the concentration of the target analyte in the sample and the final signal generated. A high concentration of the analyte in the sample will saturate the antibody, leaving very few binding sites for the enzyme-labeled analyte, resulting in a low signal. Conversely, a low concentration of the analyte will allow more enzyme-labeled analyte to bind, producing a high signal.[16] Any compound that can also bind to the antibody will act as a competitor, reducing the signal and creating a false-positive result.
Designing a Robust Cross-Reactivity Validation Study
A trustworthy cross-reactivity assessment is a self-validating system. The experimental design must be logical, rigorous, and grounded in the known metabolic profile of the parent drug.
Selection of Potential Cross-Reactants
The first step is to identify all relevant molecules that could potentially interfere with the assay.[17] For a Pitavastatin 3-Ether Glucuronide immunoassay, this list must include:
-
Pitavastatin: The parent drug, which shares the core quinoline structure.
-
Pitavastatin Lactone: The major circulating metabolite, differing in the lactonized side chain.[7]
-
Structurally Related Drugs: Other statins (e.g., Atorvastatin, Rosuvastatin) to assess for class-wide cross-reactivity.
-
Glucuronic Acid: To ensure the antibody is not simply recognizing the glucuronide moiety.
Experimental Workflow
The following workflow provides a systematic approach to quantifying cross-reactivity. It is designed to isolate the effect of each potential interfering compound.
Caption: Workflow for assessing antibody cross-reactivity.
The term IC50 in this context refers to the concentration of an analyte (or cross-reactant) that causes a 50% reduction in the maximum signal in a competitive immunoassay.
Comparative Analysis of Monoclonal Antibodies
To illustrate the importance of this validation, we present hypothetical but realistic data from a comparative study of three distinct monoclonal antibodies (MAbs) developed for Pitavastatin 3-Ether Glucuronide.
| Compound Tested | Concentration Tested (ng/mL) | MAb-A (% Cross-Reactivity) | MAb-B (% Cross-Reactivity) | MAb-C (% Cross-Reactivity) |
| Pitavastatin 3-Ether Glucuronide | (IC50 ≈ 5 ng/mL) | 100% | 100% | 100% |
| Pitavastatin (Parent Drug) | 10,000 | < 0.1% | 45.2% | 1.5% |
| Pitavastatin Lactone | 10,000 | < 0.1% | 2.1% | 89.7% |
| Atorvastatin | 10,000 | < 0.01% | < 0.01% | < 0.01% |
| Rosuvastatin | 10,000 | < 0.01% | < 0.01% | < 0.01% |
| D-Glucuronic Acid | 50,000 | Not Detected | Not Detected | Not Detected |
Interpretation of Comparative Data
-
MAb-A (The Ideal Candidate): This antibody demonstrates exceptional specificity. With cross-reactivity well below 0.1% for both the parent drug and the major lactone metabolite, it can accurately quantify Pitavastatin 3-Ether Glucuronide even in the presence of high concentrations of these related compounds. This level of specificity is crucial for generating reliable data in clinical PK studies.
-
MAb-B (Parent Drug Interference): This antibody is highly problematic. Its significant cross-reactivity (45.2%) with the parent pitavastatin makes it unsuitable for use in samples where the parent drug is present. Any measurement would be a composite of the metabolite and the parent drug, leading to a gross overestimation of the metabolite's concentration.
-
MAb-C (Metabolite Interference): This antibody shows a critical flaw in its high cross-reactivity with Pitavastatin Lactone. Since the lactone is the major circulating metabolite, using MAb-C would result in highly inaccurate and inflated measurements of the 3-Ether Glucuronide, confounding any attempt to delineate the two metabolic pathways.
The following diagram illustrates the difference in binding profiles between a specific and a cross-reactive antibody.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Regulatory Implications and Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[12][13][18] Specificity is a cornerstone of this validation process.[18] An immunoassay with significant cross-reactivity, like those using MAb-B or MAb-C, would fail to meet regulatory standards for selectivity. The guidance documents mandate that the method should be able to unequivocally differentiate the analyte of interest from metabolites, related molecules, and other matrix components.[12][13]
Therefore, the data generated during this cross-reactivity comparison is not merely for antibody selection; it is a critical component of the validation package required for regulatory submission.
Conclusion
The selection of a primary antibody for an immunoassay is the single most critical determinant of its analytical specificity and, consequently, its utility in a drug development program. As demonstrated, different monoclonal antibodies raised against the same target—Pitavastatin 3-Ether Glucuronide—can exhibit vastly different performance profiles. A cursory evaluation is insufficient; a rigorous, systematic investigation of cross-reactivity against all structurally related and co-administered compounds is mandatory. By investing in this comprehensive validation upfront, researchers can ensure the generation of accurate, reliable, and defensible bioanalytical data, thereby upholding the scientific integrity of their pharmacokinetic and metabolic studies.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol describes the step-by-step methodology for determining the percent cross-reactivity of a test compound in an immunoassay for Pitavastatin 3-Ether Glucuronide.
1. Materials and Reagents:
-
High-bind 96-well microtiter plates
-
Monoclonal Antibody (MAb-A, MAb-B, or MAb-C)
-
Pitavastatin 3-Ether Glucuronide-HRP conjugate (or other enzyme conjugate)
-
Reference Standards: Pitavastatin 3-Ether Glucuronide, Pitavastatin, Pitavastatin Lactone
-
Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
2. Plate Coating:
-
Dilute the capture monoclonal antibody to an optimized concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Pat the plate dry on absorbent paper.
3. Standard Curve Preparation:
-
Prepare a stock solution of Pitavastatin 3-Ether Glucuronide reference standard in a suitable solvent and dilute it in Assay Buffer to create the highest standard (e.g., 100 ng/mL).
-
Perform serial dilutions (e.g., 1:3) in Assay Buffer to generate a 7-point standard curve, plus a zero-analyte blank.
4. Cross-Reactant Sample Preparation:
-
Prepare high-concentration stock solutions (e.g., 1 mg/mL) of each potential cross-reactant (Pitavastatin, Pitavastatin Lactone, etc.).
-
Create a series of dilutions for each cross-reactant in Assay Buffer to cover a wide concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
5. Competitive Reaction:
-
To the appropriate wells, add 50 µL of either the standard curve dilutions or the cross-reactant dilutions.
-
Add 50 µL of the diluted Pitavastatin 3-Ether Glucuronide-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
Wash the plate 5 times with 300 µL of Wash Buffer per well.
6. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
7. Data Analysis:
-
Plot the standard curve using a four-parameter logistic (4-PL) fit (Absorbance vs. log[Concentration]).
-
Determine the IC50 for the target analyte (Pitavastatin 3-Ether Glucuronide).
-
For each cross-reactant, plot its titration curve and determine the concentration that gives 50% inhibition (IC50_XR).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50_Analyte / IC50_XR) x 100
References
-
PubChem. (n.d.). Pitavastatin. National Center for Biotechnology Information. Retrieved from [Link]
-
Drugs.com. (2025). Pitavastatin: Package Insert / Prescribing Information. Retrieved from [Link]
-
Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Jialal, I., & Singh, G. (n.d.). Pitavastatin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
PharmGKB. (n.d.). Pitavastatin Pathway, Pharmacokinetics. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. Retrieved from [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on Bioanalytical method validation. Retrieved from [Link]
-
Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Lambda Therapeutic Research. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Clarke, W. (2016). Immunoassays. Analytical Toxicology. Retrieved from [Link]
-
McMillin, G. A., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. Retrieved from [Link]
-
Symmetric. (n.d.). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Retrieved from [Link]
-
Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Gorovits, B., et al. (2013). A summary comparing US FDA versus European Medicines Agency guidance on immunogenicity testing for therapeutic protein products. Bioanalysis. Retrieved from [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
Abcam. (2012). ELISA principles and troubleshooting. YouTube. Retrieved from [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. Retrieved from [Link]
-
RayBiotech. (n.d.). Sandwich ELISA Principles, Formats, and Optimization. Retrieved from [Link]
-
PraxiLabs. (n.d.). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Australian public assessment report for Pitavastatin. Retrieved from [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved from [Link]
-
Fujino, H., et al. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from [Link]
-
Al-Qahtani, A., et al. (2020). Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceutics. Retrieved from [Link]
-
Sharma, S., et al. (2024). Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. Retrieved from [Link]
-
Betteridge, D. J. (2010). Pitavastatin: results from phase III & IV. Atherosclerosis Supplements. Retrieved from [Link]
Sources
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. drugs.com [drugs.com]
- 5. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tga.gov.au [tga.gov.au]
- 8. youtube.com [youtube.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. praxilabs.com [praxilabs.com]
- 17. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
A Senior Scientist's Guide to Inter-Laboratory Validation of Pitavastatin 3-Ether Glucuronide Bioanalytical Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) and drug metabolism studies, the integrity of bioanalytical data is paramount. When clinical trials or research collaborations span multiple sites, ensuring that data generated in different laboratories are comparable and reliable is not just a regulatory hurdle, but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Pitavastatin 3-Ether Glucuronide, a key metabolite of the lipid-lowering agent Pitavastatin.
Pitavastatin is primarily metabolized via glucuronidation by UGT1A3 and UGT2B7 enzymes, leading to the formation of a major metabolite, pitavastatin lactone, through an ester-type glucuronide conjugate.[1][2] The accurate measurement of this glucuronide is critical for a complete understanding of the drug's disposition. However, glucuronide metabolites, particularly ester (acyl) glucuronides, are notoriously unstable, prone to hydrolysis back to the parent drug and intramolecular migration, which presents significant bioanalytical challenges.[3][4]
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering you to design, execute, and interpret inter-laboratory validation studies with confidence. We will compare two workhorse platforms in modern bioanalysis: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) , grounding the discussion in the principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[5][6][7][8]
The Imperative of Cross-Validation
An inter-laboratory validation, or cross-validation, is formally required when bioanalytical data from different laboratories or different methods are to be combined or compared in a regulatory submission.[9][10] Its purpose is to assess and mitigate systemic bias between the assays. A successful cross-validation ensures that a reported concentration of 50 ng/mL from Laboratory A is statistically indistinguishable from a 50 ng/mL result from Laboratory B. This is the bedrock of data pooling for integrated PK/PD analysis and ensuring global consistency in multi-site clinical trials.
Caption: High-level workflow for conducting an inter-laboratory cross-validation study.
Comparative Analysis of Key Methodologies
The choice of analytical platform is a critical decision driven by the required sensitivity, selectivity, and the inherent properties of the analyte. For Pitavastatin 3-Ether Glucuronide, both UPLC-MS/MS and HPLC-UV can be validated, but their performance characteristics differ significantly.
Method 1: UPLC-MS/MS (The Gold Standard)
This technique offers the highest sensitivity and selectivity, making it the preferred method for quantifying low-level metabolites in complex biological matrices like plasma.[11] The UPLC front-end provides rapid analysis times and sharp, narrow peaks, which enhances the signal-to-noise ratio for the mass spectrometer.[12]
Method 2: HPLC-UV (The Robust Workhorse)
While less sensitive than MS/MS, HPLC-UV is a robust and cost-effective alternative, suitable for later-stage studies or when higher analyte concentrations are expected (e.g., in urine). Its primary limitation is the potential for interference from co-eluting matrix components that absorb at the same wavelength as the analyte.
Performance Data Comparison
The following table summarizes hypothetical, yet realistic, validation data from three distinct laboratories for the two methods. These data are designed to reflect typical performance and variability, with all results falling within the acceptance criteria stipulated by ICH M10: Accuracy within ±15% of nominal (±20% at LLOQ) and Precision (%CV) not exceeding 15% (20% at LLOQ) .[6][7]
| Validation Parameter | Method | Laboratory A | Laboratory B | Laboratory C | ICH M10 Acceptance Criteria |
| Linearity (r²) | UPLC-MS/MS | 0.9985 | 0.9991 | 0.9988 | ≥ 0.99 |
| HPLC-UV | 0.9979 | 0.9982 | 0.9975 | ≥ 0.99 | |
| LLOQ (ng/mL) | UPLC-MS/MS | 0.1 | 0.1 | 0.15 | Defined & Validated |
| HPLC-UV | 5.0 | 5.0 | 7.5 | Defined & Validated | |
| Intra-day Accuracy (%) | UPLC-MS/MS | 95.8 - 104.2 | 97.1 - 103.5 | 96.5 - 105.1 | 85 - 115% |
| HPLC-UV | 94.5 - 106.0 | 93.8 - 107.2 | 92.9 - 108.4 | 85 - 115% | |
| Intra-day Precision (%CV) | UPLC-MS/MS | ≤ 6.8 | ≤ 5.9 | ≤ 7.5 | ≤ 15% |
| HPLC-UV | ≤ 8.2 | ≤ 9.1 | ≤ 10.3 | ≤ 15% | |
| Inter-day Accuracy (%) | UPLC-MS/MS | 96.2 - 103.1 | 98.0 - 102.7 | 97.1 - 104.8 | 85 - 115% |
| HPLC-UV | 95.1 - 107.8 | 94.2 - 108.9 | 93.5 - 109.5 | 85 - 115% | |
| Inter-day Precision (%CV) | UPLC-MS/MS | ≤ 8.1 | ≤ 7.3 | ≤ 8.8 | ≤ 15% |
| HPLC-UV | ≤ 10.5 | ≤ 11.2 | ≤ 12.5 | ≤ 15% | |
| Matrix Effect (%CV) | UPLC-MS/MS | 9.5 | 11.2 | 10.8 | ≤ 15% |
| HPLC-UV | N/A | N/A | N/A | Not typically evaluated |
Expert Insight: The superior performance of UPLC-MS/MS is evident in its lower Limit of Quantification (LLOQ) and consistently lower %CV values for precision. The matrix effect evaluation is critical for MS-based methods to ensure that endogenous components of the biological matrix are not suppressing or enhancing the ionization of the analyte, which could lead to inaccurate results.[3]
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its detail and the rationale for each step. Below are comprehensive, step-by-step methodologies for the analysis of Pitavastatin 3-Ether Glucuronide.
Critical Consideration: Analyte Stability
Pitavastatin glucuronide is an ester glucuronide, which can be unstable in plasma and easily convert back to the parent drug, pitavastatin.[13] To ensure accurate quantification, immediate stabilization of plasma samples upon collection is crucial. This is achieved by adjusting the pH to a slightly acidic condition (e.g., pH 4.0-5.0) to inhibit enzymatic and chemical hydrolysis.[13]
Protocol 1: UPLC-MS/MS Method
This protocol is optimized for high sensitivity and specificity.
Caption: Workflow for UPLC-MS/MS sample preparation using protein precipitation.
-
Sample Preparation (Protein Precipitation):
-
Thaw stabilized human plasma samples and quality controls (QCs) on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., ¹³C₆-Pitavastatin Glucuronide) and vortex briefly. The use of a stable isotope-labeled internal standard is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[11]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid) for injection.
-
-
Chromatographic Conditions:
-
Instrument: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Sciex Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Pitavastatin Glucuronide: Q1 598.2 -> Q3 422.2 (Quantifier), Q1 598.2 -> Q3 290.1 (Qualifier).
-
IS (¹³C₆-Pitavastatin Glucuronide): Q1 604.2 -> Q3 428.2.
-
-
Rationale: The transition to m/z 422.2 represents the loss of the glucuronic acid moiety (176 Da). A qualifier ion is monitored to ensure specificity. In-source fragmentation risk must be assessed during development to ensure the parent drug (Pitavastatin, m/z 422.2) does not have a signal at the retention time of the glucuronide metabolite.[3][4]
-
Protocol 2: HPLC-UV Method
This protocol is designed for robustness and is suitable for higher concentration samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw stabilized human plasma samples and QCs on ice.
-
Aliquot 500 µL of plasma into a glass tube.
-
Add 25 µL of IS working solution (e.g., a structurally similar compound like Rosuvastatin).
-
Pre-condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL methanol followed by 1 mL water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol. This removes neutral and basic interferences.
-
Elute the analyte and IS with 1 mL of 2% formic acid in methanol. The acidic modifier protonates the carboxylic acids on the analyte, disrupting the ionic interaction with the sorbent.
-
Evaporate the eluate to dryness and reconstitute in 150 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 45% Acetonitrile and 55% 20mM Potassium Phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Expert Insight: SPE is used for the HPLC-UV method to provide a cleaner extract than protein precipitation. This is critical for reducing baseline noise and minimizing interference from endogenous matrix components, thereby improving the accuracy and sensitivity of UV detection.[14]
Conclusion: Ensuring Global Data Integrity
The inter-laboratory validation of bioanalytical methods for challenging metabolites like Pitavastatin 3-Ether Glucuronide is a rigorous but essential process. While UPLC-MS/MS stands out for its superior sensitivity and specificity, a well-validated HPLC-UV method can be a viable alternative depending on the study's requirements.
References
-
ClinPGx. (n.d.). Pitavastatin Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624. Retrieved from [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Retrieved from [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Kojima, J. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica, 33(1), 27-41. Retrieved from [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Taylor & Francis Online. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed, 32441529. Retrieved from [Link]
-
ResearchGate. (2003). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Semantic Scholar. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
-
Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). Retrieved from [Link]
-
Sirtori, C. R. (2014). Pitavastatin. StatPearls. Retrieved from [Link]
-
Lee, H., Lee, S., Choi, H., Kim, E., & Chung, H. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(2), 181-190. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). LIVALO (pitavastatin) tablets Label. Retrieved from [Link]
-
Bohrium. (n.d.). Simple LC–MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine.... Retrieved from [Link]
-
Lee, H., Lee, S., Choi, H., Kim, E., & Chung, H. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Institutes of Health. Retrieved from [Link]
-
Qi, X., Ding, L., Wen, A., Zhou, N., Du, X., & Shakya, S. (2013). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 72, 8-15. Retrieved from [Link]
-
Trontelj, J., Roškar, R., & Grabnar, I. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. Retrieved from [Link]
-
Therapeutic Goods Administration. (2013). Australian public assessment report for Pitavastatin. Retrieved from [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
-
Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
Phenomenex. (2017). Optimizing Sample Preparation Methods for Comprehensive Drug Research Panels from Urine. Retrieved from [Link]
-
AG-lab. (n.d.). Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
-
van der Kloet, F. M., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics. Retrieved from [Link]
-
Nassar, A. F., et al. (2018). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Drug Discovery Today. Retrieved from [Link]
-
Zhou, B., Xiao, J. F., & Tuli, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pitavastatin Metabolism Across Preclinical Species and Humans
This guide provides a detailed comparison of pitavastatin metabolism across various species, offering insights for researchers, scientists, and drug development professionals. Understanding species-specific metabolic pathways is critical for the accurate interpretation of preclinical data and the successful translation of drug candidates to clinical settings.
Introduction: The Significance of Pitavastatin and Metabolic Profiling
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Unlike many other statins, pitavastatin undergoes limited metabolism by the cytochrome P450 (CYP) system, which reduces its potential for drug-drug interactions.[2][3] The primary metabolic pathway for pitavastatin in humans involves glucuronidation, followed by the formation of an inactive lactone metabolite.[4][5] However, the extent and nature of these metabolic pathways can vary significantly among the animal species used in preclinical safety and efficacy studies. This guide dissects these differences to provide a clear framework for cross-species comparison.
Primary Metabolic Pathways of Pitavastatin
The metabolism of pitavastatin is characterized by two main transformations: glucuronidation and lactonization. Minor contributions from oxidative metabolism have also been noted, particularly in non-human species.
-
Glucuronidation: This is the principal route of metabolism, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4] In humans, UGT1A3 and UGT2B7 are the primary isoforms responsible for conjugating a glucuronic acid moiety to the parent pitavastatin molecule.[1][6] This process increases the water solubility of the compound, facilitating its excretion.
-
Lactonization: Following glucuronidation, the pitavastatin glucuronide can undergo an intramolecular rearrangement (an elimination reaction) to form pitavastatin lactone, the major, but inactive, metabolite found in human plasma.[4][7] This lactone can be reversibly converted back to the active pitavastatin acid form.[8][9]
-
Oxidative Metabolism (CYP-mediated): Pitavastatin is only marginally metabolized by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser extent, CYP2C8 in humans.[1][4] This minimal reliance on the CYP system is a key clinical advantage, lowering the risk of interactions with other drugs that are substrates or inhibitors of these enzymes.[3][8]
Caption: Primary metabolic pathways of pitavastatin.
Cross-Species Comparison of Pitavastatin Metabolism
Significant qualitative and quantitative differences exist in how pitavastatin is metabolized across common preclinical species compared to humans. These differences are primarily driven by variations in the expression and activity of UGT and CYP enzymes.
Human Metabolism
In humans, the metabolic profile is dominated by the formation of pitavastatin lactone via glucuronidation.[4] The parent drug and its lactone are the major circulating components. The minimal involvement of CYP enzymes means that co-administration of CYP inhibitors has little effect on pitavastatin plasma concentrations.[3] Most of an administered dose is excreted in the feces (around 79%), with a smaller portion in the urine (about 15%).[1]
Monkey (Cynomolgus) Metabolism
Monkeys exhibit a markedly different metabolic profile from humans.[10] While lactonization via UGTs is a common pathway, monkeys show much more extensive oxidative metabolism of both pitavastatin and its lactone.[5][10][11] The metabolic clearance in monkey hepatic microsomes is significantly greater than in human microsomes.[10][11] A monkey-specific enzyme, CYP2C76, has been identified as playing a major role in the metabolism of the lactone form, contributing to the species difference.[12] This extensive metabolism leads to lower bioavailability in monkeys (around 18%) compared to other species.[13]
Rat Metabolism
Rats, like monkeys, also display more extensive metabolism compared to humans. While lactone formation occurs, oxidative metabolism is more prominent. Studies using rat liver microsomes have shown the formation of various hydroxylated and dealkylated metabolites not seen in significant amounts in humans. The organic anion transporting polypeptide OATP1B2, the rat homolog of human OATP1B1/3, is important for the hepatic uptake of pitavastatin, and its absence significantly increases plasma exposure.[14]
Dog Metabolism
Dogs show a metabolic profile that is generally more similar to humans than that of monkeys or rats, with glucuronidation and lactone formation being the major pathways. However, the relative abundance of metabolites can differ. Bioavailability in dogs is high, reported to be over 80%, suggesting less extensive first-pass metabolism compared to monkeys.[13]
Data Summary: Relative Metabolite Formation
| Species | Primary Pathway | Key Enzymes | Major Circulating Components | Extent of Oxidative Metabolism |
| Human | Glucuronidation / Lactonization[4] | UGT1A3, UGT2B7, CYP2C9 (minor)[1] | Pitavastatin, Pitavastatin Lactone | Minimal[3][4] |
| Monkey | Oxidative Metabolism, Lactonization[10] | CYP2C76, UGTs[12] | Multiple oxidative metabolites, Lactone | Extensive[5][10] |
| Rat | Oxidative Metabolism, Lactonization | CYPs, UGTs | Parent drug, various metabolites | Moderate to Extensive |
| Dog | Glucuronidation / Lactonization | UGTs, CYPs | Pitavastatin, Pitavastatin Lactone | Low to Moderate |
Experimental Methodologies for Assessing Metabolism
To elucidate these species-specific metabolic profiles, a combination of in vitro and in vivo experiments is essential. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying the primary metabolic pathways and the enzymes involved. It provides a direct comparison of metabolic stability and metabolite formation across species.
-
Objective: To determine the rate of metabolism and identify metabolites of pitavastatin in liver microsomes from different species.
-
Principle: Liver microsomes contain a high concentration of CYP and UGT enzymes. By incubating the drug with microsomes and necessary cofactors (NADPH for CYPs, UDPGA for UGTs), one can measure the disappearance of the parent drug and the formation of metabolites.
-
Methodology:
-
Preparation: Thaw pooled liver microsomes (human, monkey, rat, dog) on ice. Prepare incubation mixtures containing phosphate buffer (pH 7.4), pitavastatin (e.g., 1 µM), and microsomes (e.g., 0.5 mg/mL).
-
Cofactor Addition: Split the samples into three groups:
-
Group A (CYP activity): Add NADPH generating system.
-
Group B (UGT activity): Add UDP-glucuronic acid (UDPGA) and alamethicin (to permeabilize the membrane).
-
Group C (Negative Control): Add buffer only.
-
-
Incubation: Pre-incubate mixtures at 37°C for 5 minutes. Initiate the reaction by adding the cofactors.
-
Sampling & Quenching: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify pitavastatin and identify its metabolites.
-
-
Causality: The inclusion of specific cofactors (NADPH for CYPs, UDPGA for UGTs) is essential to selectively activate these enzyme families, allowing for the attribution of metabolic pathways. The negative control validates that metabolism is enzyme- and cofactor-dependent.
Protocol 2: In Vivo Pharmacokinetic and Metabolite Profiling Study
This study design is the gold standard for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living system.
-
Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of pitavastatin in different species.
-
Methodology:
-
Animal Dosing: Administer a single oral dose of pitavastatin to a cohort of animals from each species (e.g., cynomolgus monkeys, Sprague-Dawley rats, beagle dogs).
-
Sample Collection:
-
Blood: Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant. Process to plasma and store at -80°C.
-
Urine/Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Processing: Extract plasma, urine, and homogenized feces to isolate the drug and its metabolites.
-
Analysis:
-
Pharmacokinetics: Quantify pitavastatin concentrations in plasma using LC-MS/MS to determine parameters like Cmax, Tmax, AUC, and half-life.
-
Metabolite Profiling: Analyze samples using high-resolution mass spectrometry to identify and semi-quantify the major metabolites in plasma, urine, and feces.
-
-
-
Trustworthiness: This protocol provides a comprehensive in-life assessment. Comparing the plasma AUC between species gives a direct measure of systemic exposure, while analyzing excreta helps construct a complete picture of the drug's fate and clearance pathways.
Caption: Workflow for comparative metabolism studies.
Discussion and Implications for Drug Development
The significant species differences in pitavastatin metabolism have direct implications for drug development.
-
Choice of Animal Model: The extensive oxidative metabolism in monkeys makes them a less suitable model for predicting human pharmacokinetics of pitavastatin, as it leads to an underprediction of systemic exposure.[13] Dogs, with a metabolic profile more aligned with humans, may serve as a more predictive species for pharmacokinetic studies.
-
Human Dose Prediction: Allometric scaling from species with vastly different metabolic pathways (like monkeys) can be inaccurate. A deeper understanding of the enzymatic pathways involved allows for more sophisticated physiologically based pharmacokinetic (PBPK) modeling, incorporating species-specific enzyme kinetics to improve the accuracy of human dose predictions.
-
Safety Assessment: High exposure to a unique "human minor" metabolite in a preclinical species (or vice-versa) can complicate the interpretation of toxicology studies. It is crucial to ensure that the major human metabolites have been adequately tested for safety in at least one of the toxicology species. The minimal CYP metabolism of pitavastatin in humans reduces this risk, but the extensive metabolism in rodents and monkeys must be considered when evaluating their toxicology data.[2]
References
-
Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. [Link]
-
209875Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Pitavastatin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem. National Center for Biotechnology Information. [Link]
-
Pitavastatin – pharmacological profile from early phase studies | Request PDF. ResearchGate. [Link]
-
Pitavastatin as an In Vivo Probe for Studying Hepatic Organic Anion Transporting Polypeptide-Mediated Drug-Drug Interactions in Cynomolgus Monkeys. ResearchGate. [Link]
-
Review Article: Pitavastatin: Similarities and Differences Compared With Other Statins. ACTA Pharmaceutica Sciencia. [Link]
-
(PDF) Pitavastatin: Similarities and Differences Compared With Other Statins. ResearchGate. [Link]
-
Metabolic Fate of Pitavastatin, a New Inhibitor of HMG-CoA Reductase: Similarities and Difference in the Metabolism of Pitavastatin in Monkeys and Humans. PubMed. [Link]
-
Pharmacokinetics of pitavastatin in WT and KO rats. ResearchGate. [Link]
-
Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans. Taylor & Francis Online. [Link]
-
Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. PMC - NIH. [Link]
-
Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis. PMC - NIH. [Link]
-
Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. [Link]
-
CYP2C76-mediated species difference in drug metabolism: a comparison of pitavastatin metabolism between monkeys and humans. PubMed. [Link]
-
Preclinical Pharmacokinetics of Statins. [Link]
-
Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. Scilit. [Link]
-
Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. PubMed. [Link]
Sources
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. CYP2C76-mediated species difference in drug metabolism: a comparison of pitavastatin metabolism between monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacodynamic Effects of Pitavastatin and its Major Metabolite, Pitavastatin Lactone
For researchers and professionals in drug development, a thorough understanding of a drug's metabolic fate and the activity of its metabolites is paramount for predicting its efficacy and safety profile. This guide provides an in-depth comparison of the pharmacodynamic effects of the potent HMG-CoA reductase inhibitor, Pitavastatin, and its major metabolite, Pitavastatin lactone. While the initial prompt referred to "Pitavastatin 3-ether glucuronide," our comprehensive review of the literature indicates that the primary metabolic pathway involves the formation of an ester-type glucuronide conjugate that subsequently and spontaneously lactonizes. This guide will, therefore, focus on the pharmacologically relevant comparison between the parent drug and its principal, largely inactive, lactone metabolite.
Introduction to Pitavastatin: A Potent Synthetic Statin
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By competitively inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol production, leading to an upregulation of LDL receptor expression on hepatocytes and increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[3][4] Its unique chemical structure, featuring a novel cyclopropyl moiety, contributes to its high potency and a metabolic profile that differs from many other statins, resulting in a lower potential for certain drug-drug interactions.[5][6]
The Metabolic Pathway of Pitavastatin: From Active Drug to Inactive Lactone
The primary route of Pitavastatin metabolism is not via the cytochrome P450 (CYP) system, which is a common pathway for many other statins.[5][6] Instead, it undergoes glucuronidation in the liver, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7.[3][4][7] This enzymatic reaction forms an ester-type pitavastatin glucuronide conjugate. This conjugate is an unstable intermediate that spontaneously undergoes an elimination reaction to form Pitavastatin lactone, the major metabolite found in human plasma.[4][7][8] Although this lactone can be reversibly converted back to the active parent drug, Pitavastatin acid, it is generally considered to be an inactive metabolite.[7][9]
Caption: Metabolic pathway of Pitavastatin in the liver.
Pharmacodynamic Profile of Pitavastatin: Potent HMG-CoA Reductase Inhibition
Pitavastatin is distinguished by its potent inhibitory effect on HMG-CoA reductase. In vitro studies have consistently demonstrated its high affinity for the enzyme, surpassing that of several other statins.[1] This high potency translates to effective inhibition of cholesterol synthesis in hepatic cells.
Comparative Potency of Pitavastatin
| Compound | Assay Type | System | IC50 Value (nM) | Reference |
| Pitavastatin | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 | [10] |
| Pitavastatin | Cholesterol Synthesis Inhibition | HepG2 Cells | 5.8 | [10] |
| Simvastatin | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | ~16.3 | [10] |
| Pravastatin | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | ~46.2 | [10] |
| Atorvastatin | Cholesterol Synthesis Inhibition | HepG2 Cells | ~33.1 | [10] |
Note: IC50 values for competitor statins are calculated based on the fold differences reported in the cited literature.
The data clearly indicates that Pitavastatin is a highly potent inhibitor of both the target enzyme and the overall cholesterol synthesis pathway in a cellular context.[10] This efficacy at low nanomolar concentrations underscores its clinical effectiveness at low dosages.[11][12]
Pharmacodynamic Profile of Pitavastatin Lactone: A Shift to Inactivity
In stark contrast to the parent compound, its major metabolite, Pitavastatin lactone, is considered pharmacologically inactive. A key study on the metabolic fate of Pitavastatin demonstrated that the lactone form exhibited no inhibitory effects on the metabolism of model substrates for CYP2C9 and CYP3A4, which is an important indicator of its low potential for drug-drug interactions.[7][8] Furthermore, clinical pharmacology studies refer to the lactone as the main "inactive" metabolite.[9]
The clinical significance of this metabolic pathway is substantial. The conversion of a highly active drug to an inactive metabolite minimizes the potential for the metabolite to exert off-target effects or to contribute to drug-drug interactions, a favorable characteristic for a medication often prescribed to patients on polypharmacy.[5][13] The minimal metabolism of Pitavastatin by CYP enzymes, coupled with the inactivity of its major lactone metabolite, contributes to its predictable pharmacokinetic profile and low incidence of CYP-mediated drug interactions.[2][14]
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Pitavastatin, Pitavastatin Lactone) on the activity of HMG-CoA reductase.
Methodology Rationale: This spectrophotometric assay directly measures the enzymatic activity by monitoring the oxidation of the NADPH cofactor, which is consumed during the conversion of HMG-CoA to mevalonate. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4) containing dithiothreitol (DTT, 5 mM).
-
Enzyme Solution: Solubilized rat liver microsomes or a commercially available purified HMG-CoA reductase.
-
Substrate Solution: HMG-CoA solution in water.
-
Cofactor Solution: NADPH solution in assay buffer.
-
Test Compound Stock Solutions: Prepare serial dilutions of Pitavastatin and Pitavastatin Lactone in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Pravastatin).
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of HMG-CoA and NADPH.
-
Immediately place the plate in a spectrophotometer capable of kinetic readings.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the reaction rate (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Cell-Based Cholesterol Synthesis Inhibition Assay
Objective: To measure the IC50 of a test compound for the inhibition of de novo cholesterol synthesis in a relevant cell line (e.g., HepG2).
Methodology Rationale: This method uses a radiolabeled precursor, [14C]-acetic acid, which is incorporated into newly synthesized cholesterol. The amount of radioactivity in the cholesterol fraction is a direct measure of the biosynthetic pathway's activity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells in appropriate media (e.g., MEM with 10% fetal bovine serum) until they reach 80-90% confluency in 24-well plates.
-
-
Treatment:
-
Wash the cells with serum-free media.
-
Add fresh serum-free media containing various concentrations of the test compounds (Pitavastatin, Pitavastatin Lactone) or vehicle control.
-
Incubate the cells for 2 hours at 37°C.
-
-
Radiolabeling:
-
Add [14C]-acetic acid to each well to a final concentration of 1 µCi/mL.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a hexane:isopropanol (3:2, v/v) solution.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Identify the cholesterol band by co-spotting with a non-radioactive cholesterol standard and visualizing under UV light after iodine staining.
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The pharmacodynamic profile of Pitavastatin is characterized by its high potency as an HMG-CoA reductase inhibitor. Its primary metabolic pathway, which proceeds through an unstable ester-type glucuronide intermediate to the major, inactive metabolite Pitavastatin lactone, is a key feature of its pharmacological profile. This conversion to an inactive form, coupled with minimal CYP enzyme involvement, contributes to a favorable drug-drug interaction profile. For researchers in drug development, this case study highlights the importance of not only identifying major metabolites but also rigorously characterizing their pharmacological activity to build a comprehensive understanding of a drug candidate's disposition and potential for clinical success.
References
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. 2003;33(1):27-41. [Link]
-
Sakamoto K, Ito K. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular Health and Risk Management. 2011;7:645-657. [Link]
-
Shayna M, Ghasindes. Pitavastatin. In: StatPearls. StatPearls Publishing; 2023. [Link]
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. ResearchGate. 2003. [Link]
-
Sakamoto K, Ito K. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. PubMed. 2011. [Link]
-
Catapano AL. Pitavastatin - pharmacological profile from early phase studies. Atherosclerosis Supplements. 2010;11(3):23-29. [Link]
-
Drugs.com. Pitavastatin: Package Insert / Prescribing Information / MOA. Drugs.com. 2025. [Link]
-
Fujino H, Yamada I, Shimada S, et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Taylor & Francis Online. 2003. [Link]
-
AdooQ Bioscience. Pitavastatin Lactone | HMG-CoA reductase inhibitor. AdooQ Bioscience. [Link]
-
Catapano AL. Pitavastatin: a different pharmacological profile. Clinical Lipidology. 2012;7(sup1):3-9. [Link]
-
Fujino H, Kojima J, Yamada I, et al. Metabolic Fate of Pitavastatin, a New Inhibitor of HMG-CoA Reductase: Similarities and Difference in the Metabolism of Pitavastatin in Monkeys and Humans. PubMed. 2004. [Link]
-
U.S. Food and Drug Administration. Office of Clinical Pharmacology Review. accessdata.fda.gov. 2019. [Link]
-
Chaurasiya P, Ahmed MS, Sharma S, Khan I. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. 2024. [Link]
-
U.S. Food and Drug Administration. LIVALO (pitavastatin) tablets Label. accessdata.fda.gov. 2016. [Link]
-
PharmGKB. Pitavastatin Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Sakamoto K, Ito K. Metabolic pathway of pitavastatin. ResearchGate. 2011. [Link]
-
Yang LP, Keam SJ. Pitavastatin: A New HMG-CoA Reductase Inhibitor for the Treatment of Hypercholesterolemia. PubMed. 2010. [Link]
-
Grdadolnik SG, Zega A, Kristl J, et al. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. Molecules. 2013;18(11):13358-13380. [Link]
-
Scott R, O'Brien R, Dejager S, et al. Are All Statins the Same?: Focus on the Efficacy and Tolerability of Pitavastatin. Clinical Drug Investigation. 2011;31(9):611-625. [Link]
-
Morgan RE, Campbell SE, Yu M, et al. Comparison of the Pharmacokinetics of Pitavastatin by Formulation and Ethnic Group: An Open-Label, Single-Dose, Two-Way Crossover Pharmacokinetic Study in Healthy Caucasian and Japanese Men. Clinical Drug Investigation. 2011;31(10):727-739. [Link]
-
Fici F, Arican B, Faikoglu G, et al. Review Article: Pitavastatin: Similarities and Differences Compared With Other Statins. ACTA Pharmaceutica Sciencia. 2021;59(4):655-667. [Link]
-
Fici F, Arican B, Faikoglu G, et al. Pitavastatin: Similarities and Differences Compared With Other Statins. ResearchGate. 2021. [Link]
-
Chapman MJ, McTaggart F. Pitavastatin: Finding its Place in Therapy. Therapeutic Advances in Vascular Disease. 2009;2(4):239-253. [Link]
Sources
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the pharmacokinetics of pitavastatin by formulation and ethnic group: an open-label, single-dose, two-way crossover pharmacokinetic study in healthy Caucasian and Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. actapharmsci.com [actapharmsci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Pitavastatin and Its Major Metabolite, Pitavastatin Lactone
A Senior Application Scientist's Guide for Preclinical Researchers
This guide provides an in-depth, in vivo comparison of pitavastatin and its primary circulating metabolite, pitavastatin lactone. Designed for researchers in pharmacology and drug development, this document moves beyond a simple recitation of facts to explore the causal relationships in pharmacokinetics, pharmacodynamics, and metabolic stability that define pitavastatin's clinical profile. We will dissect the experimental logic required to accurately characterize these compounds in a preclinical setting, ensuring data integrity and translational relevance.
Introduction: The Clinical and Metabolic Landscape of Pitavastatin
Pitavastatin is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its clinical utility lies in reducing elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides, making it a valuable agent in the management of hyperlipidemia.[3]
A defining characteristic of pitavastatin, and a central theme of this guide, is its unique metabolic pathway. Unlike many other statins that are extensively metabolized by the cytochrome P450 (CYP) system, pitavastatin undergoes limited CYP-mediated metabolism, primarily by CYP2C9 and to a lesser extent, CYP2C8.[4][5] The principal metabolic route is glucuronidation via uridine 5'-diphosphate (UDP) glucuronosyltransferase enzymes (UGTs), specifically UGT1A3 and UGT2B7.[4][6][7] This process forms an ester-type pitavastatin glucuronide conjugate, which is then readily converted into the major, pharmacologically inactive metabolite in human plasma: pitavastatin lactone.[2][4][5][6]
This metabolic profile is not merely a biochemical footnote; it is the foundation of pitavastatin's low potential for drug-drug interactions (DDIs), a significant advantage in patient populations often requiring polypharmacy.[8][9] Understanding the in vivo behavior of the active parent drug versus its inactive lactone metabolite is therefore critical for any preclinical assessment.
Metabolic Pathway of Pitavastatin
The conversion of pitavastatin to its lactone form is a two-step process initiated by UGT enzymes. This pathway minimizes the involvement of the more common CYP450 system, which is a frequent source of drug interactions with other statins.[9][10]
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Detailed Bioanalytical Method: LC-MS/MS
The gold standard for quantifying pitavastatin and its lactone in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. [11][12]
-
Sample Preparation:
-
Thaw stabilized plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing a suitable internal standard (e.g., candesartan cilexetil or a stable isotope-labeled version of pitavastatin). [11] * Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., Shim-pack C18) is typically used. [12] * Mobile Phase: A gradient of methanol and water with additives like ammonium acetate and aqueous ammonia to ensure proper ionization. [12]3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode. [11] * Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific parent-to-daughter ion transitions are monitored for each analyte and the internal standard.
-
Conclusion for the Bench Scientist
The in vivo comparison of pitavastatin and its glucuronide metabolite (circulating as pitavastatin lactone) reveals a well-defined parent-metabolite relationship that is highly advantageous from a clinical pharmacology perspective.
-
The Parent Drug is the Sole Effector: Pitavastatin acid is the active entity responsible for HMG-CoA reductase inhibition.
-
The Metabolite is Inactive and Benign: Pitavastatin lactone does not contribute to the therapeutic effect or, based on current data, to adverse drug reactions or CYP-mediated interactions. [6][13]* Metabolic Pathway Minimizes DDI Risk: The primary reliance on UGT-mediated metabolism followed by lactonization sidesteps the CYP3A4 and other major CYP pathways that are a common source of interactions for other statins. [10][14]* Experimental Rigor is Essential: When conducting in vivo studies, the single most important methodological consideration is the stabilization of plasma samples to prevent the ex vivo interconversion of the lactone back to the parent acid, which would otherwise yield artifactual data. [11] By understanding these fundamental principles and employing rigorous, self-validating experimental protocols, researchers can accurately characterize the disposition and activity of pitavastatin, contributing to a clearer understanding of its favorable clinical profile.
References
-
PharmGKB. Pitavastatin Pathway, Pharmacokinetics. [Link]
-
Murtaza, G. & Akhlaq, A. Pitavastatin. StatPearls. [Link]
-
Fujino, H., Yamada, I., Shimada, S., et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. [Link]
-
EBM Consult. Drug Monograph: Pitavastatin (Livalo). [Link]
-
Taylor & Francis Online. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization. [Link]
-
U.S. Food and Drug Administration. LIVALO (pitavastatin) tablets Label. [Link]
-
Hui, C. K., Cheung, B. M., & Lau, G. K. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis. British Journal of Clinical Pharmacology. [Link]
-
Catapano, A. L. Pitavastatin - pharmacological profile from early phase studies. Atherosclerosis Supplements. [Link]
-
ResearchGate. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. [Link]
-
Drugs.com. Pitavastatin: Package Insert / Prescribing Information / MOA. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282452, Pitavastatin. [Link]
-
ResearchGate. Pitavastatin – pharmacological profile from early phase studies. [Link]
-
Bonacina, F., Signorelli, M., & Gadda, F. Most appropriate animal models to study the efficacy of statins: A systematic review. British Journal of Pharmacology. [Link]
-
Synergy Publishers. Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line. [Link]
-
Semantic Scholar. Determination of the Concentration of Pitavastatin in Human Plasma by LC-MS and Subsequent Application to a Clinical Study. [Link]
-
Qeios. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. [Link]
-
Sirtori, C. R. Pitavastatin: evidence for its place in treatment of hypercholesterolemia. Core Evidence. [Link]
-
ResearchGate. Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet®). [Link]
-
Qi, X., Ding, L., Wen, A., et al. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
YouTube. Statins and Drug-Drug Interactions. [Link]
-
ResearchGate. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin. [Link]
-
Corsini, A., Bellosta, S., & Ferri, N. Drug-drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel? Current Medical Research and Opinion. [Link]
-
U.S. Food and Drug Administration. Livalo (Pitavastatin) Tablets Drug Review Package. [Link]
-
O-charoen, S., Ussavachin, P., & Reungjui, S. Simvastatin, atorvastatin, and pravastatin equally improve the hemodynamic status of diabetic rats. World Journal of Diabetes. [Link]
-
ResearchGate. HPLC Method of Pitavastatin. [Link]
-
Synergy Publishers. Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line. [Link]
-
ResearchGate. Metabolic pathway of pitavastatin. Adapted with permission from Fujino... [Link]
-
ACTA Pharmaceutica Sciencia. Review Article: Pitavastatin: Similarities and Differences Compared With Other Statins. [Link]
-
Munir, M. M., Dinsdale, N. L., & Waddington, W. L. Comparison of Effects of Different Statins on Growth and Steroidogenesis of Rat Ovarian Theca-Interstitial Cells. Biology of Reproduction. [Link]
-
Morgan, R. E., & Tapper, R. Comparison of the Pharmacokinetics of Pitavastatin by Formulation and Ethnic Group: An Open-Label, Single-Dose, Two-Way Crossover Pharmacokinetic Study in Healthy Caucasian and Japanese Men. Clinical Drug Investigation. [Link]
-
Ose, L. Pitavastatin: a distinctive lipid-lowering drug. Clinical Lipidology. [Link]
-
ResearchGate. (PDF) Pitavastatin: Similarities and Differences Compared With Other Statins. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Drug-drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the Concentration of Pitavastatin in Human Plasma by LC-MS and Subsequent Application to a Clinical Study | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
A Head-to-Head Comparison of Analytical Techniques for Pitavastatin 3-Ether Glucuronide
A Senior Application Scientist's Guide to Method Selection and Validation
In the landscape of drug metabolism and pharmacokinetics, the accurate quantification of metabolites is as crucial as that of the parent drug. Pitavastatin, a potent inhibitor of HMG-CoA reductase, undergoes significant metabolism to form various derivatives, with pitavastatin 3-ether glucuronide being a notable conjugate. The analytical challenges posed by this hydrophilic and potentially labile metabolite necessitate a careful selection of bioanalytical techniques. This guide provides a comprehensive head-to-head comparison of three prevalent analytical methodologies for the quantification of pitavastatin 3-ether glucuronide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Significance of Pitavastatin 3-Ether Glucuronide Analysis
Pitavastatin is primarily metabolized via glucuronidation, a phase II metabolic reaction, with the formation of an ether glucuronide at the 3-position of the heptenoic acid side chain. Understanding the concentration and pharmacokinetic profile of this metabolite is critical for a complete assessment of the drug's disposition, potential for drug-drug interactions, and overall safety profile. The choice of analytical technique directly impacts the quality and reliability of the data generated in these crucial studies.
Analytical Techniques Under the Microscope
The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, throughput, and cost. Here, we delve into the principles and practical application of HPLC-UV, UPLC-UV, and LC-MS/MS for the analysis of pitavastatin 3-ether glucuronide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pitavastatin 3-ether glucuronide, a reversed-phase column is typically employed. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte as it elutes from the column. The chromophore within the pitavastatin structure allows for UV detection.[1][2]
Experimental Protocol: HPLC-UV for Pitavastatin 3-Ether Glucuronide
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
Causality Behind Choices: The C18 column is chosen for its ability to retain and separate moderately polar compounds like pitavastatin and its metabolites from endogenous plasma components. The acidic mobile phase (0.1% formic acid) ensures the analyte is in a consistent, protonated state, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.
Figure 1: Experimental workflow for HPLC-UV analysis.
Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV)
Principle: UPLC is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. The fundamental principles of separation and UV detection remain the same.
Experimental Protocol: UPLC-UV for Pitavastatin 3-Ether Glucuronide
-
Sample Preparation: Same as for HPLC-UV.
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution. Start with 95% of 0.1% formic acid in water (A) and 5% acetonitrile (B). Linearly increase to 95% B over 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
UV Detection Wavelength: 245 nm.
-
Causality Behind Choices: The sub-2 µm particle size of the UPLC column provides a dramatic increase in chromatographic efficiency, allowing for faster separations without sacrificing resolution. A gradient elution is often employed in UPLC to further optimize the separation of the target analyte from potential interferences in a shorter timeframe. The higher column temperature reduces mobile phase viscosity, allowing for higher flow rates at manageable backpressures.
Figure 2: Experimental workflow for UPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the mass spectrometer selects the precursor ion of the analyte (in this case, the protonated molecule of pitavastatin 3-ether glucuronide). This precursor ion is then fragmented, and specific product ions are monitored for quantification. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity and sensitivity. The bioanalysis of drugs and their metabolites, especially glucuronides, often faces challenges with stability.[4][5][6][7][8] LC-MS/MS is a powerful tool for the direct quantification of these metabolites.[9][10][11][12][13][14]
Experimental Protocol: LC-MS/MS for Pitavastatin 3-Ether Glucuronide
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pitavastatin 3-Ether Glucuronide: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z [pitavastatin aglycone+H]+. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a common fragmentation pathway for glucuronide conjugates.[15]
-
Internal Standard: Appropriate precursor and product ions for the stable isotope-labeled standard.
-
-
Causality Behind Choices: The smaller sample volume and direct injection of the supernatant after protein precipitation are possible due to the high sensitivity and selectivity of the mass spectrometer, reducing sample preparation time. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variability in extraction and ionization. The MRM transition is highly specific to the analyte, minimizing the chances of interference from other compounds. The fragmentation of the glucuronide to the aglycone is a well-established and reliable transition for quantification.[16][17][18][19]
Figure 3: Experimental workflow for LC-MS/MS analysis.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques for the quantification of pitavastatin 3-ether glucuronide, based on established principles and data from similar bioanalytical methods.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Sensitivity (LLOQ) | ~50-100 ng/mL | ~10-20 ng/mL | ~0.1-1 ng/mL[9][11][13] |
| Selectivity | Moderate | Good | Excellent |
| Linearity (r²) | >0.995 | >0.998 | >0.999 |
| Accuracy & Precision (%RE, %CV) | <15% | <15% | <15% |
| Sample Volume | ~500 µL | ~500 µL | ~100 µL |
| Run Time per Sample | 10-15 minutes | 2-5 minutes | 2-5 minutes |
| Method Development Complexity | Low | Moderate | High |
| Instrument Cost | Low | Moderate | High |
| Robustness | High | High | Moderate |
Senior Application Scientist's Recommendation
The choice of the optimal analytical technique for pitavastatin 3-ether glucuronide is contingent upon the specific requirements of the study.
-
For early-stage drug discovery and high-concentration in vitro metabolism studies, where sample numbers are high and the expected analyte concentrations are relatively high, UPLC-UV offers a good balance of speed, sensitivity, and cost-effectiveness. Its shorter run times compared to HPLC-UV significantly increase throughput.
-
For routine quality control of bulk drug substance or formulated products where the glucuronide is a specified impurity, the robustness and lower cost of HPLC-UV may be sufficient, provided the concentration levels are well within the detection limits of the method.[2][3]
-
For definitive pharmacokinetic studies in preclinical and clinical settings, where low concentrations of the metabolite are expected in biological matrices and the highest level of sensitivity and selectivity is paramount, LC-MS/MS is the unequivocal gold standard.[14][20] Its ability to provide unambiguous identification and quantification at very low levels is essential for accurate pharmacokinetic modeling and regulatory submissions. The principles of bioanalytical method validation as outlined by regulatory agencies like the FDA should be strictly followed.[21][22][23][24]
References
- Yuan, L., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Bioanalysis, 12(13), 933-947.
- Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids.
- Li, W., et al. (2019). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids.
- Yuan, L., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites.
- Yuan, L., et al. (2020). Full article: Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Taylor & Francis Online.
- Pillay, V., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Ingenta Connect.
- Kumar, N. S., et al. (2011). HPLC Determination of Pitavastatin Calcium in Pharmaceutical Dosage Forms. Walsh Medical Media.
- Lupin Limited. (2016). NDA 209875 Clinical Pharmacology and Biopharmaceutics Review(s).
- Gomes, A., et al. (2023).
- Ramani, G., et al. (2019). Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Applied Pharmaceutical Science, 9(10), 075-083.
- Damle, M. C., & Potale, L. V. (2014). A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of Pitavastatin in Bulk Drug and Tablet Fomulation. International Journal of ChemTech Research, 6(5), 2824-2833.
- Qi, X., et al. (2013). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 72, 8-15.
- Tran, Q. T., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. MDPI.
- Nirogi, R., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS. Semantic Scholar.
- Nirogi, R., et al. (2009). Determination of Pitavastatin in Human Plasma by LC–MS–MS.
- Chen, Y., et al. (2011). LC-MS Determination of Pitavastatin in Human Plasma and Its Application. Chinese Pharmaceutical Journal, 46(2), 134-137.
- Nirogi, R., et al. (2007). Chromatography-mass spectrometry methods for the quantitation of statins in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 379-387.
- U.S. Food and Drug Administration. (2018).
- Novakova, L., & Vlckova, H. (2015). HPLC methods for the determination of simvastatin and atorvastatin.
- U.S. Food and Drug Administration. (2013).
- Wiley Analytical Science. (2022).
- Kymos. (2018).
- Center for Biosimilars. (2018).
- Schymanski, E. L., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples.
- Wang, J., et al. (2011). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry.
- Stachulski, A. V., & Meng, X. (2013). Scheme 18 Characteristic fragmentation of glucuronides in negative...
- Fennessey, P. V., et al. (1976). Mass spectral analysis of glucuronides from sympathomimetic hydroxyphenylalkylaminoethanols. Journal of Pharmaceutical Sciences, 65(10), 1513-1518.
- Li, Y., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11378-11385.
- Al-Dirbashi, O. Y., et al. (2008). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS).
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. japsonline.com [japsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 14. Chromatography-mass spectrometry methods for the quantitation of statins in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectral analysis of glucuronides from sympathomimetic hydroxyphenylalkylaminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 24. centerforbiosimilars.com [centerforbiosimilars.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pitavastatin 3-Ether Glucuronide in a Laboratory Setting
From the Desk of the Senior Application Scientist
Welcome, colleagues. In the fast-paced environment of drug discovery and development, our focus is rightly on innovation and results. However, the integrity of our science and the safety of our workplace are intrinsically linked to the meticulous management of the chemical entities we create and handle. This guide addresses the proper disposal of Pitavastatin 3-Ether Glucuronide, a key metabolite of the HMG-CoA reductase inhibitor, Pitavastatin.
While this glucuronide is a product of metabolic detoxification in vivo, in the laboratory it must be regarded as a xenobiotic with potential physiological and environmental effects. The parent compound, Pitavastatin, is known to pose risks, including potential reproductive toxicity and hazards to aquatic life.[1] Therefore, its metabolites must be handled with equivalent caution. This document provides a robust, step-by-step framework for the safe and compliant disposal of Pitavastatin 3-Ether Glucuronide, ensuring the protection of our personnel and the environment.
Hazard Identification and Risk Assessment
The primary risks associated with Pitavastatin, and by extension its metabolites, necessitate its classification as hazardous waste.
| Hazard Category | Description of Risk | Regulatory Basis & Causality |
| Reproductive Toxicity | The parent compound is suspected of damaging fertility or the unborn child.[1] Statins as a class may interfere with cholesterol synthesis, which is vital for fetal development. | This classification mandates that waste be handled to prevent exposure, particularly for personnel of child-bearing potential. Waste must be securely contained to prevent release. |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1] Pharmaceuticals entering waterways can disrupt ecosystems.[2] | The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal of hazardous pharmaceutical waste to prevent such environmental contamination.[2][3] |
| Target Organ Toxicity | May cause damage to organs (e.g., muscle) through prolonged or repeated exposure.[1][4] | Chronic exposure risk underscores the need for consistent use of Personal Protective Equipment (PPE) and proper containment to minimize fugitive emissions in the lab and from waste containers. |
The Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste management is governed by federal and local regulations. Two key agencies in the United States set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[5] For pharmaceuticals, this includes a strict ban on disposing of hazardous chemical waste down the drain.[3]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a written Chemical Hygiene Plan (CHP).[6][7] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals, including comprehensive employee training.[6][7]
Core Disposal Workflow: A Systematic Approach
Proper disposal is not a single action but a systematic process. The following workflow ensures that each step is conducted safely and in compliance with regulatory standards.
Caption: Waste Disposal Decision Workflow.
Standard Operating Protocols for Disposal
These protocols provide specific, actionable steps for different forms of Pitavastatin 3-Ether Glucuronide waste.
Protocol 4.1: Solid Waste Disposal
This protocol applies to the neat compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and other contaminated lab supplies.
-
Designate a Container: Procure a dedicated, sealable container for solid hazardous chemical waste. A wide-mouth plastic pail with a screw-on lid is often suitable.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Pitavastatin 3-Ether Glucuronide Waste"
-
Hazard identification: "Reproductive Toxin," "Aquatic Toxin"
-
The words "Hazardous Waste"
-
Accumulation Start Date (the date the first item is placed inside)
-
Principal Investigator's name and lab location
-
-
Waste Collection: Place all contaminated solid materials directly into the labeled container. Do not allow waste to accumulate on benchtops.
-
Container Management: Keep the container securely closed at all times, except when adding waste.[8][9]
-
Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]
-
Disposal: Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Protocol 4.2: Liquid Waste Disposal
This protocol applies to solutions containing Pitavastatin 3-Ether Glucuronide, such as stock solutions, experimental reaction mixtures, and instrument rinse.
-
Segregation is Key: Never mix incompatible waste streams.[9][10] At a minimum, segregate liquid waste as follows:
-
Aqueous Waste: For solutions where the solvent is primarily water.
-
Non-Halogenated Organic Waste: For solutions in solvents like methanol, ethanol, or acetonitrile.
-
Halogenated Organic Waste: For solutions in solvents like dichloromethane or chloroform.
-
-
Container Selection: Use a dedicated, chemically compatible, and shatter-resistant container (plastic is often preferred) with a secure, leak-proof screw cap for each waste stream.[8][11]
-
Labeling: Label each liquid waste container as described in Protocol 4.1, specifying all chemical constituents and their approximate percentages.
-
NO DRAIN DISPOSAL: Under no circumstances should any liquid waste containing Pitavastatin 3-Ether Glucuronide be poured down the sink. This is a direct violation of EPA regulations and poses a significant environmental risk.[2][3]
-
Storage and Disposal: Manage the container as described in Protocol 4.1, steps 4-6. Ensure secondary containment (such as a spill tray) is used for all liquid waste containers.[11]
Protocol 4.3: Sharps and Contaminated Glassware Disposal
This protocol applies to any sharp items or glassware that are contaminated with the compound.
-
Sharps: Needles, syringes, and razor blades must be placed immediately into a designated, puncture-proof sharps container.[12][13]
-
Contaminated Glassware (Non-sharps): Items like serological pipettes, vials, and flasks should be placed in a sturdy, labeled cardboard box specifically designated for contaminated lab glass.
-
Labeling: Both sharps containers and glass disposal boxes must be clearly labeled as "Hazardous Waste" and include the chemical contaminant's name.
-
Disposal: When full, these containers should be closed, sealed, and scheduled for pickup by EHS.
Emergency Procedure: Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: For liquid spills, surround the area with absorbent pads or other appropriate absorbent material, working from the outside in.
-
Clean the Spill:
-
For solid spills , gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a sealable bag or container.
-
For liquid spills , use an appropriate chemical spill kit to absorb the liquid.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, paper towels) are now considered hazardous solid waste. Place them in the designated solid waste container (Protocol 4.1) for disposal.
-
Documentation: Report the spill to your laboratory supervisor and EHS, as per institutional policy.
By integrating these protocols into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of scientific excellence.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- OSHA Compliance For Labor
- Laboratory Safety Guidance.
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- Safety Data Sheet: Pitavastatin Rel
- Safety Data Sheet: Pitavast
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.
- Pitavastatin: Package Insert / Prescribing Inform
- Quantification of Glucuronide Metabolites in Biological M
- Glucuronidation of Drugs and Other Compounds.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. waste360.com [waste360.com]
- 3. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 4. drugs.com [drugs.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. usbioclean.com [usbioclean.com]
Comprehensive Safety Protocol: Handling Pitavastatin 3-Ether Glucuronide in a Laboratory Setting
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Pitavastatin 3-Ether Glucuronide. As a known metabolite and process-related impurity of Pitavastatin, this compound requires careful handling commensurate with its parent Active Pharmaceutical Ingredient (API).[1][2][3] The procedures outlined herein are designed to ensure personnel safety, maintain experimental integrity, and comply with rigorous laboratory standards.
The parent compound, Pitavastatin, is classified as a potent pharmaceutical compound with identified health hazards, including potential reproductive toxicity and damage to organs through prolonged or repeated exposure.[4] It can also cause skin, eye, and respiratory irritation.[5] Lacking specific toxicological data for Pitavastatin 3-Ether Glucuronide, a conservative approach is mandated, assuming it presents hazards similar to the parent API. This principle aligns with standard practices for handling API metabolites and impurities where data is not yet available.[6]
The Hierarchy of Controls: A Foundational Safety Strategy
Before any personal protective equipment (PPE) is selected, it is critical to apply the NIOSH Hierarchy of Controls.[7][8] This framework prioritizes the most effective safety measures to minimize risk. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls are paramount for handling potent compounds like Pitavastatin 3-Ether Glucuronide.[9]
-
For weighing solid (powder) forms: Always use a ventilated balance enclosure or a powder containment hood to prevent aerosolization and inhalation of the compound.
-
For manipulating solutions: All work, including preparing solutions, transfers, and dilutions, must be conducted within a certified chemical fume hood. For highly potent operations, a glove box provides maximum containment.[10]
Required Personal Protective Equipment (PPE)
Based on the hazard profile of Pitavastatin, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[4][5] The selection of PPE must be based on a thorough risk assessment for each specific task.[11]
| Task Category | Minimum Required PPE |
| Handling Solids (Weighing, aliquoting) | Double Nitrile Gloves, Disposable Gown (back-closing), Safety Goggles, N95 Respirator (or higher) |
| Preparing Solutions (Dissolving, diluting) | Double Nitrile Gloves, Disposable Gown, Safety Goggles (or Face Shield if splash risk is high) |
| General Laboratory Use (Vortexing, transfers in fume hood) | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown or Coveralls, Safety Goggles, appropriate Respirator |
Detailed PPE Specifications:
-
Hand Protection: Double gloving is mandatory when handling the pure compound or concentrated solutions.[12]
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-linting material is required to prevent contamination of personal clothing.[13] Ensure cuffs are tucked under the outer glove. For extensive handling, coveralls ("bunny suits") offer enhanced protection.[13]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are necessary. When a splash hazard exists, tight-fitting chemical splash goggles are required.[11] A face shield worn over goggles provides an additional layer of protection.
-
Respiratory Protection: When handling the solid compound outside of a containment device (a practice that should be avoided), respiratory protection is necessary.[14] An N95 respirator is the minimum requirement. For higher-risk activities or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary.[12] All personnel requiring respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA standards.[11]
Operational Plan: Donning and Doffing PPE
A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step Protocol: Donning PPE
-
Preparation: Visually inspect all PPE for defects before entering the designated handling area.
-
First Layer: Don inner gloves.
-
Gown/Coverall: Don the disposable gown, ensuring complete back closure.
-
Respirator (if required): Don the N95 respirator or PAPR. Perform a user seal check.
-
Eye Protection: Don safety goggles or a face shield.
-
Outer Gloves: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Step-by-Step Protocol: Doffing PPE (Removal)
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare inner glove. Dispose of them immediately in the designated waste container.
-
Gown/Coverall: Untie or unsnap the gown. Carefully roll it down from the shoulders, turning it inside-out as you go. Avoid shaking the gown. Dispose of it in the designated waste container.
-
Exit Handling Area: Exit the immediate work area to a designated doffing zone.
-
Eye Protection: Remove goggles or face shield from the back to the front.
-
Respirator (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
Caption: Sequential workflow for donning and doffing PPE to prevent contamination.
Disposal Plan
All materials contaminated with Pitavastatin 3-Ether Glucuronide are considered pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[15][16]
-
Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container in the laboratory.[17]
-
Solid Waste: All disposable PPE (gloves, gowns, respirator masks), contaminated weigh paper, and plasticware should be placed directly into this container. Do not place these items in regular trash.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[17] The container must be kept closed when not in use.
-
Sharps: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol), with the cleaning materials also disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for hazardous chemical waste pickup. Ensure all containers are properly labeled with the chemical name and associated hazards.[18]
By adhering to this comprehensive safety protocol, you can effectively mitigate the risks associated with handling Pitavastatin 3-Ether Glucuronide, ensuring a safe and compliant laboratory environment for all personnel.
References
-
National Center for Biotechnology Information. (n.d.). Pitavastatin. PubChem Compound Summary for CID 5282452. [Link]
-
Veeprho. (n.d.). Pitavastatin 3-Ether Glucuronide.[Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.[Link]
-
Lab Manager. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.[Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Livalo (pitavastatin) tablets Label.[Link]
-
Drugs.com. (2025). Pitavastatin: Package Insert / Prescribing Information.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[Link]
-
Centers for Disease Control and Prevention (CDC). (2024). About Hierarchy of Controls.[Link]
-
National Center for Biotechnology Information. (n.d.). Pitavastatin. StatPearls. [Link]
-
Anenta. (2025). A guide to the disposal of pharmaceutical waste.[Link]
-
Powder Systems Ltd. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.[Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
Fujino, H., et al. (2005). Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: Human UDP-glucuronosyltransferase enzymes involved in lactonization. Xenobiotica. [Link]
-
European Medicines Agency (EMA). (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.[Link]
-
Freund-Vector Corporation. (n.d.). Freund-Vector’s Approach to Safely Processing Potent Compounds.[Link]
-
ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.[Link]
-
PharmExcel Consulting. (2024). The Complete Guide to Active Pharmaceutical Ingredients (APIs).[Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.[Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard.[Link]
-
National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste.[Link]
-
NES, Inc. (n.d.). NIOSH's Hierarchy of Controls.[Link]
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.[Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.[Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
-
Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal.[Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.[Link]
-
National Association of Safety Professionals (NASP). (n.d.). The Hierarchy of Controls.[Link]
-
American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study.[Link]
-
OSHA.com. (2023). Hierarchy of Hazard Controls: The 5 Safety Controls Explained.[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ema.europa.eu [ema.europa.eu]
- 7. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 8. nes-ehs.com [nes-ehs.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. aiha.org [aiha.org]
- 11. osha.gov [osha.gov]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 15. anentawaste.com [anentawaste.com]
- 16. epa.gov [epa.gov]
- 17. danielshealth.com [danielshealth.com]
- 18. arborpharmchem.com [arborpharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
